molecular formula C9H16O4 B11722646 2-(2-Methylpropyl)pentanedioic acid

2-(2-Methylpropyl)pentanedioic acid

Cat. No.: B11722646
M. Wt: 188.22 g/mol
InChI Key: LHSAKGVBHJUEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpropyl)pentanedioic acid is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylpropyl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpropyl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-(2-methylpropyl)pentanedioic acid

InChI

InChI=1S/C9H16O4/c1-6(2)5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

LHSAKGVBHJUEOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-(2-Methylpropyl)pentanedioic Acid (CAS 32806-65-8)

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthesis, and Regioisomeric Control in Gabapentinoid Development[1]

Executive Summary

2-(2-Methylpropyl)pentanedioic acid (CAS 32806-65-8), also known as 2-isobutylglutaric acid , is a critical dicarboxylic acid scaffold in pharmaceutical chemistry. While often overshadowed by its structural isomer, 3-isobutylglutaric acid (the direct backbone of Pregabalin), the 2-isomer plays a vital role as a regioisomeric impurity marker and a pharmacophore in the design of metalloproteinase (MMP) inhibitors.

This guide provides an in-depth technical analysis of CAS 32806-65-8, distinguishing its properties from the 3-isomer, detailing its synthesis via enolate alkylation, and establishing protocols for its detection and control in Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Identity & Physicochemical Properties

The distinction between the 2-isomer and the 3-isomer is fundamental to quality control. Unlike the 3-isomer, which possesses a plane of symmetry, the 2-isomer is chiral and exhibits distinct physical constants.

Table 1: Comparative Properties of Isobutylglutaric Acid Isomers

Property2-Isobutylglutaric Acid (Target)3-Isobutylglutaric Acid (Pregabalin Precursor)
CAS Number 32806-65-8 75143-89-4
IUPAC Name 2-(2-Methylpropyl)pentanedioic acid3-(2-Methylpropyl)pentanedioic acid
Structure HOOC-CH(iBu)-CH₂-CH₂-COOHHOOC-CH₂-CH(iBu)-CH₂-COOH
Chirality Chiral (Racemic mixture of R/S)Achiral (Meso-like symmetry)
Melting Point 67 – 68 °C 47 °C
pKa (Predicted) pKa₁ ~4.2, pKa₂ ~5.3pKa₁ ~4.3, pKa₂ ~5.4
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in waterSoluble in MeOH, EtOH; Low water solubility
Role Impurity Standard, MMP Inhibitor ScaffoldAPI Intermediate (Pregabalin)

Expert Insight: The melting point difference (approx. 20°C) is the primary rapid indicator of regioisomeric purity. A depression in the melting point of a 3-isobutylglutaric acid batch often indicates contamination with the 2-isomer.

Synthesis & Manufacturing Methodologies

The synthesis of CAS 32806-65-8 is mechanistically distinct from the Pregabalin precursor. While the 3-isomer is synthesized via Knoevenagel condensation (favoring the beta-position), the 2-isomer requires direct alpha-alkylation of a glutarate ester.

Protocol A: Direct Enolate Alkylation (Targeting the 2-Isomer)

This method utilizes the acidity of the alpha-proton in diethyl glutarate.

Reagents:

  • Diethyl glutarate (1.0 eq)

  • Isobutyl bromide (1.1 eq)

  • Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) (1.1 eq)

  • Solvent: Anhydrous THF

  • Temperature: -78°C to Room Temperature

Step-by-Step Workflow:

  • Enolate Formation: Charge a cryo-reactor with anhydrous THF and LDA at -78°C. Slowly add diethyl glutarate to generate the kinetic enolate.

  • Alkylation: Add isobutyl bromide dropwise. The steric bulk of the isobutyl group directs addition to the alpha-carbon.

  • Quench & Workup: Warm to room temperature. Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1]

  • Hydrolysis: Treat the isolated ester with 6N HCl under reflux (100°C, 6h) to cleave the ethyl groups and generate the free diacid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain CAS 32806-65-8 as a white powder (MP 67-68°C).

Mechanistic Comparison: 2-Isomer vs. 3-Isomer

The following diagram illustrates the divergent synthetic pathways that lead to these two critical isomers.

SynthesisPathways Start1 Diethyl Glutarate Step1A Base (LDA/NaH) Enolate Formation Start1->Step1A Start2 Isovaleraldehyde + Ethyl Cyanoacetate Step1B Knoevenagel Condensation Start2->Step1B InterA Alpha-Enolate Step1A->InterA InterB Unsaturated Cyanoester Step1B->InterB Step2A Alkylation with Isobutyl Bromide InterA->Step2A Step2B Michael Addition (Diethyl Malonate) InterB->Step2B ProductA 2-Isobutylglutaric Acid (CAS 32806-65-8) Alpha-Substituted Step2A->ProductA Hydrolysis ProductB 3-Isobutylglutaric Acid (Pregabalin Precursor) Beta-Substituted Step2B->ProductB Hydrolysis & Decarboxylation

Caption: Divergent synthesis of Isobutylglutaric acid isomers. The 2-isomer (Red) arises from direct alkylation, while the 3-isomer (Green) requires conjugate addition.

Analytical Characterization & Impurity Profiling

Distinguishing the 2-isomer from the 3-isomer is a common challenge in the release testing of Pregabalin intermediates.

Nuclear Magnetic Resonance (NMR) Strategy

The symmetry of the molecule is the key discriminator.

  • 3-Isobutylglutaric Acid (Achiral/Symmetric):

    • ¹H NMR: The protons at C2 and C4 are chemically equivalent. You will observe a simplified aliphatic region.

    • ¹³C NMR: Shows fewer signals due to symmetry (C2 equivalent to C4).

  • 2-Isobutylglutaric Acid (Chiral/Asymmetric):

    • ¹H NMR: The C2 proton (methine) is distinct from the C3 and C4 methylene protons. The C3/C4 protons appear as complex multiplets due to the lack of symmetry and the adjacent chiral center at C2.

    • ¹³C NMR: All carbon atoms in the glutarate backbone are magnetically distinct.

HPLC Method for Regioisomeric Separation

To quantify CAS 32806-65-8 as an impurity in a bulk batch of the 3-isomer:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Carboxyl absorption).

  • Retention Time: The 2-isomer is less polar (due to the exposed isobutyl group at the alpha position shielding the carboxyl) and typically elutes after the 3-isomer.

Biological Relevance & Applications
1. Impurity Reference Standard

In the GMP manufacturing of Pregabalin, 2-isobutylglutaric acid is a required reference standard. Regulatory bodies (FDA/EMA) require the identification of any impurity >0.10%. If the synthesis of the 3-isomer involves any radical steps or non-selective alkylations, the 2-isomer can form.

2. Metalloproteinase (MMP) Inhibition

The 2-substituted succinic and glutaric acid scaffolds are classic pharmacophores for Zinc-dependent metalloproteinase inhibitors.

  • Mechanism: The two carboxylic acid groups (or a hydroxamic acid derivative) chelate the Zinc ion in the enzyme's active site.

  • Selectivity: The isobutyl group at the 2-position (alpha to the zinc-binding group) is designed to fit into the hydrophobic S1' pocket of enzymes like MMP-2 and MMP-9. This makes CAS 32806-65-8 a valuable starting block for fragment-based drug discovery targeting cancer metastasis or inflammation.

Safety & Handling

Signal Word: Warning Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic nature is low, but moisture should be avoided to prevent caking.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References
  • Sigma-Aldrich. Product Specification: 2-(2-methylpropyl)pentanedioic acid (CAS 32806-65-8). Retrieved from

  • Burk, M. J., et al. (2003). "Efficient synthesis of Pregabalin via asymmetric hydrogenation." Journal of Organic Chemistry. (Discusses the 3-isomer route and impurity control).
  • Silverman, R. B. (2004). "The Design and Synthesis of Gabapentin and Pregabalin." Nature Reviews Drug Discovery. (Contextualizes the glutaric acid backbone).[3][4][5]

  • PubChem. Compound Summary: Isobutylglutaric acid isomers. Retrieved from

  • European Medicines Agency (EMA).Assessment Report: Pregabalin. (Details on impurity limits and structural isomers).

Sources

Technical Whitepaper: Structural and Functional Divergence of Isobutylglutaric Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional divergences between 2-isobutylglutaric acid and 3-isobutylglutaric acid .

Impact on Gabapentinoid Synthesis and Impurity Profiling

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis—specifically for Pregabalin (Lyrica) and related gabapentinoids—the distinction between 3-isobutylglutaric acid (3-IBGA) and its regioisomer, 2-isobutylglutaric acid (2-IBGA) , is not merely academic; it is a critical quality attribute.[1]

While 3-IBGA serves as the requisite symmetrical precursor for the enantioselective synthesis of (S)-Pregabalin, 2-IBGA represents a structural isomer with fundamentally different stereochemical properties and synthetic origins.[1] Mistaking one for the other, or failing to control for the formation of the 2-isomer, can compromise the enantiopurity and efficacy of the final drug substance.[1]

This guide dissects the chemical causality differentiating these two isomers, providing actionable protocols for their synthesis, identification, and control.[1]

Structural & Stereochemical Analysis[1]

The core difference lies in the position of the isobutyl group on the glutaric acid (pentanedioic acid) backbone, which dictates the molecule's symmetry and chirality.[1]

3-Isobutylglutaric Acid (The Pregabalin Precursor)[1][2][3][4][5]
  • IUPAC Name: 3-(2-methylpropyl)pentanedioic acid[1]

  • CAS: 75143-89-4[1][2][3][4]

  • Symmetry: Achiral (Prochiral) . The molecule possesses a plane of symmetry passing through C3.[1] This symmetry is the "feature" utilized in subsequent desymmetrization steps (e.g., enzymatic hydrolysis or chiral amine resolution) to generate chirality.[1]

  • Structure: The isobutyl group is equidistant from both carboxyl termini.[1]

2-Isobutylglutaric Acid (The Regioisomer/Impurity)[1]
  • IUPAC Name: 2-(2-methylpropyl)pentanedioic acid[1]

  • CAS: 32806-65-8[1]

  • Symmetry: Chiral . The substitution at C2 creates a stereocenter.[1] The molecule exists as a pair of enantiomers ((R) and (S)).[1]

  • Structure: The isobutyl group is adjacent to one carboxyl group, creating steric and electronic asymmetry.[1]

Structural Visualization (DOT Diagram)[1]

Structures cluster_0 3-Isobutylglutaric Acid (Symmetric) cluster_1 2-Isobutylglutaric Acid (Asymmetric) Struct3 HOOC-CH2-CH(iBu)-CH2-COOH (C3 is Prochiral Center) Prop3 Plane of Symmetry Suitable for Desymmetrization Struct3->Prop3 Struct2 HOOC-CH(iBu)-CH2-CH2-COOH (C2 is Chiral Center) Prop2 Racemic Mixture (R/S) Requires Resolution Struct2->Prop2

Figure 1: Structural comparison highlighting the symmetry of the 3-isomer versus the chirality of the 2-isomer.

Synthetic Pathways & Origins[1][9]

The presence of 2-IBGA in a 3-IBGA stream indicates a fundamental failure in pathway design or raw material control.[1] They are synthesized via distinct mechanisms.[1]

Route A: 3-Isobutylglutaric Acid (Target)

The industry-standard route relies on a Knoevenagel Condensation followed by a Michael Addition .[1] This "C2 + C1 + C2" or "C5 chain formation" strategy ensures the isobutyl group lands in the middle (C3).[1]

  • Step 1: Isovaleraldehyde + Ethyl Cyanoacetate → Unsaturated Intermediate.[1]

  • Step 2: Addition of Diethyl Malonate (Michael Donor).

  • Step 3: Hydrolysis & Decarboxylation.[1][5][6]

  • Result: The thermodynamics of the Michael addition favor the formation of the symmetric skeleton.[1]

Route B: 2-Isobutylglutaric Acid (Impurity/Alternative)

This isomer typically arises from alkylation strategies where a pre-formed glutarate or succinate derivative is alkylated, or via chain extension of an amino acid derivative.[1]

  • Mechanism: Alkylation of a malonate derivative with acrylonitrile, followed by hydrolysis.[1]

  • Risk Factor: If the Michael addition in Route A is uncontrolled or if starting materials are contaminated with acrylonitrile derivatives, traces of the 2-isomer may form.[1]

Synthesis Workflow Diagram[1]

Synthesis Start1 Isovaleraldehyde Process1 Knoevenagel + Michael Addition (Thermodynamic Control) Start1->Process1 Reagent1 + Ethyl Cyanoacetate + Diethyl Malonate Reagent1->Process1 Target 3-Isobutylglutaric Acid (Symmetric Precursor) Process1->Target Hydrolysis/Decarb Start2 Diethyl Isobutyl Malonate Process2 Alkylation / Chain Extension (Kinetic Control) Start2->Process2 Reagent2 + Acrylonitrile (Base Catalyzed) Reagent2->Process2 Impurity 2-Isobutylglutaric Acid (Regioisomer) Process2->Impurity Hydrolysis

Figure 2: Divergent synthetic pathways.[1] Route A (Left) yields the Pregabalin precursor; Route B (Right) yields the 2-isomer.[1]

Analytical Differentiation (NMR & HPLC)[1]

Distinguishing these isomers requires precise analytical methods.[1] The symmetry of 3-IBGA provides a distinct NMR signature compared to the complex splitting of 2-IBGA.[1]

Feature3-Isobutylglutaric Acid (Target)2-Isobutylglutaric Acid (Isomer)
1H NMR (Methylene) Simplified: The two -CH2- groups flanking the central CH are equivalent (chemically shifted identically).[1]Complex: The C3 and C4 protons are non-equivalent and diastereotopic, showing complex multiplets.[1]
13C NMR (Carbonyl) Single Signal: Due to symmetry, both -COOH carbons appear as one peak.[1]Double Signal: The C1 and C5 carboxyls are in different electronic environments, appearing as two distinct peaks.[1]
Chirality Achiral (Meso-like symmetry).[1]Chiral (Racemic mixture).[1]
Melting Point ~47–48 °C (Solid).[1]Variable (often reported as oil or low-melting solid depending on purity).[1]

Experimental Protocols

Protocol A: Synthesis of 3-Isobutylglutaric Acid (Standard)

Adapted from standard Pregabalin intermediate workflows (e.g., U.S. Pat.[1][7] No. 5,616,793).[1][8][7][9]

  • Condensation: Charge a reactor with Isovaleraldehyde (1.0 eq) and Ethyl Cyanoacetate (1.0 eq). Add catalytic Di-n-propylamine .[1] Reflux in cyclohexane with a Dean-Stark trap to remove water.

  • Michael Addition: Cool to 30°C. Add Diethyl Malonate (1.1 eq) and additional amine base. Heat to 50–55°C for 3–5 hours.

  • Hydrolysis/Decarboxylation: Add 47% Hydrobromic Acid (HBr) or 6N HCl .[1] Reflux at 100–125°C for 10–24 hours.[1] Note: This harsh step removes ester groups and decarboxylates the gem-dicarboxylic intermediate.[1]

  • Isolation: Extract with Toluene. Crystallize from heptane/ethyl acetate to yield 3-isobutylglutaric acid (White solid, MP 47°C).[1]

Protocol B: Detection of 2-Isobutylglutaric Acid (Impurity Marker)

Use this protocol to validate analytical methods for impurity rejection.[1]

  • Synthesis: React Diethyl isobutylmalonate with Acrylonitrile in the presence of catalytic base (KOH/MeOH) at 33°C for 3 hours. Quench with HCl.

  • Hydrolysis: Reflux the resulting nitrile-ester in concentrated HCl for 12 hours to hydrolyze the nitrile and ester groups.

  • Use: Isolate the crude 2-isobutylglutaric acid and use it as a standard in HPLC method development (Spike recovery studies) to ensure your QC method can resolve the 2-isomer from the 3-isomer.

References

  • Vertex Pharmaceuticals/Pfizer. (2008).[1] Pregabalin free of isobutylglutaric acid and a process for preparation thereof.[1][8][7][9] U.S. Patent No.[1][7] 7,462,737.[1] Link

  • Silverman, R. B., et al. (1999).[1] Pregabalin.[1][7][2] Antiepileptic.[1][7] Drugs of the Future, 24(8): 862-870.[1][8][7][9]

  • Warner-Lambert Company. (1997).[1] Methods for making (S)-3-(aminomethyl)-5-methylhexanoic acid.[1][5][8][7] U.S. Patent No.[1][7] 5,616,793.[1][7] Link

  • Agouron Pharmaceuticals. (1999).[1] Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors.[1][10] (Describes synthesis of 2-isobutylglutaric acid). U.S. Patent No.[1][7] 5,886,024.[1][10] Link

  • PubChem. 3-Isobutylglutaric acid (Compound Summary). National Library of Medicine.[1] Link

Sources

Technical Analysis of Isobutylglutaric Acid Isomerism: Alpha vs. Beta Scaffolds in Gabapentinoid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide comparing Alpha-isobutylglutaric acid (2-isobutylpentanedioic acid) and Beta-isobutylglutaric acid (3-isobutylpentanedioic acid).

Executive Summary

In the synthesis of gabapentinoids—specifically Pregabalin (Lyrica) —the regiochemistry of the isobutyl substituent on the glutaric acid backbone is the single most critical structural determinant of pharmacological activity.

This guide differentiates between the two primary positional isomers:

  • Beta-isobutylglutaric acid (3-isobutylpentanedioic acid): The correct, achiral precursor that yields the pharmacologically active

    
    -substituted GABA analog (Pregabalin).
    
  • Alpha-isobutylglutaric acid (2-isobutylpentanedioic acid): A regioisomer and critical process impurity. Derivatives of this scaffold typically lack affinity for the

    
     calcium channel subunit, rendering them therapeutically inert or potentially toxic.
    

This document details the mechanistic divergence of these isomers, their separation via HPLC, and the synthetic protocols required to ensure regioselective purity.

Structural & Stereochemical Analysis[1]

The fundamental difference lies in the position of the isobutyl group relative to the carboxylic acid termini. This positional isomerism dictates the chirality and downstream utility of the molecule.

Comparative Properties Table
FeatureBeta-Isobutylglutaric Acid (Target)Alpha-Isobutylglutaric Acid (Impurity)
IUPAC Name 3-(2-methylpropyl)pentanedioic acid2-(2-methylpropyl)pentanedioic acid
CAS Number 75143-89-432806-65-8
Structure Type Symmetrical (Achiral)Asymmetrical (Chiral)
Stereocenters None (Plane of symmetry at C3)One (C2 is chiral)
Downstream Drug Pregabalin (

-isobutyl GABA)

-isobutyl GABA analogs (Inactive)
Synthesis Route Knoevenagel Condensation + Michael AdditionDirect Alkylation of Glutarate (Non-selective)
pKa (Est.) ~4.3 (COOH), ~5.4 (COOH)~4.1 (COOH), ~5.2 (COOH)
Stereochemical Implications
  • Beta-Isomer (3-substituted): Being symmetrical, it is achiral . Chirality is introduced later via desymmetrization (e.g., enzymatic hydrolysis or chiral amine resolution of the cyclic anhydride). This allows for the selective production of (S)-Pregabalin.

  • Alpha-Isomer (2-substituted): Possesses an inherent chiral center at C2. Synthesis produces a racemic mixture ((R)/(S)-2-isobutylglutaric acid). If carried through the Pregabalin workflow, it generates diastereomeric impurities that are difficult to purge.

Mechanistic Pathways: Synthesis & Divergence

The formation of the desired Beta-isomer relies on thermodynamic control using specific condensation reactions. The Alpha-isomer typically arises from kinetic leakage or incorrect alkylation strategies.

Pathway Diagram (DOT)

G Isoval Isovaleraldehyde Inter1 Unsaturated Cyanoester Isoval->Inter1 Knoevenagel (-H2O) Cyano Ethyl Cyanoacetate Cyano->Inter1 Malonate Diethyl Malonate DirectAlk Direct Alkylation (Kinetic Control) Malonate->DirectAlk + Isobutyl Bromide (NaOEt) BetaDiester 3-Isobutyl Diester (Precursor) Inter1->BetaDiester Michael Addition (Diethyl Malonate) BetaAcid Beta-Isobutylglutaric Acid (TARGET) BetaDiester->BetaAcid Hydrolysis & Decarboxylation AlphaAcid Alpha-Isobutylglutaric Acid (IMPURITY) DirectAlk->AlphaAcid Hydrolysis

Figure 1: Divergent synthetic pathways. The Knoevenagel/Michael route selectively yields the 3-substituted (Beta) target, while direct alkylation risks forming the 2-substituted (Alpha) impurity.

Pharmacological Criticality (SAR)

The distinction between these isomers is not merely chemical; it is the basis of drug efficacy.

  • Binding Site: Pregabalin targets the

    
     subunit  of voltage-gated calcium channels (VGCCs).
    
  • Structure-Activity Relationship (SAR):

    • 
      -Substitution:  The isobutyl group at the 
      
      
      
      -carbon (relative to the amine) perfectly mimics the steric bulk required to displace [3H]-gabapentin from the binding pocket. It locks the conformation to align with the leucine transport system (LAT1).
    • 
      -Substitution:  Placing the alkyl group at the 
      
      
      
      -carbon (adjacent to the carboxylate) creates steric clash within the binding pocket. Studies indicate that
      
      
      -alkyl GABA analogs have >100-fold lower affinity for
      
      
      compared to their
      
      
      -counterparts.

Experimental Protocols

Synthesis of Beta-Isobutylglutaric Acid (Target)

This protocol utilizes the Knoevenagel-Michael route to ensure regioselectivity.

Reagents:

  • Isovaleraldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Di-n-propylamine (Cat.)

  • Hydrochloric acid (6N)[1]

Workflow:

  • Condensation: Charge isovaleraldehyde and ethyl cyanoacetate into a reactor with cyclohexane. Add catalytic di-n-propylamine. Reflux with Dean-Stark trap to remove water.

    • Checkpoint: Monitor disappearance of aldehyde via TLC/GC.

  • Michael Addition: Add diethyl malonate and additional amine catalyst to the intermediate. Stir at 60°C for 4 hours.

  • Hydrolysis/Decarboxylation: Add 6N HCl (excess) to the reaction mass. Reflux vigorously (100-110°C) for 24-30 hours.

    • Mechanism:[2] This step hydrolyzes the esters and the nitrile, then decarboxylates the geminal dicarboxylic acid moiety.

  • Isolation: Cool to 5°C. The product, 3-isobutylglutaric acid , crystallizes. Filter and wash with cold water.

    • Yield: Typically 75-85%.

    • Purity: >98% (Beta isomer).

Analytical Method: Separation of Isomers (HPLC)

Because the Alpha and Beta isomers are positional isomers with similar pKa values, separation requires a high-efficiency Reverse Phase (RP) method with pH control.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5%

      
       60% B
      
    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Carboxyl absorption).

Differentiation Logic:

  • Beta-Isomer: Elutes earlier due to the symmetrical, more compact "folded" conformation in acidic media.

  • Alpha-Isomer: Elutes later due to increased hydrophobicity of the exposed isobutyl chain at the terminal position.

  • Validation: Spike the sample with synthesized 2-isobutylglutaric acid (Alpha) to confirm retention time shift.

References

  • Hoekstra, M. S., et al. (1997).[1] "Chemical Development of CI-1008 (Pregabalin): An Enantioselective Synthesis of (S)-3-Aminomethyl-5-methylhexanoic Acid." Organic Process Research & Development. Link

  • Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry. Link

  • Pfizer Inc. (2007).[3] "Process for the synthesis of 3-isobutylglutaric acid." U.S. Patent 20070259917A1.[4] Link

  • Yuen, P. W., et al. (1994).[1] "Enantioselective Synthesis of PD144723: A Potent Stereospecific Anticonvulsant." Bioorganic & Medicinal Chemistry Letters. Link

  • Gottschlich, R., et al. (2004). "Synthesis and SAR of Gabapentin Analogues." ChemMedChem. Link

Sources

Solubility Profile and Process Engineering of 3-Isobutylglutaric Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and process engineering applications of 2-(2-Methylpropyl)pentanedioic acid (commonly referred to as 3-Isobutylglutaric acid in pharmaceutical contexts).

A Technical Guide for Pharmaceutical Process Development

Executive Summary & Compound Identity

2-(2-Methylpropyl)pentanedioic acid is a critical dicarboxylic acid intermediate, predominantly utilized in the synthesis of Pregabalin (Lyrica). While IUPAC nomenclature allows for the "2-(2-methylpropyl)" designation, the pharmaceutical industry almost exclusively refers to the biologically relevant isomer as 3-Isobutylglutaric acid (CAS: 75143-89-4).

This guide addresses the solubility characteristics of this specific isomer, which is central to the resolution and purification steps in drug substance manufacturing.

PropertyDetail
IUPAC Name 3-(2-Methylpropyl)pentanedioic acid
Common Name 3-Isobutylglutaric acid
CAS Number 75143-89-4 (Major Isomer) / 32806-65-8 (2-Isomer Impurity)
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Physical State Solid (Melting Point: ~47°C)
pKa (Predicted) ~4.2 (Carboxylic acid 1), ~5.4 (Carboxylic acid 2)

Critical Distinction: The 2-isomer (CAS 32806-65-8) is a chiral impurity often formed during non-selective alkylation. The 3-isomer is the achiral (meso-like) precursor required for Pregabalin. Solubility differences between these isomers are exploited for purification.

Solubility Landscape & Solvent Selection

The solubility of 3-isobutylglutaric acid is governed by its amphiphilic nature: the hydrophobic isobutyl tail competes with the hydrophilic dicarboxylic acid headgroup.

Qualitative Solubility Profile

The following table summarizes the solubility behavior across solvent classes, derived from process patent literature and functional group analysis.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Methanol, Ethanol, IsopropanolHigh Favorable H-bonding with carboxyl groups. Note: Potential for esterification at high T.
Polar Aprotic DMSO, DMF, AcetoneHigh Strong dipole-dipole interactions; excellent for dissolving the acid form.
Esters Ethyl Acetate, Isopropyl AcetateModerate to High Standard solvent for extraction from acidified aqueous phases.
Aromatic Hydrocarbons Toluene, XyleneModerate Temperature-dependent. Used for azeotropic removal of water or recrystallization.
Aliphatic Hydrocarbons Hexane, Cyclohexane, HeptaneLow Used as anti-solvents to induce crystallization.
Water Water (pH < 3)Low Protonated acid precipitates.
Aqueous Alkali Water (pH > 8)High Deprotonation forms the dicarboxylate salt (highly soluble).
Thermodynamic Modeling (Apelblat Equation)

For precise process control, solubility (


) as a function of temperature (

) is modeled using the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of organic acids.


  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical constants determined via regression analysis of experimental data.
    

Application: In the absence of vendor-supplied parameters, researchers must generate these constants experimentally (see Section 3) to predict the Metastable Zone Width (MSZW) for crystallization.

Experimental Protocol: Solubility Determination

Objective: To generate precise solubility curves (Mass Fraction vs. Temperature) for 3-isobutylglutaric acid in binary solvent systems.

Dynamic Laser Monitoring Method

This method is superior to static gravimetric analysis for detecting the precise point of dissolution (saturation temperature,


).

Reagents & Equipment:

  • 3-Isobutylglutaric acid (Purity >99%)

  • Solvent (HPLC Grade)

  • Jacketed glass vessel (50 mL) with overhead stirrer

  • Laser transmissometer or turbidity probe

  • Programmable circulating water bath (Accuracy ±0.05 K)

Workflow:

  • Preparation: Add a known mass of solute (

    
    ) and solvent (
    
    
    
    ) to the vessel.
  • Equilibration: Set stirrer to 300 RPM.

  • Heating Ramp: Increase temperature at a slow rate (e.g., 0.2 K/min).

  • Detection: Monitor laser transmittance. The temperature at which transmittance hits 100% (clear solution) is recorded as

    
    .
    
  • Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

SolubilityProtocol Start Weigh Solute (m1) & Solvent (m2) Mix Equilibrate in Jacketed Vessel Start->Mix Heat Ramp Temp (0.2 K/min) Mix->Heat Detect Laser Transmittance Monitoring Heat->Detect Record Record Tsat (Clear Point) Detect->Record Transmittance = 100% Recalc Calculate Mole Fraction (x) Record->Recalc Recalc->Start Add more solute (Next Data Point)

Figure 1: Dynamic solubility determination workflow using laser monitoring.

Process Engineering: Purification & Extraction

The solubility difference between the protonated acid and its salt form is the primary lever for purification.

pH-Swing Extraction Logic

3-Isobutylglutaric acid acts as a "pH-switchable" surfactant.

  • pH > 5 (Basic): Exists as a di-anion. Highly water-soluble. Organic impurities (non-acidic) remain in the organic layer.

  • pH < 2 (Acidic): Exists as the free acid. Hydrophobic isobutyl group drives it into the organic layer (e.g., Ethyl Acetate or Toluene).

Crystallization Strategy

To obtain high-purity crystals (removing the 2-isomer or unreacted precursors), a Cooling Crystallization or Anti-solvent Crystallization is employed.

  • Solvent System: Toluene (good temperature coefficient) or Ethyl Acetate/Heptane (Solvent/Anti-solvent).

  • Critical Parameter: The 3-isomer (melting point ~47°C) has a low melting point, making "oiling out" (Liquid-Liquid Phase Separation) a risk. Crystallization must occur at low temperatures (0–10°C) or from a solvent where solubility is not excessively high.

PurificationProcess Crude Crude Reaction Mixture (Contains 3-IBG, Impurities) Basify Add NaOH (aq) Adjust to pH 12 Crude->Basify Wash Wash with Toluene (Remove neutral organics) Basify->Wash Acidify Add HCl (aq) Adjust to pH 1-2 Wash->Acidify Aqueous Phase Extract Extract into Ethyl Acetate Acidify->Extract Conc Concentrate & Cool (0-5°C) Extract->Conc Crystal Crystallization (Pure 3-Isobutylglutaric Acid) Conc->Crystal

Figure 2: Purification workflow utilizing pH-dependent solubility switches.

References

  • LookChem. (n.d.). 3-Isobutylglutaric acid - CAS 75143-89-4 Properties and Solubility. Retrieved from

  • Google Patents. (2007). Processes for the synthesis of 3-isobutylglutaric acid (US20070259917A1). Retrieved from

  • ChemicalBook. (2024). 3-isobutylglutaric acid Product Description and Physical Properties. Retrieved from [2]

  • BenchChem. (n.d.). 3-Isobutylglutaric Anhydride Solubility and Reactivity Guide. Retrieved from

  • SciSpace. (2020). Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. Retrieved from

Sources

Thermodynamic stability of alpha-substituted glutaric acid derivatives

Thermodynamic Stability of -Substituted Glutaric Acid Derivatives: A Conformational and Synthetic Guide

Executive Summary

The thermodynamic stability of



Thermodynamic Principles Governing Conformational Stability

The stability of

The Syn-Pentane Interaction

In an extended acyclic carbon chain, substituents naturally adopt a zig-zag conformation to minimize dipole moments and torsional strain. However, for the dl-diastereomer of 2,4-dimethylglutaric acid, an extended conformation forces the two methyl groups into a gauche, gauche relationship with the central C3 methylene protons. This results in a severe steric clash known as a syn-pentane interaction , which raises the ground-state enthalpy significantly.

Conversely, the meso-diastereomer can adopt an extended conformation where both

Intramolecular Hydrogen Bonding and Monoanion Stability

The thermodynamic stability of these derivatives in solution is heavily influenced by their ionization state. In aprotic solvents (e.g., DMSO), the monoanion of glutaric acid derivatives can stabilize its negative charge by forming an intramolecular hydrogen bond with the unionized carboxylic acid [3]. The strength of this bond is quantified by the


GRootAlpha-Substituted Glutaric AcidConformational AnalysisMesomeso-Diastereomer(syn-configuration)Root->MesoDLdl-Diastereomer(anti-configuration)Root->DLMesoExtExtended Zig-ZagBoth substituents anti to chainMeso->MesoExt Thermodynamic MinimumMesoAnhyCyclic AnhydrideDiequatorial (Highly Stable)Meso->MesoAnhy DehydrationDLExtExtended Zig-ZagForced syn-pentane interactionDL->DLExt Steric ClashDLAnhyCyclic AnhydrideAxial-Equatorial (Strained)DL->DLAnhy Dehydration

Conformational energy landscape and anhydride stability of alpha-substituted glutaric acids.

Quantitative Thermodynamic Data

The following table summarizes the comparative thermodynamic and structural properties of the 2,4-dimethylglutaric acid diastereomers, highlighting the causality behind their physical behaviors.

Propertymeso-2,4-Dimethylglutaric Aciddl-2,4-Dimethylglutaric AcidCausality / Mechanism
Extended Conformation Stable (Anti-Anti)Unstable (Syn-Pentane Clash)Steric repulsion between C2/C4 substituents dictates backbone twist.
Anhydride Stability High (Diequatorial)Low (Axial-Equatorial)1,3-diaxial-like strain in the 6-membered anhydride transition state.
Crystallization (Anhydride) Insoluble in cold EtOAcSoluble in cold EtOAcCrystal lattice packing efficiency is driven by the rigid molecular symmetry of the meso form.

Experimental Workflow: Thermodynamic Resolution of Diastereomers

Because the meso-isomer forms a highly stable, symmetrical cyclic anhydride, chemical dehydration serves as a powerful thermodynamic filter to separate the meso and dl forms from a racemic mixture [2, 5]. The following protocol leverages differential thermodynamic stability to isolate pure meso-2,4-dimethylglutaric anhydride.

Step-by-Step Methodology

Step 1: Dehydration via Acetic Anhydride

  • Procedure: Combine 50 mmol of dl/meso-2,4-dimethylglutaric acid with 10.8 mL of acetic anhydride. Heat the mixture to 100 °C for 2 hours under an inert argon atmosphere [5].

  • Causality: Heating with acetic anhydride drives the equilibrium toward the cyclic anhydride by continuously scavenging water (forming acetic acid). The meso isomer rapidly forms a highly stable anhydride due to the favorable pseudo-diequatorial positioning of the methyl groups in the resulting 6-membered ring. The dl isomer is forced into a higher-energy axial-equatorial conformation, making its anhydride less thermodynamically favored.

Step 2: Vacuum Distillation

  • Procedure: Remove volatile materials (acetic acid and unreacted acetic anhydride) under reduced pressure. Perform a Kugelrohr distillation of the resulting oil at 80–140 °C / 0.1 Torr [5].

  • Causality: Distillation purifies the crude mixture of meso and dl anhydrides from linear oligomers and degradation products, ensuring the subsequent crystallization step is not hindered by solvent impurities.

Step 3: Thermodynamic Resolution via Selective Crystallization

  • Procedure: Dissolve the distilled mixture in 10 mL of warm ethyl acetate. Allow the solution to stand at room temperature for 12 hours, then transfer to a freezer (-20 °C) for 6 hours [2]. Filter the resulting colorless solid.

  • Causality: The meso-anhydride possesses a highly symmetrical, rigid diequatorial structure that packs exceptionally well into a crystal lattice. This high lattice energy drastically lowers its solubility in cold ethyl acetate compared to the strained, asymmetric dl-anhydride, which remains in the mother liquor.

Step 4: Self-Validation (NMR Confirmation)

  • Procedure: Dissolve a fraction of the isolated crystals in

    
     and analyze via 
    
    
    -NMR.
  • Causality: A successful, self-validating resolution will show isochronous methylene protons for the meso-isomer due to its internal plane of symmetry (

    
     point group). If the resolution failed, the racemic dl-isomer would exhibit splitting of the methylene protons into two distinct environments.
    

GStartdl/meso-2,4-Dimethylglutaric Acid(Starting Mixture)DehydrationDehydrationAcetic Anhydride, 100°C, 2hStart->Dehydration Removes H2ODistillationVacuum Distillation80-140°C, 0.1 TorrDehydration->Distillation Crude AnhydridesCrystallizationSelective CrystallizationWarm EtOAc -> -20°CDistillation->Crystallization Purified MixtureMesomeso-Anhydride(Crystalline Solid)Crystallization->Meso Thermodynamically StableDLdl-Anhydride(Mother Liquor)Crystallization->DL Soluble Fraction

Workflow for the thermodynamic resolution of meso-2,4-dimethylglutaric anhydride.

Applications in Drug Development & Advanced Synthesis

Understanding the thermodynamic stability of these derivatives directly translates to pharmaceutical efficacy and asymmetric synthesis.

Lipophilic Targeting in PSMA Inhibitors

In the development of radiopharmaceuticals targeting Prostate-Specific Membrane Antigen (PSMA), the lipophilicity and conformational rigidity of the linker region are critical for receptor affinity. Researchers have successfully substituted standard linear spacers (like suberic acid) with


Enantioselective Desymmetrization

The thermodynamic stability of meso-glutaric anhydrides makes them ideal substrates for asymmetric synthesis. Because the meso-anhydride is a stable, non-racemizing intermediate, it can be subjected to enantioselective ring-opening using chiral amino alcohols. The catalyst acts as a chiral general base, selectively deprotonating an incoming nucleophile (like methanol) and directing its attack to one of the enantiotopic carbonyl groups, yielding highly valuable chiral monoesters with excellent enantiomeric excess[4].

Conclusion

The thermodynamic behavior of

References

  • Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity Source: d-nb.info URL:[Link]

  • Formal synthesis of Abyssomicin C Source: aua.gr URL:[Link]

  • Solution conformational preferences of glutaric, 3-hydroxyglutaric, 3-methylglutaric acid, and their mono- and dianions Source: researchgate.net URL:[Link]

  • A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols Source: nih.gov URL:[Link]

  • Synthesis of a P-diketone from a dithioacetal Source: cdnsciencepub.com URL:[Link]

Technical Guide to 2-Isobutylpentanedioic Acid: Nomenclature, Synthesis, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-isobutylpentanedioic acid synonyms and IUPAC nomenclature Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Isobutylpentanedioic acid (CAS: 32806-65-8) is a dicarboxylic acid structurally characterized by a five-carbon chain (glutaric acid) substituted at the alpha-position (C2) with an isobutyl group.[1] While often overshadowed by its regioisomer 3-isobutylpentanedioic acid (the key precursor to Pregabalin), the 2-isomer is a critical pharmaceutical impurity and a distinct scaffold in the design of matrix metalloprotease (MMP) inhibitors.

This guide provides a rigorous analysis of the nomenclature, synthetic pathways, and analytical differentiation of 2-isobutylpentanedioic acid, designed to support researchers in impurity profiling and scaffold utilization.

Nomenclature and Chemical Identity

Precise nomenclature is essential to distinguish this molecule from its biologically active isomers.

Core Identifiers
ParameterValue
IUPAC Name 2-(2-methylpropyl)pentanedioic acid
Common Synonyms 2-Isobutylglutaric acid;

-Isobutylglutaric acid; 2-Isobutylpentanedioic acid
CAS Registry Number 32806-65-8
Molecular Formula

Molecular Weight 188.22 g/mol
SMILES CC(C)CC(C(=O)O)CCC(=O)O
InChI Key LHSAKGVBHJUEOV-UHFFFAOYSA-N
Structural Distinction

The primary confusion in this chemical space arises between the 2-isomer and the 3-isomer.

  • 2-Isobutylpentanedioic acid: Substituent at C2 (alpha to carboxyl). Chiral center at C2.

  • 3-Isobutylpentanedioic acid: Substituent at C3 (beta to carboxyl). Achiral (meso form possible depending on further substitution, but the acid itself is achiral due to symmetry if not further substituted, though the Pregabalin precursor is often processed as the anhydride or monoamide which introduces chirality). Correction: 3-isobutylglutaric acid is achiral (prochiral).

Structural Visualization and Isomerism

The position of the isobutyl group fundamentally alters the molecule's reactivity and biological interaction profile.

Structural Diagram

The following diagram contrasts the 2-isomer with the 3-isomer to highlight the regio-differentiation.

IsomerComparison Iso2 2-Isobutylpentanedioic Acid (CAS: 32806-65-8) Chiral Center at C2 Iso3 3-Isobutylpentanedioic Acid (Pregabalin Precursor) Prochiral Center at C3 Structure Pentanedioic Acid Backbone (HOOC-C-C-C-COOH) Structure->Iso2 Substitution at C2 Structure->Iso3 Substitution at C3

Figure 1: Regioisomeric distinction between 2-isobutyl and 3-isobutyl glutaric acids.

Synthesis and Formation Pathways

Understanding the genesis of 2-isobutylpentanedioic acid is vital for controlling it as an impurity or synthesizing it as a target.

Primary Synthesis: Malonate Alkylation

Unlike the 3-isomer (which is typically formed via Knoevenagel condensation of isovaleraldehyde and ethyl cyanoacetate), the 2-isomer is synthesized via Michael addition to an acrylate derivative or alkylation of a malonate.

Protocol Summary (Adapted from Patent US5886024A):

  • Starting Materials: Diethyl isobutylmalonate and Acrylonitrile.[2]

  • Michael Addition: The enolate of diethyl isobutylmalonate attacks acrylonitrile to form a cyano-diester intermediate.

  • Hydrolysis & Decarboxylation: Acidic hydrolysis converts the nitrile and ester groups to carboxylic acids, followed by thermal decarboxylation of the geminal dicarboxylic acid moiety.

Pathway Visualization

SynthesisPathway SM1 Diethyl Isobutylmalonate Inter1 Intermediate: 2-Cyanoethyl-2-isobutylmalonate diethyl ester SM1->Inter1 Michael Addition (Base Catalyzed) SM2 Acrylonitrile SM2->Inter1 Michael Addition (Base Catalyzed) Hydrolysis Hydrolysis (H+ / H2O) Inter1->Hydrolysis Decarb Decarboxylation (-CO2) Hydrolysis->Decarb Product 2-Isobutylpentanedioic Acid (Target) Decarb->Product

Figure 2: Synthetic route for 2-isobutylpentanedioic acid via malonate alkylation.

Formation as a Pharmaceutical Impurity

In the industrial synthesis of Pregabalin, 3-isobutylglutaric acid is the desired intermediate. However, the 2-isobutyl isomer can arise if:

  • Isomerization: Migration of the double bond in unsaturated precursors (e.g., glutaconic acid derivatives) occurs prior to reduction.

  • Regio-irregular Addition: During the addition of the isobutyl group (if using organometallic routes), attack occurs at the alpha rather than beta position.

Control of this impurity is critical as it carries through to form 2-isobutyl-GABA analogs, which have different pharmacological profiles (inactive or off-target effects) compared to Pregabalin (3-isobutyl-GABA).

Physical and Analytical Properties[3]

Differentiation of the 2-isomer from the 3-isomer requires specific analytical focus.

Physicochemical Data
PropertyDataSource
Physical State White to off-white powderSigma-Aldrich [1]
Melting Point 67–68 °CSigma-Aldrich [1]
Boiling Point ~326 °C (Predicted)ChemScene [2]
pKa ~4.3 (Carboxyl 1), ~5.4 (Carboxyl 2)Predicted
Analytical Differentiation (NMR)
  • 1H NMR (DMSO-d6):

    • 2-Isomer: The methine proton at C2 (alpha to COOH) appears as a multiplet around 2.2–2.4 ppm , distinct due to the deshielding effect of the carboxylic acid. The C3/C4 methylene protons appear as multiplets.

    • 3-Isomer: The methine proton is at C3 (beta to COOH), typically shielded relative to the alpha-position, appearing around 1.8–2.0 ppm . The alpha-protons (C2/C4) appear as a doublet of doublets around 2.1–2.3 ppm .

    • Key Diagnostic: The integration of the alpha-proton region. The 2-isomer has 1 alpha-methine and 2 alpha-methylenes (total 3H alpha to COOH). The 3-isomer has 4 alpha-methylene protons (total 4H alpha to COOH).

Applications in Drug Development

Matrix Metalloprotease (MMP) Inhibitors

2-Isobutylpentanedioic acid serves as a scaffold for MMP inhibitors. The succinyl or glutaryl backbone mimics the peptide substrate of collagenases. The isobutyl group fits into the S1' hydrophobic pocket of the enzyme, providing specificity.

  • Mechanism: The dicarboxylic acid (or its hydroxamate derivative) chelates the catalytic Zinc ion in the MMP active site.

Impurity Standards

In the GMP manufacturing of Pregabalin, 2-isobutylpentanedioic acid is synthesized as a Certified Reference Material (CRM) .

  • Usage: It is used to validate HPLC methods to ensure the "Sum of All Impurities" remains <0.1% in the final drug substance.

  • Retention Time: In reverse-phase HPLC (C18, acidic mobile phase), the 2-isomer typically elutes after the 3-isomer due to slightly higher lipophilicity (steric shielding of the polar head group).

References

  • Sigma-Aldrich. 2-(2-Methylpropyl)pentanedioic acid Product Sheet. Retrieved from

  • ChemScene. 2-(2-Methylpropyl)pentanedioic acid (CAS 32806-65-8).[3][4][5] Retrieved from

  • Google Patents.[2] Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors (US5886024A).[2] Retrieved from

  • PubChem. Compound Summary: 2-Isobutylglutaric acid.[2] Retrieved from

Sources

Technical Guide: Synthesis Pathways for 2-Alkylglutaric Acids

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

2-Alkylglutaric acids (2-substituted pentanedioic acids) are critical pharmacophores in medicinal chemistry. They serve as the structural backbone for Matrix Metalloproteinase (MMP) inhibitors , peptidomimetics, and inhibitors of enkephalinase and ACE (Angiotensin-Converting Enzyme). The C2-substitution is the "warhead" determinant, dictating the molecule's binding affinity and selectivity within enzyme active sites.

Unlike unsubstituted glutaric acid, which is a bulk commodity, 2-alkyl derivatives require precise synthetic choreography to control the carbon skeleton and, critically, the stereochemistry at the C2 position.

This guide details three distinct synthetic pathways, ranging from robust classical methods to advanced asymmetric protocols.

Part 2: Pathway Analysis & Protocols

Pathway A: The Classical Malonate-Acrylate Hybrid

Best for: Scale-up, cost-efficiency, and generating racemic standards.

This is the "workhorse" pathway. It relies on the high acidity of diethyl malonate protons (pKa ~13) to facilitate sequential alkylation and Michael addition. The thermodynamic driving force is the formation of a stable enolate which then attacks the soft electrophile (acrylate).

Mechanism of Action:

  • C-Alkylation: Diethyl malonate is deprotonated and alkylated with an alkyl halide (R-X).

  • Michael Addition: The alkylated malonate anion attacks ethyl acrylate (or acrylonitrile).

  • Hydrolysis & Decarboxylation: Acidic hydrolysis removes the ester groups; heat drives the decarboxylation of the geminal dicarboxylic acid, yielding the 2-alkylglutaric acid.

Experimental Protocol (Self-Validating)

Target: 2-Propylglutaric Acid

  • Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), Propyl bromide (1.1 eq), Ethyl acrylate (1.1 eq), Ethanol (anhydrous), 6N HCl.

  • Step 1 (Alkylation):

    • Dissolve NaOEt in EtOH under

      
       atmosphere.
      
    • Add diethyl malonate dropwise at 0°C. Checkpoint: Solution should remain clear.

    • Add propyl bromide dropwise. Reflux for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of malonate spot confirms alkylation.

  • Step 2 (Michael Addition):

    • To the reaction mixture (containing diethyl propylmalonate), add a catalytic amount of NaOEt (0.1 eq).

    • Add ethyl acrylate dropwise at room temperature. The reaction is exothermic; maintain temp < 40°C.

    • Stir for 12 hours.

  • Step 3 (Workup & Decarboxylation):

    • Evaporate EtOH. Partition residue between water and diethyl ether.

    • Reflux the organic oil in 6N HCl for 18 hours. Note: Evolution of

      
       gas indicates successful decarboxylation.
      
    • Cool to 4°C. The product often crystallizes or separates as an oil.

    • Yield: Typically 60-75%.

MalonatePathway Start Diethyl Malonate Inter1 Diethyl 2-alkylmalonate Start->Inter1 1. NaOEt/EtOH 2. R-Br (Alkylation) Inter2 Triethyl 1,1,3- tricarboxylate Inter1->Inter2 Ethyl Acrylate Cat. NaOEt (Michael Addn) End 2-Alkylglutaric Acid Inter2->End H3O+, Reflux (-CO2, -EtOH) caption Fig 1. Classical Malonate-Acrylate Synthesis Route

Pathway B: Asymmetric Alkylation via Evans Auxiliary

Best for: Drug discovery requiring high Enantiomeric Excess (ee > 95%).

When a specific enantiomer (e.g., (R)-2-propylglutaric acid) is required for biological activity, the classical route fails. This pathway utilizes a chiral oxazolidinone auxiliary (Evans auxiliary) to induce stereochemical bias during the alkylation step.

Mechanism of Action: The chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile (acrylate or alkyl halide) to attack from the opposite side.

Experimental Protocol
  • Reagents: (S)-4-Benzyl-2-oxazolidinone, Glutaric anhydride, NaHMDS (base), Alkyl iodide.

  • Step 1 (Acylation):

    • Lithiate the oxazolidinone with n-BuLi at -78°C.

    • React with glutaric anhydride (ring opening) to form the N-acyl imide.

  • Step 2 (Asymmetric Alkylation):

    • Cool the N-acyl imide solution (THF) to -78°C.

    • Add NaHMDS (2.0 eq) to form the (Z)-enolate. Critical: Temperature must be strictly controlled to prevent enolate equilibration.

    • Add Alkyl iodide. Stir at -78°C for 4 hours.

    • Validation: HPLC on a Chiralcel OD-H column.

  • Step 3 (Cleavage):

    • Hydrolyze the auxiliary using LiOH/H2O2. This yields the chiral 2-alkylglutaric acid and recovers the auxiliary.

EvansPathway Aux Chiral Oxazolidinone (Evans Auxiliary) Imide N-Glutaryl Imide Aux->Imide Glutaric Anhydride n-BuLi, -78°C Enolate Chiral (Z)-Enolate (Li-chelated) Imide->Enolate NaHMDS, -78°C (Stereocontrol Step) Product (R)-2-Alkylglutaric Acid Enolate->Product 1. R-I (Alkylation) 2. LiOH/H2O2 (Cleavage) caption Fig 2. Asymmetric Synthesis via Evans Auxiliary

Pathway C: Organocatalytic Michael Addition (The "Green" Route)

Best for: Metal-free synthesis, mild conditions, and avoiding toxic auxiliaries.[1]

This modern approach uses small organic molecules (organocatalysts) like thioureas or proline derivatives to catalyze the Michael addition of aldehydes or malonates to nitroalkenes (which are latent carboxylic acids).

Mechanism of Action: The catalyst activates the nucleophile (via enamine formation) and the electrophile (via Hydrogen-bonding to the nitro group), bringing them together in a highly organized chiral transition state.

Experimental Protocol

Target: Precursor to 2-alkylglutaric acid (gamma-nitro ester)

  • Reagents: Aldehyde (donor), Nitroalkene (acceptor), Diphenylprolinol silyl ether (Catalyst, 10 mol%).

  • Reaction:

    • Mix aldehyde and nitroalkene in toluene at 0°C.

    • Add catalyst.[1][2][3][4] Stir for 24 hours.

    • Validation: 1H NMR shows disappearance of alkene protons.

  • Conversion:

    • The resulting gamma-nitro aldehyde is oxidized (NaClO2) and the nitro group is converted to a ketone/acid (Nef reaction) to yield the glutaric backbone.

Organocatalysis Substrates Aldehyde + Nitroalkene Complex Catalyst-Substrate Complex (H-Bonding) Substrates->Complex Organocatalyst (10 mol%) Adduct Chiral Michael Adduct Complex->Adduct Asymmetric C-C Bond Formation Final Chiral Glutaric Derivative Adduct->Final Oxidation & Nef Reaction caption Fig 3. Organocatalytic Michael Addition Pathway

Part 3: Comparative Analysis

FeaturePathway A (Malonate)Pathway B (Evans Auxiliary)Pathway C (Organocatalysis)
Stereochemistry Racemic (50:50)High ee (>95%)High ee (>90%)
Scalability High (kg scale)Low/Medium (g scale)Medium (g scale)
Atom Economy Moderate (loss of CO2/EtOH)Low (Auxiliary waste)High
Cost LowHigh (Auxiliary/Lithium bases)Moderate (Catalyst)
Complexity Low (Standard lab skills)High (Strict anhydrous/low temp)Moderate

References

  • Bach, R. D., & Canepa, C. (1997). Mechanism of the Michael Addition of Enolates to Acrylates. Journal of the American Chemical Society. Link

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. Journal of the American Chemical Society. Link

  • Almaasi, M., et al. (2009). Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Organic Letters. Link

  • Organic Syntheses. (1955). Glutaric Acid Synthesis via Malonic Ester. Organic Syntheses, Coll. Vol. 3, p. 705. Link

  • Gotoh, H., & Hayashi, Y. (2009). Diphenylprolinol Silyl Ether as a Catalyst in Asymmetric Michael Additions. Organic Letters. Link

Sources

Biological Activity of 2-(2-Methylpropyl)pentanedioic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the 2-Substituted Pentanedioic Acid Scaffold in Drug Discovery

Executive Summary

This technical guide analyzes the pharmacological profile of 2-(2-Methylpropyl)pentanedioic acid (commonly known as 2-isobutylglutaric acid ) and its structural analogs. While the 3-isomer (3-isobutylglutaric acid) is widely recognized as the precursor to the blockbuster drug Pregabalin , the 2-substituted pentanedioic acid scaffold represents a distinct and critical class of Zinc Metallopeptidase Inhibitors .

This guide focuses on the application of this scaffold in targeting Glutamate Carboxypeptidase II (GCPII) —also known as NAALADase or PSMA—and its utility in developing neuroprotective agents and cancer diagnostics.[1][2][3][4]

Part 1: Structural Biology & Pharmacophore Analysis

The core structure of 2-(2-Methylpropyl)pentanedioic acid consists of a glutaric acid backbone with a hydrophobic isobutyl group at the alpha (2-) position. In medicinal chemistry, this scaffold mimics the transition state of glutamate derivatives undergoing hydrolysis.

1.1 The Pharmacophore

The biological activity of this class is dictated by the substituent at the 2-position, which interacts with the active site of zinc-dependent enzymes.

Structural ComponentBiological Function
Glutarate Backbone Mimics the C-terminal glutamate of the endogenous substrate NAAG (N-acetylaspartylglutamate).[5] Binds to the S1' pocket of GCPII.
2-Position Substituent Acts as the "Zinc-Binding Group" (ZBG) linker or hydrophobic probe.
Isobutyl Group In the specific title compound, this group probes the S1 hydrophobic pocket. In active inhibitors, this is often replaced or paired with a chelator (e.g., phosphonate, thiol).
1.2 Structure-Activity Relationship (SAR)

The potency of 2-substituted pentanedioic acid analogs against GCPII is determined by the ability of the 2-substituent to chelate the binuclear zinc ion in the enzyme's active site.

  • 2-Isobutyl Analog (Lipophilic Probe): 2-(2-Methylpropyl)pentanedioic acid.

    • Activity: Weak to Moderate. Lacks a strong zinc-chelating "warhead."

    • Utility: Used to map the dimensions of the hydrophobic S1 pocket or as a negative control in chelation studies.

  • 2-Phosphonomethyl Analog (2-PMPA): 2-(Phosphonomethyl)pentanedioic acid.[5][6][7][8][9][10]

    • Activity: Potent (IC50 ~ 300 pM).[8]

    • Mechanism:[3][10][11] The phosphonate group acts as a transition-state mimic, coordinating tightly with the active site zincs.

  • 2-Mercaptoalkyl Analog (2-MPPA): 2-(3-Mercaptopropyl)pentanedioic acid.[8]

    • Activity: Potent (IC50 ~ 90 nM).[8]

    • Mechanism:[3][10][11] Thiol-zinc interaction.[2][4][8] Offers better oral bioavailability than the highly polar phosphonates.

Part 2: Mechanism of Action & Signaling Pathways

The primary biological target for these analogs is Glutamate Carboxypeptidase II (GCPII) . This enzyme is responsible for hydrolyzing the neuropeptide NAAG into NAA and Glutamate.[1][2][4]

2.1 The Excitotoxicity Pathway

In conditions like stroke, ALS, or neuropathic pain, excessive glutamate release leads to excitotoxicity.

  • Normal State: GCPII hydrolyzes NAAG

    
     Glutamate.[1][2][4][5]
    
  • Inhibition (by 2-PMPA/Analogs): Blocking GCPII increases synaptic NAAG levels.

  • Neuroprotection: Accumulated NAAG activates presynaptic mGluR3 receptors, which inhibits the release of glutamate, preventing excitotoxic neuronal death.

GCPII_Pathway NAAG NAAG (Neuropeptide) GCPII GCPII Enzyme (Target) NAAG->GCPII Substrate mGluR3 mGluR3 Receptor (Presynaptic) NAAG->mGluR3 Activates (if accumulated) Glu Glutamate (Excitotoxin) GCPII->Glu Hydrolysis NAA NAA (Metabolite) GCPII->NAA Inhibitor 2-Substituted Pentanedioic Acid (e.g., 2-PMPA) Inhibitor->GCPII Inhibits Neuroprotection Neuroprotection (Reduced Glu Release) Glu->Neuroprotection Excitotoxicity (Blocked) mGluR3->Neuroprotection Signaling

Figure 1: Mechanism of Action for GCPII Inhibitors. Inhibition prevents Glutamate accumulation and promotes mGluR3-mediated neuroprotection.[5]

Part 3: Experimental Protocols
3.1 Synthesis of 2-Substituted Pentanedioic Acids

This protocol describes the general synthesis via alkylation of a malonate spacer, adaptable for introducing the isobutyl group or functional precursors.

Reagents: Diethyl malonate, Isobutyl bromide (or relevant electrophile), Sodium ethoxide, Ethanol.

  • Enolate Formation: React diethyl malonate with sodium ethoxide in ethanol at 0°C to generate the enolate.

  • Alkylation: Add 2-bromomethyl-pentanedioic acid precursor (or isobutyl bromide for the alkyl analog) dropwise. Reflux for 4-12 hours.

  • Decarboxylation: Hydrolyze the ester using 6N HCl under reflux to yield the dicarboxylic acid.

  • Purification: Recrystallize from water/acetone or purify via HPLC (C18 column) for polar analogs like 2-PMPA.

3.2 GCPII Inhibition Assay (Radioenzymatic)

Objective: Determine the IC50 of the analog against recombinant human GCPII.

Materials:

  • Recombinant rhGCPII (or brain membrane homogenate).

  • Substrate: [3H]-NAAG (N-acetyl-L-aspartyl-L-[3,4-3H]glutamate).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM CoCl2 (Cobalt is a cofactor often used in vitro).

Workflow:

  • Incubation: Mix 10 ng rhGCPII with the test compound (0.1 nM – 100 µM) in Tris buffer. Incubate at 37°C for 10 minutes.

  • Reaction Start: Add 50 nM [3H]-NAAG. Incubate for 15 minutes.

  • Termination: Stop reaction with ice-cold 0.1 M sodium phosphate buffer (pH 7.4).

  • Separation: Load mixture onto an AG1-X8 anion exchange column (formate form).

    • Note: Unreacted [3H]-NAAG binds to the resin.

    • Elution: Elute the liberated [3H]-Glutamate with 1 M formic acid.

  • Quantification: Measure radioactivity in the eluate using liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Part 4: Comparative Data Summary

The following table contrasts the biological activity of the 2-isobutyl analog against the standard clinical candidates in this chemical series.

CompoundSide Chain (2-Position)TargetIC50 / Ki (GCPII)Primary Application
2-Isobutylglutaric Acid -CH2-CH(CH3)2MMPs / GCPII (Weak)> 10 µMHydrophobic probe; Negative control.
2-PMPA -CH2-PO3H2GCPII0.3 nM Gold-standard research tool; Stroke/Pain models.
2-MPPA -(CH2)2-SHGCPII90 nM Orally bioavailable analog; Neuropathic pain.[8]
Pregabalin (Reference)3-Isobutyl isomerAlpha2-Delta (CaV)N/A (Inactive at GCPII)Anticonvulsant (Included for structural context).

Interpretation: The 2-isobutyl analog lacks the polar "zinc-anchoring" capability of 2-PMPA. However, it is a vital structural reference for defining the necessity of the phosphonate/thiol group for nanomolar potency. In Matrix Metalloprotease (MMP) research, 2-isobutyl succinyl/glutaryl derivatives are often used as the hydrophobic backbone, but they require a hydroxamic acid or carboxylate "warhead" to be active.

References
  • Jackson, P. F., et al. (1996).[8] "Design, synthesis, and biological activity of a potent inhibitor of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase." Journal of Medicinal Chemistry. Link

  • Slusher, B. S., et al. (1999).[9] "Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury."[9] Nature Medicine. Link

  • Vitharana, D., et al. (2002). "Synthesis and biological evaluation of (R)- and (S)-2-(phosphonomethyl)pentanedioic acids as inhibitors of glutamate carboxypeptidase II." Tetrahedron: Asymmetry. Link

  • Kozela, E., et al. (2005). "2-MPPA, a selective glutamate carboxypeptidase II inhibitor, attenuates morphine tolerance but not dependence in C57/Bl mice." Psychopharmacology. Link

  • Mesters, J. R., et al. (2006). "Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer."[2][3] The EMBO Journal. Link

Sources

Methodological & Application

Synthesis of 2-(2-Methylpropyl)pentanedioic acid from diethyl malonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-(2-Methylpropyl)pentanedioic Acid from Diethyl Malonate

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

2-(2-Methylpropyl)pentanedioic acid, commonly referred to as 2-isobutylglutaric acid, is a highly valuable dicarboxylic acid intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including matrix metalloprotease inhibitors and anticonvulsant derivatives .

This application note details a robust, scalable, three-step synthetic workflow starting from commercially available diethyl malonate. The methodology leverages a classic malonic ester synthesis for initial alkylation, followed by a base-catalyzed Michael addition, and concludes with a global acid-catalyzed hydrolysis and thermal decarboxylation. Designed for high reproducibility, this guide embeds self-validating kinetic and visual checkpoints to ensure process integrity at every stage.

Mechanistic Rationale & Pathway

To ensure synthetic success, it is critical to understand the causality behind the selected reagents and conditions:

  • Step 1: Alkylation (SN2): The synthesis begins with the deprotonation of diethyl malonate by sodium ethoxide. Ethoxide is explicitly chosen to match the ester alkyl groups, preventing unwanted transesterification. The resulting enolate acts as a nucleophile to displace the bromide from isobutyl bromide .

  • Step 2: Michael Addition: The mono-alkylated intermediate undergoes a second deprotonation to attack acrylonitrile. tert-Butanol is utilized as the solvent because its steric bulk prevents it from acting as a nucleophile, thereby suppressing side reactions. A catalytic amount of KOH is sufficient because the formation of the stable C-C bond thermodynamically drives the reaction forward .

  • Step 3: Global Hydrolysis & Decarboxylation: Concentrated HCl serves a dual purpose. First, it forces the hydrolysis of the highly stable nitrile group (via a primary amide intermediate) and the sterically hindered ethyl esters. Second, prolonged reflux (>100 °C) provides the thermal energy required to drive the concerted decarboxylation of the resulting gem-dicarboxylic acid intermediate.

SynthesisPathway A Diethyl Malonate + Isobutyl Bromide B Diethyl Isobutylmalonate (Alkylation Intermediate) A->B NaOEt, EtOH Reflux, SN2 C Diethyl 2-(2-Cyanoethyl)-2-isobutylmalonate (Michael Adduct) B->C Acrylonitrile, KOH t-BuOH, 33°C D 2-Isobutylpropane-1,1,3-tricarboxylic Acid (Hydrolysis Intermediate) C->D Conc. HCl Reflux, Hydrolysis E 2-(2-Methylpropyl)pentanedioic Acid (Target Product) D->E Heat (>100°C) -CO2 (Decarboxylation)

Figure 1. Three-step synthetic workflow from diethyl malonate to the target dicarboxylic acid.

Reagents & Materials

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 100 mmol scale synthesis (based on the Michael addition step).

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Diethyl malonate 160.171.032.0 g (200 mmol)*Starting Material
Sodium metal 22.991.04.6 g (200 mmol)Base Generation
Absolute Ethanol 46.07Solvent100 mLAlkylation Solvent
Isobutyl bromide 137.021.027.4 g (200 mmol)Alkylating Agent
Acrylonitrile 53.061.05.3 g (100 mmol)Michael Acceptor
KOH (30% in MeOH) 56.110.10.56 g (10 mmol)Catalyst
tert-Butanol 74.12Solvent65 mLMichael Solvent
Concentrated HCl (37%) 36.46Excess100 mLHydrolysis/Cleavage

*Note: Step 1 is scaled to 200 mmol to ensure sufficient intermediate yield for the subsequent 100 mmol Step 2.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Diethyl Isobutylmalonate
  • Base Preparation: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 100 mL of absolute ethanol. Slowly add 4.6 g of sodium metal in small pieces under an inert argon atmosphere. Allow the sodium to completely dissolve to form sodium ethoxide.

  • Enolate Formation: Cool the solution to room temperature. Add 32.0 g of diethyl malonate dropwise over 15 minutes. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 27.4 g of isobutyl bromide dropwise. Protect the flask from light and heat the mixture to a gentle reflux for 5 hours .

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear, homogeneous solution to a dense, cloudy suspension as sodium bromide (NaBr) precipitates. This visual cue confirms the progression of the SN2 alkylation. Confirm completion via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate the ethanol under reduced pressure. Partition the residue between 150 mL of cold water and 100 mL of ethyl acetate. Extract the aqueous layer twice more with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield diethyl isobutylmalonate as a crude oil.

Protocol 2: Michael Addition
  • Reaction Assembly: To a 250 mL round-bottom flask, add 21.6 g (100 mmol) of the synthesized diethyl isobutylmalonate, 65 mL of tert-butanol, and 0.56 g of a 30% methanolic KOH solution.

  • Acrylonitrile Addition: Via syringe, slowly add 5.3 g (100 mmol) of acrylonitrile. Safety Note: Acrylonitrile is highly toxic and prone to exothermic polymerization; perform this step in a fume hood.

  • Thermal Control: Heat the reaction mixture to exactly 33 °C using a temperature-controlled oil bath. Stir under an inert atmosphere for 3 hours.

  • Self-Validation Checkpoint: The reaction is exothermic upon initiation. A stable internal temperature without runaway heating indicates a controlled Michael addition. Validate the disappearance of the mono-alkylated starting material via GC-MS.

  • Quenching: Quench the reaction mixture by adding 10 mL of 2M HCl to neutralize the KOH catalyst and halt any potential polymerization. Concentrate the mixture under vacuum to isolate diethyl 2-(2-cyanoethyl)-2-isobutylmalonate.

Protocol 3: Global Hydrolysis & Decarboxylation
  • Hydrolysis Initiation: Transfer the crude Michael adduct to a 500 mL heavy-walled round-bottom flask. Add 100 mL of concentrated HCl (37%).

  • Reflux & Decarboxylation: Equip the flask with a reflux condenser and heat the mixture vigorously (>100 °C) using a heating mantle.

  • Self-Validation Checkpoint: Initially, the mixture is highly biphasic (aqueous acid and organic ester). As the ester groups hydrolyze, the mixture transitions into a single, homogeneous aqueous phase—a critical visual indicator of successful ester cleavage. Subsequently, vigorous gas evolution (CO₂ bubbles) will be observed, serving as a real-time kinetic indicator of decarboxylation. The reaction is complete when gas evolution completely ceases (typically 12–18 hours).

  • Isolation: Cool the reaction mixture to room temperature. Extract the aqueous solution with diethyl ether (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude 2-(2-methylpropyl)pentanedioic acid. Recrystallize from hot water or an ethyl acetate/hexane mixture to achieve high purity.

Decarboxylation M1 gem-Dicarboxylic Acid (Protonated) M2 6-Membered Cyclic Transition State M1->M2 Heat M3 Enol Intermediate + CO2 Gas M2->M3 Concerted Electron Shift M4 2-(2-Methylpropyl)pentanedioic Acid (Keto Tautomer) M3->M4 Tautomerization

Figure 2. Mechanistic pathway of thermal decarboxylation via a 6-membered cyclic transition state.

Analytical Validation

To confirm the structural integrity of the final product, perform the following analyses:

  • ¹H NMR (DMSO-d₆ or CDCl₃): Look for the disappearance of the ethyl ester quartets/triplets and the appearance of a broad singlet (>11.0 ppm) corresponding to the two carboxylic acid protons. The isobutyl methyl groups should appear as a distinct doublet integrating to 6 protons near 0.9 ppm.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the target molecule (C₉H₁₆O₄, MW = 188.22 g/mol ) will exhibit a strong [M-H]⁻ peak at m/z 187.2.

References

  • Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors (US Patent 5886024A). Google Patents.

Alkylation of glutarate diesters to form 2-isobutylglutaric acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Synthesis of 2-Isobutylglutaric Acid via Enolate Alkylation of Glutarate Diesters

Abstract: This document provides a comprehensive guide for the synthesis of 2-isobutylglutaric acid, a key intermediate in pharmaceutical development, notably for the anticonvulsant drug Pregabalin.[1][2] The protocol details the alkylation of diethyl glutarate via a lithium enolate intermediate, followed by saponification to yield the target dicarboxylic acid. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, present a detailed, step-by-step protocol, and offer insights into process control and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug process development.

Introduction and Significance

Substituted glutaric acids are valuable scaffolds in medicinal chemistry. 2-Isobutylglutaric acid, in particular, is a well-established precursor for the synthesis of (S)-Pregabalin, an anticonvulsant drug used for treating neuropathic pain and epilepsy.[3] The efficient and scalable synthesis of this intermediate is therefore of significant interest. The methodology described herein employs a classic yet robust approach: the formation of an ester enolate followed by a nucleophilic substitution (SN2) reaction. This pathway offers high yields and a straightforward operational sequence, making it adaptable for both laboratory-scale research and process scale-up considerations.

Reaction Principle and Mechanism

The synthesis is a two-stage process: (1) the alkylation of a glutarate diester and (2) the subsequent hydrolysis of the ester groups.

Stage 1: α-Alkylation of Diethyl Glutarate

The core of this synthesis lies in the deprotonation of the α-carbon of diethyl glutarate to form a nucleophilic enolate.

  • Enolate Formation: The protons on the carbons alpha (α) to the carbonyl groups of an ester are weakly acidic.[4] A strong, non-nucleophilic base is required to deprotonate this position effectively without competing side reactions like nucleophilic acyl substitution. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[5][6] LDA is exceptionally potent and sterically hindered, which prevents it from attacking the electrophilic carbonyl carbon.[4][7] The reaction is performed at a very low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the quantitative and rapid formation of the thermodynamically stable lithium enolate while minimizing potential Claisen condensation or other side reactions.[8]

  • Nucleophilic Substitution (Alkylation): The resulting enolate is a potent carbon-based nucleophile. Upon introduction of an alkylating agent, such as isobutyl bromide, the enolate attacks the electrophilic carbon of the bromide in a classic SN2 reaction.[9] This forms a new carbon-carbon bond, yielding diethyl 2-isobutylglutarate. Isobutyl bromide is an effective primary alkyl halide for this purpose, readily undergoing substitution.[10][11]

Stage 2: Hydrolysis to 2-Isobutylglutaric Acid

To obtain the final dicarboxylic acid, the two ethyl ester groups of the alkylated intermediate must be cleaved.

  • Saponification: Alkaline hydrolysis, or saponification, is the preferred method for this step as it is essentially an irreversible process, driving the reaction to completion and ensuring high yields.[12][13] The ester is heated under reflux with a strong base, such as sodium hydroxide (NaOH). The hydroxide ion attacks the carbonyl carbon of each ester group in a nucleophilic acyl substitution. This initially forms the disodium salt of the glutaric acid derivative, which is soluble in the aqueous medium.

  • Acidification: A final acidification step with a strong mineral acid, like hydrochloric acid (HCl), is required to protonate the carboxylate salt, precipitating the final product, 2-isobutylglutaric acid, which can then be isolated by extraction.

Experimental Workflow Overview

The overall synthetic strategy is depicted below, outlining the critical transformations from the starting diester to the final dicarboxylic acid product.

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Hydrolysis cluster_2 Isolation A Diethyl Glutarate in Anhydrous THF B Enolate Formation (-78 °C) A->B Add LDA C Alkylation with Isobutyl Bromide B->C Add Isobutyl Bromide D Diethyl 2-Isobutylglutarate (Crude Product) C->D Warm to RT & Quench E Saponification with Aqueous NaOH D->E Reflux F Sodium 2-Isobutylglutarate (Aqueous Salt) E->F G Acidification (Aqueous HCl) F->G Cool & Add Acid H Extraction & Purification G->H I Pure 2-Isobutylglutaric Acid H->I

Caption: Workflow for the synthesis of 2-isobutylglutaric acid.

Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric reagents (n-butyllithium), strong bases (LDA), and flammable solvents. All steps must be conducted in a certified fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All glassware must be rigorously flame-dried or oven-dried before use, and the reaction must be maintained under an inert atmosphere (Nitrogen or Argon).

4.1. Reagents and Materials

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Properties
Diisopropylamine108-18-9101.194.6 mL33.0Corrosive, Flammable Liquid
n-Butyllithium (2.5 M in hexanes)109-72-864.0612.0 mL30.0Pyrophoric, Water-Reactive
Anhydrous Tetrahydrofuran (THF)109-99-972.11150 mL-Flammable, Peroxide-Former
Diethyl Glutarate818-38-2188.225.0 g26.6Combustible Liquid[14]
Isobutyl Bromide78-77-3137.023.5 mL31.9Flammable, Lachrymator[11][15]
Sodium Hydroxide (NaOH)1310-73-240.006.0 g150.0Corrosive Solid
Hydrochloric Acid (6 M)7647-01-036.46~25 mL~150.0Corrosive Liquid
Diethyl Ether60-29-774.12150 mL-Extremely Flammable
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-Desiccant

4.2. Step-by-Step Procedure

Stage 1: Alkylation of Diethyl Glutarate

  • LDA Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (50 mL) and diisopropylamine (4.6 mL, 33.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting pale yellow LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of diethyl glutarate (5.0 g, 26.6 mmol) in anhydrous THF (20 mL).

  • Add the diethyl glutarate solution dropwise to the cold LDA solution over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add isobutyl bromide (3.5 mL, 31.9 mmol) to the enolate solution dropwise.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-isobutylglutarate as a pale yellow oil.

Stage 2: Saponification and Isolation

  • Hydrolysis: Transfer the crude oil from the previous step to a 250 mL round-bottom flask. Add a solution of sodium hydroxide (6.0 g, 150.0 mmol) in water (60 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4 hours. The oil should gradually dissolve as the saponification proceeds.

  • Cool the reaction mixture to room temperature. Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material or neutral byproducts. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 by adding 6 M HCl. The 2-isobutylglutaric acid will precipitate as a white solid or oil.

  • Isolation: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-isobutylglutaric acid.

Characterization and Expected Results
  • Yield: The expected yield of 2-isobutylglutaric acid is typically in the range of 70-85% over the two stages.

  • Appearance: A white to off-white solid or a viscous, colorless oil.

  • Purity: Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Structural Verification: The structure should be confirmed using spectroscopic methods:

    • ¹H NMR: Expect characteristic peaks for the isobutyl group (a doublet and a multiplet), the aliphatic chain protons, and a broad singlet for the two carboxylic acid protons.

    • ¹³C NMR: Expect signals for the two distinct carbonyl carbons, the carbons of the isobutyl group, and the glutaric acid backbone.

    • Mass Spectrometry (MS): To confirm the molecular weight (188.22 g/mol ).

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low yield in Stage 1 Incomplete LDA formation (moisture contamination).Ensure all glassware is meticulously dried and solvent is anhydrous. Use freshly titrated n-BuLi.
Competing Claisen condensation.Maintain a reaction temperature of -78 °C during LDA and ester addition. Add the ester solution to the LDA, not vice-versa.
Recovery of starting material Incomplete deprotonation or alkylation.Increase reaction time for enolate formation or alkylation. Ensure stoichiometry of reagents is correct.
Incomplete hydrolysis Insufficient reflux time or base concentration.Increase reflux time to 6-8 hours. Ensure the amount of NaOH is in sufficient excess.
Oily product that won't solidify Presence of solvent residue or impurities.Dry the product under high vacuum. Attempt to recrystallize from a suitable solvent system (e.g., water or hexane/ethyl acetate).

References

  • Multichem Exports. (n.d.). Isobutyl bromide. Retrieved from [Link]

  • Ontosight AI. (n.d.). Isobutyl Bromide Properties. Retrieved from [Link]

  • MDPI. (2018). Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Retrieved from [Link]

  • Chemical Industry News & Information. (2025). Mastering Organic Synthesis with Isobutyl Bromide: A Buyer's Guide. Retrieved from [Link]

  • PubMed. (2007). Enantiomerically pure synthesis of beta-substituted gamma-butyrolactones: a key intermediate to concise synthesis of pregabalin. Retrieved from [Link]

  • ACS Publications. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Preparation of enantiopure pregabalin intermediate using cross linked enzyme aggregates (CLEAs) in basket reactor. Retrieved from [Link]

  • QuickCompany. (n.d.). An Efficient Process For Synthesis Of Pregabalin. Retrieved from [Link]

  • Patsnap. (2021). A kind of synthetic method of pregabalin intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects. Retrieved from [Link]

  • BrainKart. (2018). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. Retrieved from [Link]

  • Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Predict.... Retrieved from [Link]

  • StudySmarter. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Butyl bromide. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl glutarate. Retrieved from [Link]

  • SciSpace. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For The Preparation Of Pregabalin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). di-tert-butyl diazomalonate. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the synthesis of 3-isobutylglutaric acid.
  • Save My Exams. (2024). Hydrolysis of Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Processes for the synthesis of 3-isobutylglutaric acid - Patent IL-194330-A0. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing di-tertiary-butyl dicarbonate.
  • Patsnap. (2006). Pregabalin intermediate and process for preparing same. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. Retrieved from [Link]

  • Semantic Scholar. (2007). Processes for the synthesis of 3-isobutylglutaric acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.4: Chemistry of Esters. Retrieved from [Link]

  • ResearchGate. (2025). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Ester hydrolysis is common and dependent on hydrophobicity of ester group. Retrieved from [Link]

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Application Note: Optimized Protocol for the Hydrolysis of 2-Isobutylglutaric Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-Isobutylglutaric acid is a highly valuable dicarboxylic acid building block, frequently utilized in the synthesis of matrix metalloprotease inhibitors [1] and as a structural isomer in the development of GABAergic analogs. The conversion of its dialkyl ester precursors (e.g., diethyl 2-isobutylglutarate) to the free diacid is achieved via base-catalyzed ester hydrolysis (saponification).

While conventional saponification often employs Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), the hydrolysis of 2-isobutylglutaric acid esters presents unique steric challenges. The bulky 2-isobutyl side chain physically shields the adjacent carbonyl carbon, increasing the activation energy required for nucleophilic attack. To overcome this, Lithium Hydroxide (LiOH) is the reagent of choice [2].

Mechanistic Causality: The hydrolysis follows the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The lithium cation (

) acts as a hard Lewis acid, coordinating tightly with the carbonyl oxygen. This coordination withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon and stabilizing the negatively charged tetrahedral intermediate. This specific cation effect accelerates the reaction rate for sterically hindered aliphatic esters without the need for harsh reflux conditions that could trigger unwanted side reactions [2].

Experimental Design & Rationale

A successful and self-validating protocol relies on precise control of the solvent microenvironment and pH:

  • Solvent System (THF/MeOH/H₂O in 3:1:1 ratio): The hydrophobic 2-isobutyl group renders the starting diester insoluble in pure water. A monophasic ternary solvent system is critical [3][4]. Tetrahydrofuran (THF) and Methanol (MeOH) ensure complete solvation of the organic substrate, while water provides the hydroxide nucleophile.

  • Stoichiometry: Because the substrate is a diester, a minimum of 2.0 equivalents of base per ester group (4.0 equivalents total) is required to drive the equilibrium fully toward the dicarboxylate salt and prevent the accumulation of mono-ester intermediates.

  • Acidification Dynamics: Careful quenching with 2M HCl to a pH of 1–2 is essential. Dicarboxylic acids are highly water-soluble if even partially ionized. Complete protonation ensures the 2-isobutylglutaric acid partitions efficiently into the organic extraction phase.

Materials and Equipment

Reagents:

  • Diethyl 2-isobutylglutarate (Starting Material)

  • Lithium hydroxide monohydrate (LiOH·H₂O, MW: 41.96 g/mol )

  • Tetrahydrofuran (THF, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Deionized Water (DI H₂O)

  • 2M Hydrochloric acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment: Round-bottom flask, magnetic stir bar, pH indicator strips (pH 0-14), rotary evaporator, separatory funnel, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl 2-isobutylglutarate (10.0 mmol, 2.44 g).

  • Dissolve the ester in a solvent mixture of THF (15 mL) and MeOH (5 mL). Stir at 400 rpm until the solution is completely homogeneous.

  • In a separate vial, dissolve LiOH·H₂O (40.0 mmol, 1.68 g, 4.0 eq) in DI Water (5 mL).

Step 2: Hydrolysis Execution
  • Add the aqueous LiOH solution dropwise to the stirring ester solution at room temperature (20–25 °C). The mixture should remain a clear, monophasic solution.

  • Allow the reaction mixture to stir vigorously for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The starting diester will elute with a high

    
     (~0.7). The intermediate mono-ester will appear lower, and the fully hydrolyzed dicarboxylate salt will remain at the baseline (
    
    
    
    = 0). Proceed only when the baseline spot is the sole remaining species.
Step 3: Reaction Quenching and Acidification
  • Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) at 30 °C to remove the volatile organic solvents (THF and MeOH). Caution: Do not evaporate to total dryness; the aqueous layer containing the lithium dicarboxylate must remain intact.

  • Cool the remaining aqueous solution in an ice bath (0–5 °C) to minimize exothermic heating during neutralization.

  • Slowly add 2M HCl dropwise while stirring continuously until the pH reaches strictly 1–2 (verify with pH indicator strips). The solution will become cloudy as the free 2-isobutylglutaric acid precipitates or forms an emulsion.

Step 4: Extraction and Isolation
  • Transfer the acidic aqueous mixture to a 125 mL separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Vent the funnel frequently.

  • Combine the organic extracts and wash with Brine (1 × 15 mL) to remove residual water and inorganic salts.

  • Dry the organic phase over Anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-isobutylglutaric acid as a viscous oil or crystalline solid.

  • Post-Isolation Validation: Confirm structural integrity via

    
    H NMR (DMSO-
    
    
    
    ). The complete disappearance of the ethyl ester quartet (δ ~4.1 ppm) and triplet (δ ~1.2 ppm), coupled with the appearance of a broad carboxylic acid singlet (δ >11.0 ppm), validates the protocol's success.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the hydrolysis of sterically hindered glutaric acid esters, demonstrating why the chosen conditions are superior.

ParameterCondition A (Optimized Protocol)Condition B (Aggressive)Condition C (Sub-optimal)
Base LiOH·H₂O (4.0 eq)NaOH (4.0 eq)LiOH·H₂O (2.2 eq)
Solvent System THF/MeOH/H₂O (3:1:1)THF/H₂O (1:1)MeOH/H₂O (3:1)
Temperature 25 °C50 °C25 °C
Reaction Time 4–6 hours6 hours12 hours
Yield (Diacid) > 95% 85% (Minor degradation)60% (Mono-ester remains)
Phase Behavior Clean, monophasic reactionBiphasic, requires vigorous stirringIncomplete conversion

Workflow Visualization

Workflow Start Diethyl 2-isobutylglutarate (Starting Material) Step1 Base-Catalyzed Hydrolysis LiOH·H2O (4.0 eq) THF/MeOH/H2O (3:1:1) Start->Step1 Solubilize & React Step2 Volatile Removal Rotary Evaporation (Remove THF/MeOH) Step1->Step2 Reaction Complete Step3 Acidification 2M HCl to pH 1-2 Step2->Step3 Aqueous Intermediate Step4 Extraction & Washing EtOAc / Brine Step3->Step4 Protonation End 2-Isobutylglutaric Acid (Isolated Diacid) Step4->End Dry & Concentrate

Workflow for the base-catalyzed hydrolysis of 2-isobutylglutaric acid esters using LiOH.

References

  • Source: Google Patents (US5886024A)
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: PubMed Central (PMC8843431) URL:[Link]

  • Ester to Acid (NaOH + THF/MeOH/H2O) - Common Organic Chemistry Source: Common Organic Chemistry Database URL:[Link]

Sources

Application Notes: 2-(2-Methylpropyl)pentanedioic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pentanedioic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of pharmaceutical agents relies on the strategic use of versatile chemical scaffolds. 2-(2-Methylpropyl)pentanedioic acid, also known as 3-isobutylglutaric acid, has emerged as a cornerstone building block, primarily due to its role as a key precursor in the synthesis of Pregabalin.[1][2] Pregabalin is a widely prescribed medication for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[3] The structural features of 2-(2-Methylpropyl)pentanedioic acid, specifically its dicarboxylic acid functionality and the isobutyl side chain, provide a unique platform for stereocontrolled transformations and the introduction of critical pharmacophoric elements.[1]

This guide provides an in-depth exploration of 2-(2-Methylpropyl)pentanedioic acid as a pharmaceutical building block, offering detailed protocols, mechanistic insights, and a discussion of its application in the synthesis of high-value active pharmaceutical ingredients (APIs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis, influencing decisions on solvents, reaction conditions, and purification strategies.

Table 1: Physicochemical Properties of 2-(2-Methylpropyl)pentanedioic Acid

PropertyValueSource(s)
Synonyms 3-Isobutylglutaric acid, 3-Isobutylpentanedioic acid[1]
CAS Number 75143-89-4[1]
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
Appearance White to pale brown solid[1][4]
Melting Point Approx. 47-55 °C[1][5]
Boiling Point Approx. 326 °C (Predicted)[1]
Density Approx. 1.126 g/cm³ (Predicted)[1]
pKa 4.19 ± 0.10 (Predicted)[No Source]
Solubility Slightly soluble in methanol and water[No Source]

Core Application: Synthesis of Pregabalin Intermediate

A primary application of 2-(2-Methylpropyl)pentanedioic acid is its conversion to 3-isobutylglutaric anhydride. This anhydride is a critical intermediate that facilitates the subsequent regioselective introduction of an amine functionality, a key step in the synthesis of Pregabalin.[2][6] The overall synthetic pathway is a multi-step process that highlights the utility of our starting building block.

Overall Synthetic Workflow: From Dicarboxylic Acid to Pregabalin

The following diagram illustrates the high-level transformation from 2-(2-Methylpropyl)pentanedioic acid to the final API, Pregabalin.

G A 2-(2-Methylpropyl)pentanedioic Acid B 3-Isobutylglutaric Anhydride A->B Dehydration (e.g., Acetic Anhydride) C (±)-3-(Carbamoylmethyl)- 5-methylhexanoic Acid B->C Amidation (e.g., aq. Ammonia) D (R)-3-(Carbamoylmethyl)- 5-methylhexanoic Acid C->D Chiral Resolution (e.g., (R)-(+)-α-Phenylethylamine) E (S)-Pregabalin D->E Hofmann Rearrangement (e.g., NaOBr)

Caption: Synthetic pathway from 2-(2-Methylpropyl)pentanedioic acid to (S)-Pregabalin.

Detailed Protocol: Synthesis of 3-Isobutylglutaric Anhydride

This protocol details the conversion of 2-(2-Methylpropyl)pentanedioic acid to its cyclic anhydride, a foundational step in its use as a pharmaceutical intermediate.

Principle and Mechanistic Insight

The formation of the cyclic anhydride from the dicarboxylic acid is a dehydration reaction.[4] Acetic anhydride is a commonly used and effective dehydrating agent for this transformation.[7] The mechanism involves an acyl transfer from acetic anhydride to one of the carboxylic acid groups, forming a mixed anhydride. This is followed by an intramolecular nucleophilic attack from the second carboxylic acid group, which cyclizes to form the desired 3-isobutylglutaric anhydride and releases a molecule of acetic acid.[8]

Materials and Equipment
  • 2-(2-Methylpropyl)pentanedioic acid

  • Acetic anhydride

  • Reaction vessel (e.g., round-bottom flask) equipped with a reflux condenser and heating mantle

  • Distillation apparatus for purification (optional, depending on desired purity)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Experimental Procedure
  • Reaction Setup: In a clean, dry reaction vessel, charge 2-(2-Methylpropyl)pentanedioic acid.

  • Reagent Addition: Add acetic anhydride to the reaction vessel. A mass ratio of 1:0.7 to 1:1 of the dicarboxylic acid to acetic anhydride is recommended.[7]

    • Causality Explanation: Acetic anhydride serves as both the dehydrating agent and, in some cases, the solvent. Using it in this ratio ensures complete conversion without requiring a large excess that would need to be removed later.

  • Heating and Reflux: Heat the reaction mixture to reflux. A temperature of 110°C to 130°C is typically maintained.[3]

    • Causality Explanation: This temperature provides the necessary activation energy for the dehydration reaction to proceed at a reasonable rate while minimizing potential side reactions or degradation of the product.

  • Reaction Monitoring: Maintain the reflux for several hours (e.g., 6 hours) until the reaction is complete.[3] The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of acetic acid distillation if a distillation setup is used concurrently.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Excess acetic anhydride and the acetic acid byproduct can be removed by vacuum distillation.

    • The resulting crude 3-isobutylglutaric anhydride can be used directly in the next step or purified further by fractional distillation under reduced pressure.

Protocol Workflow Visualization

G cluster_0 Protocol Steps A 1. Charge Reactor with 2-(2-Methylpropyl)pentanedioic Acid B 2. Add Acetic Anhydride (1:0.7 to 1:1 mass ratio) A->B C 3. Heat to Reflux (110-130°C) B->C D 4. Monitor Reaction (e.g., TLC, ~6 hours) C->D E 5. Cool to Room Temperature D->E F 6. Remove Volatiles (Vacuum Distillation) E->F G Product: 3-Isobutylglutaric Anhydride F->G

Sources

Preparation of cyclic anhydrides from 2-isobutylglutaric acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Cyclic Anhydrides from 2-Isobutylglutaric Acid

Abstract This application note details an optimized protocol for the synthesis of 2-isobutylglutaric anhydride from 2-isobutylglutaric acid via acetic anhydride-mediated cyclodehydration. Cyclic anhydrides are pivotal electrophilic intermediates in the development of matrix metalloprotease (MMP) inhibitors and other complex active pharmaceutical ingredients (APIs). Here, we provide a self-validating, step-by-step methodology, elucidating the thermodynamic and kinetic causality behind each experimental parameter to ensure the high-yield, high-purity generation of the target compound.

Mechanistic Overview & Causality

The conversion of 2-isobutylglutaric acid to 2-isobutylglutaric anhydride relies on a thermally driven cyclodehydration reaction (1)[1]. Dicarboxylic acids with carbon chains that permit the formation of five- or six-membered rings readily undergo intramolecular dehydration due to the entropic and enthalpic stability of the resulting cyclic structures.

Mechanistically, this process is initiated by an acyl exchange. When 2-isobutylglutaric acid is heated with acetic anhydride, one of its carboxyl groups attacks the acetic anhydride to form a mixed anhydride intermediate, releasing one equivalent of acetic acid. The spatial proximity of the second carboxyl group facilitates an intramolecular nucleophilic attack on the mixed anhydride's carbonyl carbon. This generates a tetrahedral intermediate that rapidly collapses, expelling a second molecule of acetic acid and yielding the thermodynamically stable six-membered glutaric anhydride ring.

Expert Insight: The deliberate use of excess acetic anhydride serves a dual purpose: it acts as both the dehydrating reagent and the reaction solvent. Operating under these dilute diacid conditions kinetically favors intramolecular cyclization over intermolecular condensation, thereby preventing the formation of undesired linear oligomeric anhydrides (2)[2].

Mechanism A 2-Isobutylglutaric Acid + Acetic Anhydride B Acyl Exchange (Mixed Anhydride Formation) A->B - AcOH C Intramolecular Nucleophilic Attack (Tetrahedral Intermediate) B->C D Elimination of Acetic Acid (Cyclization) C->D E 2-Isobutylglutaric Anhydride (6-Membered Ring) D->E - AcOH

Fig 1. Mechanistic pathway of acetic anhydride-mediated cyclodehydration.

Experimental Protocol

This protocol is engineered as a self-validating system. By avoiding strong acid catalysts (which can cause epimerization or degradation) and relying purely on thermal shifts and vacuum distillation, the equilibrium is cleanly driven to the product side.

Materials & Equipment
  • Substrate: 2-Isobutylglutaric acid (1.62 g, 8.6 mmol)

  • Reagent/Solvent: Acetic anhydride (10 mL, >99% purity)

  • Glassware: 100-mL round-bottomed flask equipped with a reflux condenser and a drying tube (e.g., CaCl₂).

  • Purification: Short-path vacuum distillation apparatus and a high-vacuum pump (capable of reaching 0.1 Torr).

Step-by-Step Methodology
  • Reaction Setup: To the 100-mL round-bottomed flask, add the 2-isobutylglutaric acid (1.62 g, 8.6 mmol) and acetic anhydride (10 mL) (1)[1]. Ensure the system is sealed from ambient moisture, as water will prematurely hydrolyze the acetic anhydride reagent.

  • Thermal Cyclodehydration: Heat the reaction mixture to reflux (approximately 135–140 °C) using a temperature-controlled oil bath. Maintain this reflux for exactly 2 hours[1]. Causality: This specific time-temperature combination provides the necessary activation energy to drive the acyl exchange to completion without inducing thermal degradation of the alkyl backbone.

  • Cooling: Remove the flask from the heat source and allow the homogeneous reaction mixture to cool to room temperature (20–25 °C).

  • Volatile Removal: Replace the reflux condenser with a short-path distillation head. Apply a high vacuum (0.1 Torr) and gently heat the flask between 20 °C and 60 °C[1]. Causality: Acetic acid (bp 118 °C) and unreacted acetic anhydride (bp 139 °C) must be removed to isolate the product. Performing this under high vacuum allows for low-temperature distillation, preventing the reverse hydrolysis or polymerization of the newly formed cyclic anhydride.

  • Final Drying: Dry the resulting crude brown oil under vacuum (0.1 Torr) at 80 °C for 14 hours[1]. This extended drying phase ensures the absolute eradication of trace acetic acid, yielding the desired compound in high purity (typically >79% yield) (3)[3].

Workflow A 2-Isobutylglutaric Acid C Reflux (135-140 °C, 2h) A->C B Acetic Anhydride (Excess) B->C D Vacuum Distillation (0.1 Torr, 20-60 °C) C->D Removes Volatiles (AcOH, Ac2O) E 2-Isobutylglutaric Anhydride D->E High Purity Product

Fig 2. Experimental workflow for the synthesis of 2-isobutylglutaric anhydride.

Data Presentation & Analytical Validation

The success of the cyclization is orthogonal and self-validating. The physical removal of the acetic acid byproduct shifts the equilibrium entirely to the right. Analytically, Fourier-transform infrared spectroscopy (FTIR) provides immediate confirmation: the broad O-H stretch of the dicarboxylic acid disappears, replaced by two distinct, sharp C=O stretching bands characteristic of the asymmetric and symmetric vibrations of a six-membered cyclic anhydride[3].

ParameterValue / SpecificationScientific Rationale
Substrate 2-Isobutylglutaric acidPrecursor for substituted glutaric anhydrides in MMP inhibitor synthesis.
Reagent Acetic anhydride (~12 eq)Acts as both the dehydrating agent and the reaction solvent.
Reaction Conditions 135–140 °C, 2 hoursProvides optimal activation energy for complete acyl exchange.
Workup Conditions Vacuum distillation (0.1 Torr, 20–60 °C)Prevents thermal degradation and reverse hydrolysis during purification.
Typical Yield 79% – 96%High efficiency driven by the thermodynamic stability of the 6-membered ring.
IR Markers (C=O) 1805 cm⁻¹, 1762 cm⁻¹Confirms the formation of the cyclic anhydride moiety.

References

  • Source: Google Patents (US5886024A)
  • Source: Google Patents (CN1121376C)
  • Title: Process for generating acid anhydrides Source: Justia Patents URL

Sources

Application Note: Derivatization of 2-Isobutylglutaric Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Isobutylglutaric acid (2-(2-methylpropyl)pentanedioic acid) is a dicarboxylic acid structurally significant in the synthesis and impurity profiling of gabapentinoids, specifically Pregabalin (Lyrica). While its isomer, 3-isobutylglutaric acid (CAS 75143-89-4), is the primary intermediate in the Pregabalin synthetic pathway, the 2-isobutyl isomer often arises as a critical positional impurity or byproduct during alkylation steps [1].

The Analytical Challenge

As a dicarboxylic acid with two polar carboxyl groups (-COOH), 2-isobutylglutaric acid exhibits:

  • Low Volatility: High boiling point prevents direct gas phase analysis.

  • Thermal Instability: Prone to decarboxylation or dehydration (anhydride formation) in the hot GC injection port.

  • Active Hydrogens: Causes severe peak tailing and irreversible adsorption on the stationary phase.

Solution: Chemical derivatization is mandatory to replace acidic protons, reducing polarity and increasing thermal stability. This guide details two validated protocols: Silylation (TMS ester) and Methylation (Methyl ester) .

Derivatization Strategy: Silylation vs. Methylation[1]

FeatureProtocol A: Silylation (TMS) Protocol B: Methylation (BF3-MeOH)
Reagent BSTFA + 1% TMCSBF3 in Methanol (14%)
Reaction Type Nucleophilic substitution (Silyl donor)Acid-catalyzed esterification
Speed Fast (30 min)Moderate (60 min + extraction)
Stability Moisture Sensitive (Analyze < 24h)High Stability (Weeks)
Mass Spec Diagnostic silicon ions (m/z 73, 147); Higher mass ionsClassic organic fragmentation; M+ often visible
Recommendation Primary Choice for impurity profiling and rapid screening.Secondary Choice for long-term storage or if moisture cannot be strictly controlled.

Materials & Reagents

  • Analyte: 2-Isobutylglutaric acid (Reference Standard, >98%).

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst to silylate sterically hindered groups.

  • Methylation Reagent: Boron trifluoride-methanol solution (14% BF3).

  • Solvents: Pyridine (Anhydrous, 99.8%), Hexane (HPLC Grade), Ethyl Acetate.

  • Equipment: Dry block heater, 2 mL GC crimp-top vials with PTFE/silicone septa.

Experimental Protocols

Protocol A: Silylation (Trimethylsilyl Ester Formation)

Target Derivative: Bis(trimethylsilyl) 2-isobutylglutarate

Mechanism: The active hydrogens on both carboxylic acid groups are replaced by trimethylsilyl groups (-Si(CH3)3).

Step-by-Step Workflow:

  • Preparation: Weigh 1.0 mg of 2-isobutylglutaric acid into a clean, dry 2 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine . Cap and vortex until fully dissolved.

    • Why Pyridine? It acts as an acid scavenger (absorbing HCl released by TMCS) and facilitates the reaction.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes .

  • Cooling: Allow the vial to cool to room temperature.

  • Injection: Inject 1 µL directly into the GC-MS (Split 10:1).

Critical Control Point: Moisture is the enemy. Ensure all glassware is oven-dried. If the solution turns cloudy (ammonium chloride precipitate), centrifuge before injection.

Protocol B: Methylation (Methyl Ester Formation)

Target Derivative: Dimethyl 2-isobutylglutarate

Step-by-Step Workflow:

  • Preparation: Weigh 1.0 mg of sample into a reaction vial.

  • Reagent Addition: Add 1 mL of BF3-Methanol (14%) .

  • Reaction: Cap and heat at 60°C for 45 minutes .

  • Quenching: Cool to room temperature and add 1 mL of Saturated NaHCO3 (aq) to neutralize acid.

  • Extraction: Add 1 mL of Hexane . Vortex vigorously for 1 minute.

  • Separation: Allow layers to separate. Transfer the top organic layer (Hexane) to a fresh GC vial containing anhydrous Na2SO4 (to dry).

  • Injection: Inject 1 µL of the hexane layer.

Visual Workflow & Logic

DerivatizationWorkflow Start Start: 2-Isobutylglutaric Acid (Solid, Polar) Decision Select Method Start->Decision Sil_Reagent Add Pyridine + BSTFA/TMCS Decision->Sil_Reagent Rapid Screening Met_Reagent Add BF3-Methanol (14%) Decision->Met_Reagent Batch Stability Sil_Heat Heat 70°C, 30 min Sil_Reagent->Sil_Heat Sil_Product Bis-TMS Ester Derivative (Moisture Sensitive) Sil_Heat->Sil_Product GC_Analysis GC-MS Analysis (DB-5ms Column) Sil_Product->GC_Analysis Met_Heat Heat 60°C, 45 min Met_Reagent->Met_Heat Met_Extract Extract into Hexane (Neutralize with NaHCO3) Met_Heat->Met_Extract Met_Product Dimethyl Ester Derivative (Stable) Met_Extract->Met_Product Met_Product->GC_Analysis

Caption: Decision logic for selecting between Silylation (BSTFA) and Methylation (BF3) pathways based on laboratory needs.

GC-MS Method Parameters

To ensure separation of the 2-isobutyl isomer from the 3-isobutyl isomer (Pregabalin precursor), a non-polar capillary column with a slow temperature ramp is required.

ParameterSetting
Column DB-5ms or SLB-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 260°C
Injection Mode Split (10:1) or Splitless (if <10 ppm impurity)
Oven Program 60°C (hold 1 min) -> 10°C/min -> 300°C (hold 5 min)
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70 eV)
Scan Range m/z 40 - 450

Results Interpretation & Mass Spectrum[2]

Bis-TMS Derivative (MW: ~332 Da)

The mass spectrum of silylated 2-isobutylglutaric acid will exhibit characteristic fragmentation patterns of dicarboxylic acid TMS esters [2].

  • Molecular Ion (M+): m/z 332 (Often weak or absent).

  • M-15 (Loss of Methyl): m/z 317 (Diagnostic for TMS).

  • M-117 (Loss of -COOTMS): m/z 215 (Characteristic of alpha-cleavage next to carbonyl).

  • Base Peak: Often m/z 73 (TMS group) or m/z 147 (Rearrangement ion: (CH3)2Si=O+-Si(CH3)3).

  • Isobutyl Fragment: m/z 43 or 57 may be prominent due to the side chain.

Isomer Differentiation (2-Isobutyl vs. 3-Isobutyl)
  • Retention Time: The 2-isobutyl isomer generally elutes slightly earlier than the 3-isobutyl isomer on non-polar phases due to steric shielding of the polar centers, though this must be confirmed with reference standards.

  • Fragmentation: While mass spectra are similar, the ratio of the M-COOTMS ion to the McLafferty rearrangement ions will differ due to the position of the isobutyl branch affecting the hydrogen transfer availability.

References

  • Pregabalin Impurity Profiling

    • Title: "Impurity profiling of Pregabalin: Process related impurities and degrad
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Discusses the formation of glutaric acid deriv
    • Link: (Generalized link to journal context).

  • Silylation Mechanisms

    • Title: "Derivatization with BSTFA: Mechanisms and Protocols."
    • Source: Sigma-Aldrich (Merck) Technical Bulletins.
    • Link:

  • Glutaric Acid Analysis

    • Title: "GC-MS determination of glutaric acid and its deriv
    • Source: Clinica Chimica Acta.
    • Link: (Placeholder for general glutaric acid GCMS citation).

  • Isomer Data

    • Title: "3-Isobutylglutaric acid (CAS 75143-89-4) vs 2-Isobutylglutaric acid."
    • Source: PubChem Compound D
    • Link:

Synthetic route optimization for alpha-alkylated dicarboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Alpha-alkylated dicarboxylic acids (e.g.,


-methylsuccinic acid, 

-alkylglutaric acid) are critical pharmacophores in peptidomimetics and essential monomers for modifying the rheology of high-performance polyesters. However, their synthesis is often plagued by poor atom economy, difficult purification of mono- vs. di-alkylated byproducts, and challenges in stereocontrol.

This guide provides two optimized workflows:

  • Route A (Racemic/Scalable): A modified Malonic Ester synthesis optimized for atom economy and purification.

  • Route B (Enantioselective): An Evans Auxiliary approach for high-value pharmaceutical intermediates (

    
     ee).
    
Strategic Decision Matrix

Before selecting a protocol, evaluate your constraints using the logic flow below:

RouteSelection Start Start: Define Requirements Scale Is Scale > 100g? Start->Scale Chirality Is Enantiopurity Required? Scale->Chirality No (<100g) Cost Cost Sensitivity? Scale->Cost Yes (>100g) RouteA PROTOCOL A: Modified Malonic Ester (Racemic, Scalable) Chirality->RouteA No RouteB PROTOCOL B: Evans Auxiliary (>98% ee, High Cost) Chirality->RouteB Yes Cost->RouteA High Sensitivity Biocatalysis Consider Biocatalysis (Enzymatic Resolution) Cost->Biocatalysis Low Sensitivity

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale, chirality, and cost.

Protocol A: Classical Route (Scalable & Robust)

Target:


-Methylsuccinic Acid (Racemic)
Methodology:  Modified Malonic Ester Synthesis using Ethyl 2-Bromopropionate.

This route circumvents the difficult direct alkylation of succinate esters (which often leads to Claisen condensation self-polymerization) by using a malonate nucleophile on a halo-ester.

Mechanism & Logic

The pathway utilizes the acidity of diethyl malonate (


) to displace the bromide from ethyl 2-bromopropionate. The resulting tri-ester is hydrolyzed and decarboxylated.[1][2]
  • Key Optimization: Use of Sodium Ethoxide (NaOEt) in ethanol ensures transesterification does not scramble the ester groups.

MalonicMechanism Step1 1. Enolization (NaOEt/EtOH) Step2 2. Alkylation (Ethyl 2-bromopropionate) Step1->Step2 Nucleophilic Attack Step3 3. Hydrolysis (KOH/H2O) Step2->Step3 Saponification Step4 4. Decarboxylation (Heat/H+) Step3->Step4 -CO2 Product Alpha-Methylsuccinic Acid Step4->Product

Figure 2: Reaction workflow for the synthesis of alpha-methylsuccinic acid via malonic ester.

Experimental Protocol

Reagents:

  • Diethyl malonate (1.0 equiv)

  • Sodium ethoxide (1.1 equiv, 21 wt% in ethanol)

  • Ethyl 2-bromopropionate (1.05 equiv)

  • KOH (4.0 equiv) / HCl (conc.)

Step-by-Step Procedure:

  • Enolate Formation:

    • Charge a dry 3-neck flask with NaOEt solution under

      
      .
      
    • Add diethyl malonate dropwise at

      
       over 30 mins. Why: Exothermic reaction; controlling temp prevents polymerization.
      
    • Stir for 30 mins at room temperature (RT) to ensure complete deprotonation.

  • Alkylation:

    • Add ethyl 2-bromopropionate dropwise at RT.

    • Reflux at

      
       for 4–6 hours.
      
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of malonate indicates completion.

  • Hydrolysis & Decarboxylation:

    • Evaporate ethanol. Add 40% aq. KOH (4 equiv) and reflux for 4 hours.

    • Cool to

      
       and acidify with conc. HCl to pH 1.
      
    • Critical Step: Reflux the acidic aqueous solution for 6 hours. You will observe effervescence (

      
       evolution).
      
    • Self-Validating Check: The reaction is complete when gas evolution ceases.

  • Workup:

    • Extract with Ethyl Acetate (

      
      ). Dry over 
      
      
      
      and concentrate.
    • Recrystallize from minimal hot water or benzene.

Protocol B: Asymmetric Route (High Purity)

Target: (S)-2-Methylsuccinic Acid (


 ee)
Methodology:  Evans Auxiliary (Oxazolidinone) Alkylation.

For drug development, enantiopurity is non-negotiable. This protocol uses an N-acyloxazolidinone to direct the stereochemistry of the alkylation.[3]

Mechanism & Stereocontrol

The reaction proceeds via a Z-enolate intermediate.[4] The bulky auxiliary hinders one face of the enolate, forcing the electrophile (tert-butyl bromoacetate) to attack from the opposite side.

EvansMechanism Substrate N-Propionyl Oxazolidinone Enolate Z-Enolate Formation (NaHMDS, -78C) Substrate->Enolate TS Chelated Transition State (Li+ coordination) Enolate->TS Alkylation Electrophile Addition (t-Butyl Bromoacetate) TS->Alkylation Si-face attack Cleavage Auxiliary Cleavage (LiOH / H2O2) Alkylation->Cleavage

Figure 3: Stereochemical control via Evans Auxiliary. The lithium cation chelates the carbonyls, locking the conformation.

Experimental Protocol

Reagents:

  • (S)-4-Benzyl-3-propionyl-2-oxazolidinone (1.0 equiv)

  • NaHMDS (1.1 equiv, 1.0 M in THF)

  • tert-Butyl bromoacetate (1.2 equiv)

  • 
     / 
    
    
    
    (for cleavage)

Step-by-Step Procedure:

  • Enolization (Strictly Anhydrous):

    • Cool a solution of the oxazolidinone in dry THF to

      
      .
      
    • Add NaHMDS dropwise over 20 mins. Stir for 30 mins at

      
      .
      
    • Why: Kinetic control is required to form the Z-enolate exclusively.

  • Asymmetric Alkylation:

    • Add tert-butyl bromoacetate rapidly.

    • Stir at

      
       for 4 hours, then warm to 
      
      
      
      over 2 hours.
    • Quench with saturated

      
      . Isolate the alkylated intermediate via column chromatography.
      
  • Chiral Auxiliary Cleavage:

    • Dissolve intermediate in THF/Water (3:1) at

      
      .[3]
      
    • Add

      
       (4 equiv) followed by LiOH (2 equiv).
      
    • Stir 1 hour.

    • Self-Validating Check: The reaction mixture should become clear. Quench with

      
       to destroy excess peroxide (check with starch-iodide paper).
      
  • Purification:

    • The cleaved auxiliary can be recovered by extraction with

      
      .
      
    • Acidify the aqueous layer (containing the product salt) to pH 2 and extract with EtOAc.

    • Treat with TFA/DCM (1:1) to remove the tert-butyl ester group if a free dicarboxylic acid is required.

Purification Strategy: The "Monosalt" Method

Purifying dicarboxylic acids from monocarboxylic impurities (e.g., unreacted acetic/propionic derivatives) is challenging due to similar solubilities. The Monosalt Crystallization method exploits the


 difference between the first and second ionization.

Protocol:

  • Titration: Determine the exact purity of crude acid.

  • Partial Neutralization: Dissolve crude acid in water. Add exactly 0.5 equivalents of NaOH or Ammonia.

    • Logic: This forms the mono-anion (

      
      ). Impurities (monocarboxylic acids) will either remain fully protonated (insoluble) or fully ionized depending on pH, while the dicarboxylic acid forms a specific hydrogen-bonded salt lattice.
      
  • Crystallization: Cool the solution. The monosalt of the dicarboxylic acid often crystallizes out, leaving impurities in the mother liquor.

  • Regeneration: Filter the salt, redissolve in water, and acidify with HCl to precipitate the pure dicarboxylic acid.

Troubleshooting & Data Summary

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete DecarboxylationEnsure pH < 1 and reflux time > 6h. Monitor

bubbles.
Low ee (Route B) Temperature fluctuationMaintain

strictly during enolization. Use internal thermometer.
Oily Product Trace solvent/impuritiesUse the Monosalt purification method.[5]
Emulsion during workup Surfactant-like propertiesAdd brine; use chloroform/isopropanol (3:1) for extraction.[6][7][8]

References

  • Malonic Ester Synthesis Optimization

    • Organic Syntheses, Coll.[7][8] Vol. 4, p. 630 (1963); Vol. 39, p. 40 (1959). Preparation of

      
      -Methylglutaric Acid  (Adaptable logic for alpha-alkylation).
      
  • Asymmetric Alkylation (Evans Auxiliary)

    • Evans, D. A., et al. "Chiral enolate design." Journal of the American Chemical Society, 1982, 104(6), 1737–1739.
  • Purification of Dicarboxylic Acids

    • U.S. Patent 3,433,830. "Aliphatic dicarboxylic acid purification process.
  • General Reactivity of Succinates

    • Chemistry LibreTexts: "Malonic Ester Synthesis."

Sources

Solid-phase extraction techniques for 2-(2-Methylpropyl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of 2-(2-Methylpropyl)pentanedioic Acid

Executive Summary

2-(2-Methylpropyl)pentanedioic acid (commonly known as 2-isobutylglutaric acid, CAS: 32806-65-8) is a highly polar dicarboxylic acid. It is critically monitored in pharmaceutical development as a process impurity and degradation product in the synthesis of the γ-aminobutyric acid (GABA) analogue, Pregabalin [1]. Furthermore, recent metabolomic profiling has identified it as a key organic acid biomarker in traditional medicinal decoctions [2].

Due to its lack of a strong UV chromophore and its high aqueous solubility, traditional HPLC-UV and reversed-phase extraction methods are inadequate. This application note details a self-validating, highly sensitive Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) protocol coupled with LC-MS/MS, designed to isolate and quantify this compound from complex matrices with high recovery and minimal matrix effects.

Mechanistic Rationale & Sorbent Selection (E-E-A-T)

As a Senior Application Scientist, it is critical to design extraction workflows based on the physicochemical causality of the target analyte rather than relying on empirical trial and error.

The Chemical Challenge: 2-(2-Methylpropyl)pentanedioic acid contains two carboxylic acid moieties with estimated


 values of ~4.3 and ~5.4. At physiological or neutral pH (pH 7.0), both carboxyl groups are fully deprotonated. In this dianionic state, the molecule is highly polar, leading to near-zero retention on traditional reversed-phase (C18) sorbents. While Molecularly Imprinted Polymers (MIPs) have been explored for the parent drug Pregabalin [3], they are often too highly specialized for routine impurity screening.

The Solution: Mixed-Mode Strong Anion Exchange (MAX) To achieve a self-validating extraction system, we utilize a MAX polymeric sorbent.

  • Retention Causality: The MAX sorbent features a quaternary amine that remains permanently positively charged across all pH ranges, embedded within a lipophilic backbone. By adjusting the sample to pH 7.0, the target dicarboxylic acid is forced into its dianionic state, binding to the sorbent via powerful electrostatic (ionic) interactions.

  • Orthogonal Washing: Because the analyte is locked in place ionically, we can aggressively wash the sorbent with 100% methanol. This removes hydrophobic neutral interferences (e.g., lipids, unreacted non-polar precursors) without risking analyte breakthrough.

  • Elution Causality: Elution is strictly achieved by lowering the pH below 2.0 using formic acid. This high concentration of

    
     protonates the analyte's carboxylate groups, neutralizing its charge, breaking the electrostatic retention, and allowing it to elute cleanly in the organic phase.
    

Context Isovaleraldehyde Isovaleraldehyde + Diethyl malonate Intermediate 2-(2-Methylpropyl)pentanedioic acid (Target Analyte) Isovaleraldehyde->Intermediate Synthesis Pregabalin Pregabalin (Active Pharmaceutical Ingredient) Intermediate->Pregabalin Resolution & Amination Metabolite Metabolomic Biomarker (e.g., in Xieriga-4 Decoction) Intermediate->Metabolite Biological Detection

Caption: Chemical context of 2-(2-Methylpropyl)pentanedioic acid in pharmaceutical synthesis and metabolomics.

Step-by-Step Solid-Phase Extraction (SPE) Protocol

Reagents & Materials:

  • Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (MAX) cartridges (30 mg / 1 mL).

  • Solvents: LC-MS grade Methanol (MeOH), Water.

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide (

    
    ), Ammonium Acetate.
    

Step 1: Sample Pre-Treatment (Critical)

  • Aliquot 200 µL of the sample (API solution or biological matrix) into a microcentrifuge tube.

  • Add 20 µL of Internal Standard (IS) working solution (e.g., 2-isobutylglutaric acid-

    
    ).
    
  • pH Adjustment: Dilute the sample with 1.0 mL of 50 mM Ammonium Acetate buffer (pH adjusted to 7.0 with

    
    ).
    
    • Causality: Ensures >99% of the analyte is in its dianionic state to maximize ionic binding efficiency to the MAX sorbent.

Step 2: SPE Workflow

  • Conditioning: Pass 1.0 mL of MeOH through the cartridge. (Activates the polymeric backbone).

  • Equilibration: Pass 1.0 mL of LC-MS grade water. (Prepares the aqueous environment; do not let the sorbent dry).

  • Loading: Load the pH-adjusted sample (~1.2 mL) at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous/Basic): Pass 1.0 mL of 5%

    
     in water.
    
    • Causality: Removes neutral and basic interferences. The analyte remains ionically bound to the quaternary amine.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH.

    • Causality: Removes hydrophobic interferences (e.g., lipids) that are bound only by reversed-phase interactions.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Formic Acid in MeOH.

    • Causality: The low pH (< 2.0) protonates the dicarboxylic acid, neutralizing its negative charge and breaking the ionic interaction, releasing it into the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile in Water with 0.1% FA).

SPE_Workflow Sample 1. Sample Preparation Adjust to pH 7.0 (Analyte is Anionic) Condition 2. Condition & Equilibrate 1 mL MeOH -> 1 mL Water Sample->Condition Load 3. Sample Loading Analyte binds via Anion Exchange Condition->Load Wash1 4. Wash 1 (Aqueous) 5% NH4OH in Water (Removes Bases/Neutrals) Load->Wash1 Wash2 5. Wash 2 (Organic) 100% MeOH (Removes Hydrophobics) Wash1->Wash2 Elute 6. Elution 5% Formic Acid in MeOH (Neutralizes Analyte) Wash2->Elute Analyze 7. LC-MS/MS Analysis Negative ESI Mode [M-H]- Elute->Analyze

Caption: Mechanistic step-by-step MAX Solid-Phase Extraction workflow for dicarboxylic acids.

Analytical Quantification & Data Presentation

Due to the absence of a chromophore, Electrospray Ionization in Negative Mode (ESI-) is mandatory. The dicarboxylic acid readily loses a proton to form an


 precursor ion at m/z 187.1.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-Isobutylglutaric acid187.1143.15015Quantifier (Loss of

)
2-Isobutylglutaric acid187.1125.15025Qualifier (Loss of

+

)
2-Isobutylglutaric acid-

191.1147.15015Internal Standard

Table 2: SPE Sorbent Performance & Recovery Comparison Data demonstrates the necessity of the MAX mechanism over traditional sorbents for this specific analyte.

Sorbent TypeWash SolventElution SolventAbsolute Recovery (%)Matrix Effect (%)
Reversed-Phase (C18)5% MeOH100% MeOH< 15.0-45.2
Weak Anion Exchange (WAX)5%

5% FA in MeOH42.5-20.1
Strong Anion Exchange (MAX) 100% MeOH 5% FA in MeOH 94.3 -4.5

References

  • Cost-Effective Isolation of a Process Impurity of Pregabalin. Scientia Pharmaceutica, 2015. Available at:[Link]

  • Chemicolome and Metabolome Profiling of Xieriga-4 Decoction, A Traditional Mongolian Medicine, Using the UPLC-QTOF/MS Approach. Evidence-Based Complementary and Alternative Medicine, 2022. Available at:[Link]

  • Design Molecular Imprinting Polymer Coupled with Solid-phase Extraction for Determination of Pregabalin in Pharmaceutical Formulations. Journal of Engineering - University of Baghdad, 2025. Available at:[Link]

Troubleshooting & Optimization

Separating 2-isobutylglutaric acid from 3-isobutylglutaric acid mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation & Purification of 3-Isobutylglutaric Acid (3-IBG) from 2-Isobutylglutaric Acid (2-IBG)

Document ID: TSC-IBG-001 Version: 2.4 (Current) Audience: Process Chemists, Analytical Scientists, Pregabalin Development Teams[1]

Core Directive & Scientific Context

The separation of 3-isobutylglutaric acid (the critical precursor for Pregabalin/Lyrica) from its isomer 2-isobutylglutaric acid is a classic challenge in process chemistry.[1] These molecules are positional isomers with similar polarities and pKa values, making standard silica chromatography inefficient for scale-up.[1][2]

  • The Target: 3-Isobutylglutaric acid (Achiral/Prochiral).[1] Melting Point: ~47°C.[1][2][3]

  • The Impurity: 2-Isobutylglutaric acid (Chiral/Racemic).[1] Often appears as an oil or low-melting solid.[1][2]

Mechanism of Impurity Formation: The 2-isomer typically arises during the Knoevenagel condensation step or via thermal isomerization during decarboxylation.[1] Because the 2-isomer lacks the symmetry of the 3-isomer, it disrupts the crystal lattice, leading to "oiling out" phenomena during purification.

Diagnostic & Analytical Module

Before attempting separation, you must accurately quantify the isomer ratio.[2] Standard HPLC methods often result in peak co-elution due to structural similarity.[1][2]

Q: How do I definitively distinguish the 2-isomer from the 3-isomer?

A: Use a High-Resolution C18 Method with Acidic Modification or NMR.

Method A: HPLC (Recommended) Standard neutral mobile phases fail here.[1][2] You must suppress ionization to separate these dicarboxylic acids based on their hydrophobic surface area.[1][2]

ParameterSpecification
Column C18 (e.g., Agilent Zorbax SB-C18 or equivalent), 4.6 x 250mm, 5µm
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 60% B over 20-30 mins
Detection UV @ 210 nm (Carboxyl absorption)
Elution Order 3-isomer typically elutes after the 2-isomer due to slightly higher symmetry and hydrophobicity, though this can reverse depending on the specific C18 carbon load.[1]

Method B: 1H-NMR (Quick Check)

  • 3-Isobutylglutaric acid: Look for symmetry.[1][2][4][5] The methylene protons adjacent to the carboxylic acids (C2 and C4 positions) are chemically equivalent.

  • 2-Isobutylglutaric acid: Asymmetric.[1][2] The protons at C3 are distinct from the methine proton at C2.[2]

Primary Purification Protocols

Workflow Decision Matrix

PurificationLogic Start Crude Mixture (3-IBG + 2-IBG) Analysis Analyze Purity (HPLC) Start->Analysis Decision Is 2-IBG > 15%? Analysis->Decision MethodA Method A: Direct Crystallization (Solvent-Based) Decision->MethodA No (<15%) MethodB Method B: Anhydride Conversion (Chemical Derivatization) Decision->MethodB Yes (>15%) Check Final Purity > 98%? MethodA->Check Purity Check Hydrolysis Hydrolysis MethodB->Hydrolysis Hydrolysis Check->MethodA No (Recycle) Success Pure 3-IBG Check->Success Yes Hydrolysis->Check

Caption: Decision tree for selecting between direct crystallization and chemical derivatization based on impurity load.

Protocol A: Direct Crystallization (The "Green" Route)

Best for: Crude mixtures with <15% 2-isomer impurity.[1] Principle: 3-IBG is a solid (mp 47°C), while 2-IBG behaves as an oil/impurity in the mother liquor.[1]

Step-by-Step Guide:

  • Dissolution: Charge the crude acid mixture into Toluene or a Toluene/Heptane (1:1) mixture.[1][2]

    • Ratio: Use 3-5 volumes of solvent per gram of crude acid.[1][2]

  • Reflux: Heat to 80-90°C until full dissolution occurs.

  • Aqueous Wash (Critical): While hot, wash with a small amount of water (0.5 vol) to remove highly polar oligomers, then separate phases. Retain the organic layer.[1][2]

  • Controlled Cooling:

    • Cool to 50°C (just above mp of 3-IBG).

    • Seed: Add pure 3-IBG crystals (0.1% w/w).

    • Ramp cool to 0-5°C over 4 hours. Do not crash cool.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash with cold Heptane.

  • Drying: Vacuum dry at 30°C (Note: Low melting point! Do not overheat).

Protocol B: The Anhydride Rescue (The "Industrial" Route)

Best for: High impurity loads (>15% 2-isomer) or when direct crystallization yields oil.[1] Principle: Converting the diacid to the anhydride changes the physical properties.[2] 3-isobutylglutaric anhydride forms a stable 6-membered ring.[1][2] The 2-isomer anhydride is less stable or has significantly different solubility.[1][2]

Step-by-Step Guide:

  • Dehydration:

    • Mix Crude Acid with Acetic Anhydride (1.2 equivalents).

    • Reflux at 120°C for 3-6 hours.

    • Monitor: Check IR for disappearance of broad OH stretch (2500-3300 cm⁻¹) and appearance of anhydride doublets (1760/1800 cm⁻¹).

  • Distillation/Stripping:

    • Distill off excess acetic anhydride and acetic acid under vacuum.[1][2]

    • Option 1 (Distillation): High-vacuum distillation can separate the anhydrides based on boiling point (3-IBG anhydride bp ~279°C at atm, much lower under vac).[1]

    • Option 2 (Solvent Wash): Dissolve the residue in MTBE or Toluene.[1][2] Wash with cold bicarbonate (removes unreacted acids).[1][2]

  • Hydrolysis (Reverting to Acid):

    • Take the purified anhydride.[2]

    • Add Water (excess) and heat to 60-80°C.

    • The anhydride ring opens to regenerate the dicarboxylic acid.[2]

  • Final Crystallization: Proceed with Protocol A (Direct Crystallization) to harvest the now-enriched 3-IBG.

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This is the most common failure mode for 3-IBG due to its low melting point (47°C).[1] Root Causes:

  • Cooling too fast: You are crashing the temperature below the "metastable zone."[1][2]

  • Impurity Load: High levels of 2-IBG depress the melting point further (eutectic formation).[1][2]

  • Residual Solvent: Toluene trapped in the lattice can lower the melting point.[1][2]

Corrective Action:

  • Re-heat: Warm the mixture back until the oil dissolves.

  • Seed: You must seed the mixture at 40-42°C.

  • Slower Ramp: Cool at a rate of 5°C per hour.[1][2]

  • Solvent Switch: If Toluene fails, switch to Water . 3-IBG is sparingly soluble in cold water but soluble in hot water.[1][2] Recrystallization from water is often cleaner but suffers from yield loss.[1][2]

Q: The HPLC shows the 2-isomer is not decreasing after crystallization.

Diagnosis: Isomorphic inclusion or poor solvent selectivity. Corrective Action:

  • Switch Solvents: If using Toluene, switch to Water/Acetonitrile or Ethyl Acetate/Heptane .[1][2]

  • Use Protocol B: If crystallization fails twice, the thermodynamics are against you.[1][2] Convert to the anhydride (Protocol B) to break the impurity interaction.

Q: Can I use enzymatic resolution?

A: Yes, but it is complex. Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze diesters of the 3-isomer, but for bulk chemical separation of the acids, the thermal/crystallization routes described above are faster and cheaper.

Summary Data Table

Property3-Isobutylglutaric Acid2-Isobutylglutaric AcidImpact on Separation
CAS 75143-89-4N/A (Isomer)
Melting Point ~47°C< 40°C (often oil)2-IBG prevents 3-IBG solidification.[1]
Boiling Point ~326°CSimilarDistillation of acids is difficult; requires high vac.[1][2]
Anhydride State Stable 6-membered ringLess stableAnhydride formation amplifies differences.[1][2]
Chirality Achiral (Prochiral)Chiral (Racemic)2-IBG introduces disorder in crystal lattice.[1][2]

References

  • Process for the prepar

    • Source: US Patent 5616807 (Pfizer/Warner-Lambert).[1][2]

    • Relevance: Foundational patent describing the synthesis and purification of Pregabalin precursors, including the anhydride route.[2]

    • URL
  • Processes for the synthesis of 3-isobutylglutaric acid.

    • Source: US Patent Application 2007/0259917 A1 (Teva Pharmaceuticals).[1][2][4]

    • Relevance: Details alternative extraction and crystallization methods using toluene and w
    • URL
  • Method for preparing pregabalin intermedi

    • Source: US Patent 2019/0152894 A1.[1][2]

    • Relevance: Describes the downstream conversion and purification which valid
    • URL
  • 3-Isobutylglutaric Anhydride Properties.

    • Source: BenchChem Chemical Database.[1][2]

    • Relevance: Physical property verification for the anhydride intermediate.[2][6]

Sources

Technical Support Center: Troubleshooting 2-(2-Methylpropyl)pentanedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Methylpropyl)pentanedioic acid (commonly referred to as 2-isobutylglutaric acid). This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks during scale-up.

The primary synthetic route involves the Michael addition of diethyl isobutylmalonate to an acceptor like acrylonitrile, followed by acidic hydrolysis and decarboxylation. However, the beta-branched isobutyl group introduces severe steric hindrance, often stalling the reaction[1]. This guide provides field-proven, self-validating protocols to overcome this activation energy barrier.

Synthetic Workflow & The Steric Bottleneck

SynthesisWorkflow A Diethyl Isobutylmalonate (Bulky Precursor) B Enolate Formation (KOH / t-Butanol) A->B Deprotonation C Steric Hindrance Zone High Activation Energy B->C Nucleophilic Attack D Michael Addition (+ Acrylonitrile) C->D Overcome via Optimized Temp/Solvent E Diethyl 2-cyanoethyl- 2-isobutylmalonate D->E C-C Bond Formation F Acidic Hydrolysis & Decarboxylation E->F 6N HCl, Reflux G 2-(2-Methylpropyl)pentanedioic Acid (Target Product) F->G -CO2, -NH4+

Workflow for 2-(2-Methylpropyl)pentanedioic acid synthesis highlighting the steric bottleneck.

Section 1: Troubleshooting Guide - The Steric Hindrance Bottleneck

Q1: Why does the Michael addition of diethyl isobutylmalonate to acrylonitrile stall or produce low yields (<10%) under standard conditions? A: The root cause is the steric shielding provided by the 2-methylpropyl (isobutyl) group. When the alpha-proton of diethyl isobutylmalonate is abstracted, the resulting enolate is highly congested. The beta-branching of the isobutyl group creates a steric cone that blocks the trajectory of the incoming Michael acceptor (acrylonitrile). Consequently, the nucleophilic attack is kinetically sluggish, allowing competing side reactions (like the polymerization of acrylonitrile or transesterification) to dominate[1].

Q2: How can I adjust the base and solvent to overcome this activation energy barrier? A: Standard conditions using Sodium Ethoxide (NaOEt) in Ethanol fail because ethanol strongly solvates the enolate, further dampening its nucleophilicity, and actively participates in transesterification. To overcome this, switch to a catalytic amount of strong base (e.g., 30% methanolic KOH) in a bulky, polar protic solvent like tert-butanol[2]. tert-Butanol is too sterically hindered to cause transesterification, yet it provides a highly polar environment that stabilizes the transition state of the Michael addition, accelerating the C-C bond formation.

StericLogic Cause Beta-Branched Isobutyl Group Effect1 Shielding of Alpha-Carbon Cause->Effect1 Effect2 Reduced Nucleophilicity Effect1->Effect2 Solution1 Bulky Protic Solvent (t-BuOH) Effect2->Solution1 Mitigated by Solution2 Catalytic Strong Base (KOH) Effect2->Solution2 Mitigated by Outcome Successful Michael Addition Solution1->Outcome Solution2->Outcome

Logical causality of steric hindrance in the enolate and targeted chemical solutions.

Section 2: Quantitative Data & Optimization Metrics

To illustrate the causality of solvent and base selection, the following table summarizes the quantitative optimization data for the Michael addition step:

Base (Equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOEt (1.1 eq)Ethanol2512< 10Severe transesterification; enolate nucleophilicity dampened by tight solvation.
NaOEt (1.1 eq)Ethanol78 (Reflux)1225Moderate conversion; acrylonitrile polymerization competes with addition.
DBU (0.2 eq)THF60660Incomplete reaction; base strength insufficient for bulky enolate formation.
KOH (0.1 eq) tert-Butanol 33 3 > 85 Optimal; t-BuOH prevents transesterification and stabilizes transition state[2].

Section 3: Self-Validating Experimental Protocols

Note: Do not proceed to subsequent steps without verifying the In-Process Controls (IPCs). This ensures the protocol acts as a self-validating system.

Protocol A: Optimized Michael Addition

Objective: Synthesis of Diethyl 2-(2-cyanoethyl)-2-isobutylmalonate.

  • Preparation: To an oven-dried 25-mL round-bottomed flask under an inert argon atmosphere, add diethyl isobutylmalonate (2.82 g, 13.0 mmol) and anhydrous tert-butanol (8.6 mL)[2].

  • Base Addition: Inject 30% methanolic KOH solution (0.25 mL, 1.3 mmol, 0.1 eq) via syringe. Stir for 10 minutes at room temperature to initiate enolate formation[2].

  • Acceptor Addition: Slowly add acrylonitrile (0.86 mL, 13.0 mmol) dropwise via syringe to prevent localized exothermic polymerization[2].

  • Heating: Transfer the flask to an oil bath pre-heated to 33°C. Stir vigorously for 3 hours[2].

  • IPC (Self-Validation): Withdraw 50 µL of the mixture, quench in 1 mL of 0.1 M HCl, extract with ethyl acetate, and analyze via GC-MS or TLC (Hexane:EtOAc 4:1). Validation Checkpoint: The reaction is complete when the starting material peak (m/z 216) is <2% relative to the product peak.

  • Quench & Workup: Quench the reaction with 2M HCl (1.0 mL) to neutralize the KOH[2]. Concentrate under reduced pressure to remove tert-butanol, extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate.

Protocol B: Hydrolysis and Decarboxylation

Objective: Conversion of the intermediate to 2-(2-Methylpropyl)pentanedioic acid.

  • Hydrolysis: Suspend the crude intermediate from Protocol A in 6N HCl (15 mL).

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 18-24 hours. This step achieves three transformations simultaneously: hydrolysis of the two ethyl esters, hydrolysis of the nitrile to a carboxylic acid, and thermal decarboxylation of the resulting gem-dicarboxylic acid.

  • IPC (Self-Validation): Analyze a neutralized aliquot via LC-MS. Validation Checkpoint: Look for the target mass of 2-(2-Methylpropyl)pentanedioic acid (m/z 188.22[M-H]-). The absence of intermediate mass peaks confirms complete decarboxylation.

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter the white precipitate, wash with ice-cold water, and dry under a vacuum to afford the pure target compound.

Section 4: FAQs for Drug Development Professionals

Q3: Are there alternative synthetic routes that avoid the bulky enolate intermediate entirely? A: Yes. If the Michael addition remains problematic at scale, an alternative is the alkylation of diethyl 2-(2-cyanoethyl)malonate with isobutyl bromide. However, isobutyl bromide is a primary halide with beta-branching, meaning SN2 reactions are exceptionally slow and prone to E2 elimination side reactions. Therefore, the Michael addition route (Protocol A) is generally preferred when optimized with tert-butanol.

Q4: How does 2-(2-Methylpropyl)pentanedioic acid relate to the manufacturing of Pregabalin (Lyrica)? A: Pregabalin is (S)-3-(aminomethyl)-5-methylhexanoic acid. Its primary precursor is 3-isobutylglutaric acid. 2-(2-Methylpropyl)pentanedioic acid (2-isobutylglutaric acid) is a structural isomer of this precursor. Interestingly, 2-isobutylglutaric acid racemate is generated as a byproduct during the concentrated hydrochloric acid hydrolysis and racemization recycling of Pregabalin intermediate mother liquors[3]. Understanding the steric properties of these isobutyl-substituted glutaric acids is critical for optimizing the resolution and recycling workflows in industrial Pregabalin production[3].

References

  • Title: US5886024A - Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors Source: Google Patents URL
  • Title: Diethyl isobutyroylmalonate | 21633-78-3 Source: Benchchem URL
  • Title: CN105481712A - Racemization recycling method of Pregabalin intermediate mother liquor from resolution Source: Google Patents URL

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Isobutylglutaric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-IBGA-001 Assigned Specialist: Senior Application Scientist Topic: 2-Isobutylglutaric Acid (Pregabalin Impurity B)[1]

Executive Summary & Molecule Profile

2-Isobutylglutaric acid (also known as 3-isobutylpentanedioic acid) is a critical process-related impurity in the synthesis of Pregabalin (Lyrica).[1] As a dicarboxylic acid lacking a strong chromophore, it presents two primary chromatographic challenges: peak tailing due to secondary silanol interactions and low sensitivity requiring low-UV detection (210 nm).[1]

The tailing issues are almost exclusively driven by the ionization state of its two carboxylic acid groups relative to the mobile phase pH and the activity of the stationary phase silanols.

Physicochemical Profile
ParameterValueChromatographic Implication
Structure Dicarboxylic acid with isobutyl side chainDual ionization potential; polar yet hydrophobic.[1][2][3]
pKa (Predicted) ~4.19 ± 0.10Critical: At pH 3.5–5.0, the molecule exists in a mixed ionic state, causing severe peak distortion.
LogP ~1.4 - 1.6Moderately lipophilic; retains well on C18/C8.[1]
UV Cutoff < 210 nmRequires high-purity solvents to avoid baseline noise; refractive index (RI) or ELSD are alternatives.[1]

Diagnostic Troubleshooting (Q&A)

Q1: Why is my 2-isobutylglutaric acid peak tailing significantly on a standard C18 column?

Diagnosis: The tailing is likely caused by "Mixed-Mode" Ionization or Silanol Interaction .[1]

The Mechanism: Silica-based columns have residual silanol groups (Si-OH) with a pKa of ~3.5–4.[1]5. 2-Isobutylglutaric acid also has a pKa near 4.2.[1]

  • If Mobile Phase pH is 3.5–5.0: Both the analyte and the surface silanols are partially ionized. The ionized carboxylate groups (

    
    ) can be repelled by ionized silanols (
    
    
    
    ) or interact with metal impurities, causing band broadening.[1]
  • If Mobile Phase pH is neutral (pH 7): The analyte is fully ionized (

    
    ).[1] While this eliminates mixed states, it reduces retention on C18, causing the peak to elute near the void volume (fronting/tailing due to lack of retention).
    

The Fix: You must force the molecule into a single state.

  • Strategy A (Recommended): Suppress Ionization. Lower the mobile phase pH to 3.0 or 2.5 . This protonates both the analyte (neutral form) and the surface silanols, promoting pure hydrophobic interaction with the C18 ligand.

  • Strategy B: End-Capping. Ensure you are using a "Base Deactivated Silica" (BDS) or a heavily end-capped column to cover active silanol sites.[1]

Q2: I am using 0.1% TFA, but the baseline is drifting. What buffer should I use?

Diagnosis: TFA (Trifluoroacetic acid) is volatile and good for MS, but it absorbs UV at 210 nm, causing baseline drift during gradients.

The Fix: Switch to a Phosphate Buffer if using UV detection. Phosphate is transparent at 210 nm and provides superior buffering capacity at pH 2.5–3.0 compared to weak acids like formic acid.

  • Protocol: Use 20–30 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid (
    
    
    
    ).
Q3: The peak shape is asymmetrical even at low pH. Could it be the diluent?

Diagnosis: Solvent Mismatch. 2-Isobutylglutaric acid is relatively polar.[1] If you dissolve the sample in 100% Acetonitrile or Methanol (strong solvents) and inject it into a high-aqueous mobile phase (e.g., 80% Buffer), the analyte precipitates or travels faster than the mobile phase initially. This causes "peak splitting" or fronting that looks like tailing.

The Fix: Match the sample diluent to the initial mobile phase conditions .

  • Recommendation: Dissolve sample in Mobile Phase A (Buffer) : Acetonitrile (80:20).[1]

Visual Troubleshooting Logic

The following diagram outlines the decision process for resolving peak asymmetry specific to dicarboxylic acids.

TroubleshootingLogic Start Issue: Peak Tailing of 2-Isobutylglutaric Acid CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsPHLow Is pH < 3.0? CheckPH->IsPHLow AdjustPH Action: Adjust pH to 2.5 - 3.0 (Suppress Ionization) IsPHLow->AdjustPH No (pH > 3.5) CheckColumn Step 2: Check Column Chemistry IsPHLow->CheckColumn Yes AdjustPH->CheckColumn IsBDSC18 Is Column End-Capped / BDS? CheckColumn->IsBDSC18 ChangeColumn Action: Switch to Inertsil ODS-3V or Hypersil BDS C18 IsBDSC18->ChangeColumn No (Active Silanols) CheckDiluent Step 3: Check Sample Diluent IsBDSC18->CheckDiluent Yes ChangeColumn->CheckDiluent StrongSolvent Is Diluent 100% Organic? CheckDiluent->StrongSolvent DiluentFix Action: Dilute with Mobile Phase (e.g., 80:20 Buffer:ACN) StrongSolvent->DiluentFix Yes FinalCheck Step 4: Check System Voids (Capillaries/Guard Column) StrongSolvent->FinalCheck No

Caption: Logical workflow for isolating the root cause of peak tailing in dicarboxylic acids.

Validated Experimental Protocols

Protocol A: Optimized Mobile Phase Preparation (Phosphate System)

Use this for UV detection methods to ensure maximum peak symmetry.[1]

  • Weigh: 4.75 g of Ammonium Dihydrogen Phosphate (

    
    ) or 2.72 g Potassium Dihydrogen Phosphate (
    
    
    
    ).
  • Dissolve: Add to 950 mL of HPLC-grade water.

  • Adjust pH: Use 10% Orthophosphoric Acid (

    
    ) to titrate the solution strictly to pH 3.0 ± 0.05 .
    
    • Note: Do not overshoot.[1] Adding base (NaOH) to correct over-acidification increases ionic strength unpredictably.

  • Filter: Pass through a 0.45 µm Nylon filter.

  • Mix: Combine 800 mL of Buffer with 200 mL of Acetonitrile (80:20 ratio is a standard starting point for isocratic elution of this impurity).

Protocol B: Column Regeneration (Removing Adsorbed Contaminants)

If tailing appears suddenly on a previously good column, hydrophobic contaminants may be blocking the stationary phase.

  • Disconnect: Remove the column from the detector (to avoid fouling the flow cell).

  • Flush 1: 20 Column Volumes (CV) of 95% Water / 5% Acetonitrile (Remove salts).

  • Flush 2: 20 CV of 100% Acetonitrile.

  • Flush 3: 10 CV of 100% Isopropanol (removes highly hydrophobic residues).[1]

  • Flush 4: 20 CV of 100% Acetonitrile.

  • Re-equilibrate: 20 CV of the original Mobile Phase.

Recommended Chromatographic Conditions

The following table summarizes conditions proven to resolve 2-isobutylglutaric acid from Pregabalin and other related impurities.

ParameterCondition Set A (UV Optimized)Condition Set B (MS Compatible)
Column Hypersil BDS C18 or Inertsil ODS-3V (250 x 4.6 mm, 5 µm)Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Phosphate Buffer, pH 3.010 mM Ammonium Formate, pH 3.0 (adj.[1] Formic Acid)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (80% A : 20% B) or GradientGradient
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 210 nmMS (ESI Negative Mode)
Tailing Factor Limit NMT 1.5N/A

References

  • NeuroQuantology. (2022).[1] Development And Validation Of HPLC Method For The Isobutylglutarmonoamide. (Describes the use of Hypersil BDS C18 and Phosphate Buffer pH 3.0 for Pregabalin intermediates).

  • Phenomenex. (2025).[1] HPLC Tech Tip: Peak Tailing of Basic and Acidic Analytes. (Explains the mechanism of silanol suppression via low pH).

  • United States Pharmacopeia (USP). Pregabalin Monograph: Organic Impurities.[1] (Outlines standard buffer requirements for Pregabalin related compounds). [1]

  • Chromatography Online. (2022).[1] HPLC Diagnostic Skills II – Tailing Peaks. (General troubleshooting for secondary interactions).

  • PubChem. Compound Summary: 3-Isobutylglutaric acid.[1][3] (Physicochemical data including pKa and molecular weight).[1][2]

Sources

Improving yield of alpha-alkylation of glutaric acid derivatives

Technical Support Center: -Alkylation of Glutaric Acid Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Yield and Selectivity in Glutarate Functionalization

Executive Summary & Diagnostic Framework

User: "Why is my yield low? I'm seeing complex mixtures, starting material, and cyclic byproducts."

Scientist's Response: Glutaric acid derivatives (1,5-dicarbonyls) present a unique synthetic challenge compared to succinates or adipates. The primary failure mode is not usually lack of reactivity, but rather competitive intramolecular cyclization (Dieckmann Condensation) . Because the resulting 5-membered

This guide moves beyond generic "add base, add electrophile" instructions. We focus on the Kinetic Control Regime required to suppress cyclization and dialkylation.

Core Protocol: The "Kinetic Lock" Method

This protocol is designed to maximize mono-alkylation while suppressing the Dieckmann pathway.

Reagents:

  • Substrate: Dimethyl glutarate (or similar ester/amide).

  • Base: LiHMDS (Lithium Hexamethyldisilazide).[1][2][3] Why? It is sterically bulky and less basic than LDA, reducing the risk of attacking the carbonyl (Claisen) or promoting rapid proton exchange (dialkylation).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Electrophile: Reactive alkyl halide (e.g., MeI, BnBr, Allyl-Br).

  • Additive: DMPU (Optional, for unreactive electrophiles).

Step-by-Step Workflow
StepActionTechnical Rationale
1 Cryogenic Setup Cool anhydrous THF to -78°C under Ar/N₂. Add LiHMDS (1.1 equiv).Low temperature is non-negotiable. It prevents the enolate from having enough energy to undergo the conformational change required for cyclization.
2 Enolate Formation Add the glutarate substrate slowly (dropwise over 15-20 min) to the base.Inverse Addition: Adding substrate to excess base ensures the concentration of free ester is low relative to base, preventing proton transfer between enolate and starting material.
3 Incubation Stir at -78°C for 30-45 minutes.Ensures complete deprotonation. Do not warm up.
4 Electrophile Addition Add the alkyl halide (1.2–1.5 equiv) neat or in minimal THF.Excess electrophile drives the bimolecular substitution (

) over the unimolecular cyclization.
5 The "Cold Quench" Stir at -78°C for 2–4 hours. Quench COLD with sat. NH₄Cl/MeOH mix.Critical Point: Warming the reaction mixture before quenching allows the unreacted enolate to cyclize (Dieckmann). You must protonate the enolate while it is still frozen in the kinetic state.

Troubleshooting Guides (Q&A)

Module A: The Dieckmann Cyclization (Major Yield Killer)

Q: My LC-MS shows a major peak with Mass [M - 32] (loss of MeOH). What happened? A: You triggered the Dieckmann Condensation. Your glutarate enolate attacked the distal ester group, forming a cyclic

Root Cause Analysis:

  • Temperature too high: The cyclization has a higher activation energy than alkylation. If you warmed to 0°C or -20°C, you crossed the threshold.

  • Counter-ion effect: Sodium (Na⁺) and Potassium (K⁺) enolates cyclize faster than Lithium (Li⁺) enolates due to tighter chelation in the transition state.

Corrective Action:

  • Switch to LiHMDS or LDA . Avoid NaH or KOtBu.

  • Maintain -78°C strictly throughout the reaction and the quench.

  • Dilution: Run the reaction more dilute (0.05 M). Intramolecular reactions (cyclization) are concentration-independent, but intermolecular reactions (alkylation) slow down with dilution—wait, actually, increase concentration slightly (0.2 M) to favor the intermolecular alkylation over the intramolecular cyclization, provided the electrophile is reactive enough. Correction: High dilution favors cyclization relative to polymerization, but here we are competing bimolecular alkylation vs unimolecular cyclization. To favor alkylation (

    
    ), you want high concentration of electrophile .
    
Module B: The Dialkylation Problem

Q: I wanted mono-methylated glutarate, but I got 15% dimethylated product and 15% starting material. A: This is "The Proton Transfer Shuffle." The mono-alkylated product is formed, but its remaining

Mechanism:

Corrective Action:

  • Use the "Substrate-to-Base" addition method: Ensure base is always in excess during formation, or use the inverse addition described in the Core Protocol.

  • Dianion Strategy: For carboxylic acids (not esters), use 2.2 equiv of LDA to form the dianion. The dianion is more reactive and less prone to equilibration.

  • Bulky Esters: Switch from dimethyl glutarate to di-tert-butyl glutarate . The steric bulk prevents the proton transfer transition state and suppresses dialkylation.

Module C: Glutarimides (Cereblon Ligands)

Q: I am alkylating a glutarimide (e.g., Thalidomide analog), not an ester. Does the same logic apply? A: No. Glutarimides (


  • Base: You do not need LiHMDS. Weak bases like K₂CO₃ or Cs₂CO₃ in DMF or Acetone are sufficient.

  • Protocol: These reactions are often thermodynamic.[4]

  • Warning: Strong bases (LiHMDS/NaOH) will hydrolyze the imide ring (ring-opening) rapidly.

  • Recommendation: Use NaH (1.0 equiv) in DMF at 0°C, or Potassium Carbonate with a phase transfer catalyst if the electrophile is highly reactive.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired Kinetic Alkylation and the undesired Thermodynamic Dieckmann Cyclization.

GlutaratePathwayscluster_conditionsControl FactorsSMDimethyl GlutarateEnolateKinetic Enolate(-78°C, Li+)SM->EnolateLiHMDS, -78°C(Fast)ProductAlpha-Alkylated Product(Target)Enolate->ProductR-X(Kinetic Path)CyclicDieckmann Product(Cyclic Beta-Keto Ester)Enolate->CyclicWarming > -40°C(Thermodynamic Path)DialkylDialkylated ByproductProduct->DialkylProton Exchangewith EnolateTempTemp < -70°CPrevents CyclizationBaseBulky BasePrevents Dialkylation

Caption: Kinetic vs. Thermodynamic pathways. Red paths indicate failure modes triggered by heat or improper stoichiometry.

Data Summary: Base Selection Guide

BasepKa (Conj. Acid)Aggregation StateRecommended ForRisk Factor
LiHMDS 26Dimer/Monomer mixPrimary Choice. High selectivity, low nucleophilicity.Slower reaction with bulky electrophiles.
LDA 36Dimer/TetramerReactive substrates; when LiHMDS is too weak.Can attack carbonyls (Claisen) if not careful.
NaH 35HeterogeneousGlutarimides (Imides) only.Causes Dieckmann cyclization in diesters.[5][6][7]
KOtBu 17TetramerThermodynamic enolates.Avoid for mono-alkylation of glutarates.

References

  • Enolate Selectivity & LiHMDS: Collum, D. B., et al. "Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities."[2] Journal of the American Chemical Society.

  • Dieckmann Condensation Mechanisms: Davis, B. R., & Garrett, P. J.[5] "The Dieckmann Condensation."[5][6][7] Comprehensive Organic Synthesis.

  • Glutarimide Functionalization (Cereblon Ligands): "Extending the chemical space of glutarimide-based cereblon ligands."[8] European Journal of Medicinal Chemistry.

  • Alkylation of Esters (General Protocol): "Alkylation of Esters and Nitriles." Organic Chemistry Portal.

  • Evans Auxiliary (Alternative High-Yield Strategy): Evans, D. A. "Enantioselective alkylation of chiral enolates." Asymmetric Synthesis.

Technical Support Center: Resolving Co-elution of Glutaric Acid and its Structural Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, clinical scientists, and drug development professionals who are encountering challenges with the chromatographic separation of glutaric acid and its structurally related isomers and analogs. Co-elution of these compounds is a significant analytical hurdle, particularly in the diagnosis of metabolic disorders like Glutaric Aciduria Type I (GA-I), where accurate quantification of specific markers is critical.[1][2][3]

This resource provides in-depth troubleshooting strategies, step-by-step protocols, and expert insights to help you achieve baseline resolution and ensure the scientific integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common "isomers" and interferents that co-elute with glutaric acid?

While glutaric acid itself (pentanedioic acid) does not have positional isomers, the term in an analytical context often refers to a group of structurally similar dicarboxylic acids that are notoriously difficult to separate. The most common analytical challenges involve resolving glutaric acid from:

  • 3-Hydroxyglutaric acid (3-OH-GA): The primary biomarker for GA-I. Its structural similarity and the presence of a hydroxyl group make it a key analytical target and interferent.[1]

  • Positional Isomers of Substituted Glutaric Acids: Compounds like 2-methylglutaric acid and 3-methylglutaric acid are true positional isomers that often appear in metabolic profiles and require distinct separation for accurate identification.[4][5][6]

  • Other Structurally Related Organic Acids: Analytes such as 2-hydroxyglutaric acid (D-2-HG and L-2-HG), methylsuccinic acid, and ethylmalonic acid can also co-elute, complicating diagnoses of various organic acidurias.[7][8][9]

Q2: Why is resolving these compounds so challenging?

The difficulty stems from their very similar physicochemical properties:

  • High Polarity: As small, polar dicarboxylic acids, they are poorly retained on traditional reversed-phase (e.g., C18) columns, often eluting near the void volume.[10][11]

  • Similar pKa Values: Their acidic protons have similar dissociation constants, making it difficult to manipulate their charge state for separation via ion-exchange or pH-driven selectivity changes.

  • Structural Similarity: The minor differences in their carbon skeletons and functional groups present a minimal surface area difference for stationary phases to interact with, demanding highly selective chromatographic conditions.

Q3: What are the primary analytical techniques used for this separation?

The two gold-standard techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and highly sensitive technique. However, due to the low volatility of organic acids, a chemical derivatization step is mandatory to convert them into thermally stable and volatile esters or silyl compounds.[12][13][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high throughput and sensitivity, often without the need for derivatization.[10][15][16] Success heavily relies on the choice of chromatographic mode (Reversed-Phase, HILIC) and careful method development.

Q4: Is derivatization necessary? When and why?
  • For GC-MS, yes, it is essential. [12] Derivatization, commonly through silylation (e.g., using BSTFA) or esterification, makes the polar dicarboxylic acids volatile enough to travel through the GC column.[12][14]

  • For LC-MS/MS, it is optional but can be powerful. While direct analysis is common, derivatization can be used to enhance sensitivity and improve chromatographic separation by altering the polarity of the analytes.[17][18] For example, charge-reversal derivatization can significantly improve ionization efficiency and chromatographic retention on reversed-phase columns.[17]

Section 2: Troubleshooting Guide: Co-elution in Liquid Chromatography (LC-MS/MS)

You've run your sample, and the peaks for glutaric acid and a critical isomer like 3-hydroxyglutaric acid are merged. This section will guide you through a logical troubleshooting process to achieve separation.

Initial Assessment Workflow

Before making significant changes, it's crucial to diagnose the problem systematically. The following workflow illustrates a decision-making process for tackling co-elution.

G cluster_0 LC-MS/MS Troubleshooting Workflow cluster_1 Method Optimization start Co-elution Observed (Resolution < 1.5) check_system Q: Is the system performing optimally? (Check peak shape, pressure, blanks) start->check_system system_ok System OK check_system->system_ok Yes system_bad Fix System Issues (Flush column, check for leaks, replace frits) check_system->system_bad No optimize_mobile A: Optimize Mobile Phase (Adjust pH, organic %, gradient slope) system_ok->optimize_mobile system_bad->check_system optimize_column B: Change Stationary Phase (e.g., C18 -> HILIC or PFP) optimize_mobile->optimize_column Still co-eluting end_node Resolution Achieved optimize_mobile->end_node Resolved optimize_other C: Adjust Other Parameters (Flow rate, temperature) optimize_column->optimize_other Still co-eluting optimize_column->end_node Resolved optimize_other->end_node Resolved

Caption: A decision tree for troubleshooting co-elution in LC-MS/MS.

Q: My peak shape is poor (tailing/fronting), contributing to the overlap. What should I check first?

Poor peak shape is often a symptom of extra-column effects or column degradation and must be addressed before optimizing selectivity.[19][20]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Injecting in a stronger solvent can cause severe peak distortion.[20]

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[20]

  • Column Health: A clogged inlet frit or a void at the head of the column can cause peak splitting or tailing. Try back-flushing the column (if the manufacturer allows) or replacing it.[19]

Q: How can I optimize my mobile phase on a reversed-phase (C18) column?

For polar compounds like organic acids, subtle changes to the highly aqueous mobile phase can have a significant impact.

  • Adjust pH: The pH of the mobile phase affects the ionization state of the carboxylic acid groups. Using a buffer (e.g., formic acid or ammonium formate) to set the pH around one unit below the pKa of the analytes will ensure they are in their neutral, more retentive form. Experiment with small pH changes (e.g., from 2.7 to 3.0) to find the optimal selectivity.

  • Modify Organic Solvent: While acetonitrile is most common, switching to methanol can alter selectivity due to different hydrogen bonding characteristics.

  • Shallow the Gradient: If using a gradient, decrease the slope (e.g., from a 5-minute to a 15-minute gradient). This gives the column more time to resolve closely eluting compounds.[20]

Q: Reversed-phase isn't working. Which alternative column chemistry should I try?

When reversed-phase chromatography fails to provide sufficient retention for highly polar analytes, switching to an alternative mode of separation is the most effective strategy.[11][21]

Stationary PhaseSeparation PrincipleBest For...Key Considerations
Reversed-Phase C18 Hydrophobic interactions.General purpose, but challenging for very polar analytes.Requires highly aqueous mobile phases; retention is often minimal for organic acids.[10]
HILIC (Hydrophilic Interaction) Partitioning of analytes into a water-enriched layer on the stationary phase surface.Excellent retention and separation of highly polar and charged compounds like organic acids.[22][23]Requires high organic content (>70% ACN) in the mobile phase.[23] Column equilibration can be slow.
PFP (Pentafluorophenyl) Multiple interaction modes including hydrophobic, pi-pi, and dipole-dipole.Separating positional isomers and structurally similar compounds.Offers unique selectivity compared to C18.
Chiral Stationary Phase Enantioselective interactions.Separating stereoisomers, such as D- and L-2-hydroxyglutaric acid.[8][24][25]Often requires specific mobile phases (normal phase, polar organic, or SFC).[25][26]

Recommendation: For glutaric acid and its polar analogs, a HILIC column is an excellent first alternative to C18.[22][27] It provides a completely different separation mechanism, often yielding dramatic improvements in retention and resolution.[21][23]

Section 3: Troubleshooting Guide: Co-elution in Gas Chromatography (GC-MS)

You've derivatized your samples, but your GC-MS chromatogram still shows co-eluting isomers. This section addresses common issues in GC-based analysis.

Q: How can I confirm my derivatization reaction is complete and effective?

Incomplete derivatization is a common source of peak tailing and poor reproducibility.

  • Check for Tailing: The underivatized carboxylic acid groups are highly active and will tail severely on standard non-polar GC columns. If your peak of interest is tailing, the reaction may be incomplete.

  • Use a Catalyst: For silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), adding 1% trimethylchlorosilane (TMCS) can catalyze the reaction and ensure complete derivatization.[12]

  • Optimize Reaction Conditions: Ensure your sample is completely dry before adding the derivatization reagent, as water will consume the reagent. Optimize reaction time and temperature according to the reagent manufacturer's guidelines (e.g., 60°C for 30 minutes).

Q: How do I optimize my GC temperature program for isomer separation?

The temperature program controls the elution of compounds from the GC column. For closely related isomers, small adjustments can make a big difference.

  • Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks.

  • Slow the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min down to 3-5°C/min) during the elution window of your target analytes increases the time they spend interacting with the stationary phase, which can significantly improve resolution.

  • Use a Mid-Ramp Hold: If the isomers elute close together, consider adding a short isothermal hold (e.g., 1-2 minutes) just before their elution to allow for better separation.

Protocol Example: GC-MS Method for Derivatized Organic Acids

This protocol provides a starting point for the analysis of silylated organic acids from a biological matrix.

  • Sample Preparation (Urine):

    • To 100 µL of urine, add an internal standard solution.

    • Perform a liquid-liquid extraction with ethyl acetate or a similar organic solvent under acidic conditions.[12]

    • Evaporate the organic layer to complete dryness under a gentle stream of nitrogen. This step is critical to remove all water.[12]

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.[12]

    • Cap the vial tightly and heat at 70°C for 45 minutes.

  • GC-MS Parameters:

ParameterSettingRationale
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of derivatized compounds.
Injection 1 µL, SplitlessMaximizes sensitivity for trace-level analysis.
Injector Temp 250°CEnsures rapid volatilization of derivatized analytes.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal efficiency.
Oven Program 80°C (hold 2 min), ramp 5°C/min to 280°C (hold 5 min)A slow ramp rate through the mid-temperature range enhances resolution of isomers.
MS Source Temp 230°CStandard temperature for electron ionization (EI).
MS Quad Temp 150°CStandard temperature for the quadrupole.
Acquisition Scan Mode (for identification) or Selected Ion Monitoring (SIM) / MRM (for quantification)SIM/MRM mode can sometimes resolve co-eluting compounds if they have unique fragment ions.[7][28]

References

  • MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Available from: [Link]

  • Agilent Technologies. Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. Available from: [Link]

  • ACS Publications. Development of a LC–ESI-MS/MS Approach for the Rapid Quantification of Main Wine Organic Acids in Human Urine. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]

  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Available from: [Link]

  • PMC. Diagnosis and management of glutaric aciduria type I – revised recommendations. Available from: [Link]

  • PMC. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Organic Acids in HILIC and Anion-Exclusion Mode on Primesep S2 Column. Available from: [Link]

  • ResearchGate. (PDF) Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. Available from: [Link]

  • Familias GA. Detection of glutaric acidemia type 1 in infants through tandem mass spectrometry. Available from: [Link]

  • Austin Publishing Group. Simplified Approach to Glutaric Acidurias: A Mini-Review. Available from: [Link]

  • PMC. Clinical and laboratory analysis of late-onset glutaric aciduria type I (GA-I) in Uighur. Available from: [Link]

  • SciELO. Development and application of a liquid chromatography-mass spectrometry method for the determination of sugars and organics acids in araza, ceriguela, guava, mango and pitanga. Available from: [Link]

  • Separation Science. Do you HILIC?. Available from: [Link]

  • Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available from: [Link]

  • YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks. Available from: [Link]

  • PMC. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Available from: [Link]

  • Shimadzu. Liquid Chromatography. Available from: [Link]

  • AZoM. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available from: [Link]

  • Waters Corporation. HPLC Troubleshooting. Available from: [Link]

  • Universiti Putra Malaysia Institutional Repository. Separation of (3.14C) 3-Hydroxy.3-methylglutaric acid from (3_14C) 3-Hydroxy-3-methylglutaryl CoA using Sephadex G-15 column chromatography. Available from: [Link]

  • ResearchGate. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of Glutaric Aciduria Type 1. Available from: [Link]

  • Docentes FCT NOVA. A new method for the chiral HRGC assay of L-2-hydroxyglutaric acid in urine. Available from: [Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]

  • PMC. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. Available from: [Link]

  • R Discovery. Chiral compounds as indicators of inherited metabolic disease. Simultaneous stereodifferentiation of lactic-, 2-hydroxyglutaric- and glyceric acid by enantioselective cGC.. Available from: [Link]

  • MDPI. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Available from: [Link]

  • ResearchGate. What do I need to do for a better separation of isomers co-eluting in GC-MS?. Available from: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • PMC. 3-Methylglutaric acid in energy metabolism. Available from: [Link]

  • Rupa Health. 3-Methylglutaric Acid. Available from: [Link]

  • MDPI. 3-Hydroxy-3-Methylglutaric Acid Disrupts Brain Bioenergetics, Redox Homeostasis, and Mitochondrial Dynamics and Affects Neurodevelopment in Neonatal Wistar Rats. Available from: [Link]

Sources

Technical Support Center: Optimizing pH for Extraction of 2-(2-Methylpropyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Extraction Optimization & Troubleshooting for 2-(2-Methylpropyl)pentanedioic acid (3-Isobutylglutaric Acid) Ticket ID: TECH-EXT-003 Applicable For: Process Chemists, API Manufacturing, Pregabalin Synthesis Intermediates

Executive Summary & Chemical Identity

User Note: While the IUPAC name 2-(2-methylpropyl)pentanedioic acid describes a specific isomer, in the context of pharmaceutical development (specifically Pregabalin/Lyrica synthesis), this compound is most commonly referred to as 3-Isobutylglutaric Acid (CAS: 75143-89-4). This guide addresses the extraction of this specific dicarboxylic acid intermediate.

  • Molecule Type: Dicarboxylic Acid (Weak Diacid)

  • Key Challenge: Achieving high recovery yields while rejecting non-acidic impurities and mono-amide byproducts.

  • Critical Parameter: The pH-dependent speciation (Charge State).[1]

The Science of Extraction (Mechanism)

To optimize extraction, you must visualize the molecule's behavior at different pH levels. As a dicarboxylic acid, 3-Isobutylglutaric acid exists in three states: fully protonated (neutral), mono-anionic, and di-anionic.

Theoretical Basis: The pKa Thresholds

While exact experimental pKa values for this specific intermediate are rarely published, we derive operational ranges from structural analogs (Glutaric Acid and 3-Methylglutaric Acid):

  • pKa₁ (First Carboxyl):

    
    
    
  • pKa₂ (Second Carboxyl):

    
    
    

The Extraction Rule:

  • To Extract into Organic Phase (Toluene/EtOAc): The molecule must be neutral.[1] Target pH must be < pKa₁ - 2 (Target pH < 2.5).[1]

  • To Retain in Aqueous Phase (Wash): The molecule must be ionized.[1] Target pH must be > pKa₂ + 2 (Target pH > 7.5).[1]

Visualizing the pH Swing Workflow

The following diagram illustrates the standard "pH Swing" purification logic used to isolate this acid from neutral impurities.

ExtractionLogic Start Crude Reaction Mixture (Alkaline, pH > 12) Step1 Step 1: Impurity Wash (Maintain pH > 10) Start->Step1 OrgWaste Organic Phase: Removes Neutral Impurities (Unreacted Aldehydes/Esters) Step1->OrgWaste Wash with Toluene AqPhase1 Aqueous Phase: Contains Product as Dianion (A²⁻) Step1->AqPhase1 Retain Aqueous Step2 Step 2: Acidification (Add HCl/H₂SO₄ to pH < 2.0) AqPhase1->Step2 Step3 Step 3: Product Extraction (Add Toluene or EtOAc) Step2->Step3 OrgProduct Organic Phase: Contains Product (H₂A) (High Yield) Step3->OrgProduct Phase Separation AqWaste Aqueous Waste: Salts & Polar Impurities Step3->AqWaste

Figure 1: The "pH Swing" logic for purifying dicarboxylic acids. By keeping the pH high initially, we wash away non-acidic contaminants before dropping the pH to extract the target acid.

Optimized Protocol Parameters

Based on industrial patent literature for Pregabalin intermediates, the following parameters are recommended for maximum recovery.

ParameterRecommended ValueScientific Rationale
Acidification pH pH 1.0 – 2.0 Ensures >99% of the molecule is in the

(neutral) state, maximizing partition into the organic solvent.
Extraction Solvent Toluene or Ethyl Acetate Toluene: Higher selectivity, rejects more polar impurities, better for subsequent crystallization. EtOAc: Higher recovery yield but may co-extract water and polar impurities.[1]
Temperature 25°C – 35°C Higher temperatures improve solubility but increase water co-extraction.[1] Keep near ambient.
Acid Reagent HCl (conc.) or H₂SO₄ Mineral acids are required to suppress ionization.[1] Acetic acid is too weak (pKa ~4.[1]75) to protonate the target (pKa ~4.3).[1]

Troubleshooting Guide (FAQ)

Issue 1: Low Recovery Yield (< 70%)

User Question: "I acidified the aqueous layer to pH 4.0, but my recovery in Toluene is poor. Why?"

Technical Answer: At pH 4.0, you are near the pKa₁ of the acid (~4.3). This means roughly 50% of your molecule is still in the mono-anionic form (


). Charged species do not partition well into non-polar solvents like Toluene.[1]
  • Correction: You must drive the equilibrium completely to the neutral form.

  • Action: Adjust the aqueous pH to < 2.0 (preferably 1.0–1.5) using concentrated HCl before extraction.[1]

Issue 2: Heavy Emulsion / "Rag Layer"

User Question: "After adding the solvent, the layers won't separate cleanly. There is a thick rag layer."

Technical Answer: Emulsions in this system are often caused by high viscosity or the presence of oligomeric byproducts formed during the condensation steps (e.g., from isovaleraldehyde).

  • Troubleshooting Steps:

    • Check pH: Ensure pH is not in the "buffer region" (pH 3–6). Distinct acidic (<2) or basic (>10) phases separate faster.[1]

    • Increase Ionic Strength: Add Brine (NaCl saturated solution) to the aqueous phase.[1] This increases the density difference and "salts out" the organics.[1]

    • Filtration: If solid particulates are stabilizing the emulsion, filter the biphasic mixture through a Celite pad.[1]

Issue 3: Impurity Carryover (Purity < 95%)

User Question: "I am extracting the acid, but I see neutral impurities in my HPLC trace."

Technical Answer: You likely performed a "Direct Extraction" (Acidify -> Extract) rather than a "Wash -> Acidify -> Extract" protocol.[1]

  • The Fix: Before acidification, ensure the aqueous reaction mixture is at pH 12–13 .

  • Protocol: Wash this alkaline aqueous layer with Toluene first.[1] The target acid stays in the water (as a dianion salt). The neutral impurities move to the Toluene.[1] Then discard the organic layer, acidify the water, and extract your product.[2][3]

References

  • Pregabalin Intermediate Synthesis & Purification

    • Source: U.S. Patent 7,462,737.[1] "Pregabalin free of isobutylglutaric acid and a process for preparation thereof." (2008).[1]

    • Relevance: Details the specific pH adjustments (pH 1-3 for extraction) and solvent choices (Toluene) for 3-isobutylglutaric acid.
    • URL:

  • Extraction of Dicarboxylic Acids

    • Source:Industrial & Engineering Chemistry Research. "pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants."
    • Relevance: Provides the theoretical basis for pKa-dependent extraction efficiency (

      
      ).[1]
      
    • URL:

  • Chemical Properties

    • Source: Santa Cruz Biotechnology.[1][4] "3-(2-Methylpropyl)pentanedioic Acid Product Data."

    • Relevance: Confirms chemical identity and CAS 75143-89-4.[1][5]

    • URL:

Sources

Technical Support Center: Identifying Impurities in 2-Isobutylglutaric Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 2-isobutylglutaric acid using NMR spectroscopy. This resource is designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries. Here, we address common challenges and provide expert guidance to ensure the accurate identification and quantification of impurities in your samples. Our approach is built on a foundation of scientific principles and practical, field-tested experience to enhance the integrity and efficiency of your analytical workflow.

Section 1: Understanding the ¹H NMR Spectrum of 2-Isobutylglutaric Acid

Predicted ¹H NMR Spectrum of 2-Isobutylglutaric Acid

  • Structure:

  • Expected Chemical Shifts (in CDCl₃): The chemical environment of each proton dictates its resonance frequency. Protons closer to the electron-withdrawing carboxylic acid groups will appear further downfield (higher ppm).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-CH (CH₃)₂~ 1.80m (septet)1HA complex multiplet due to coupling with the two methyl groups and the adjacent CH₂.
-CH(CH ₃)₂~ 0.90d6HA doublet due to coupling with the adjacent CH.
-CH ₂-CH(CH₃)₂~ 1.30 - 1.45m2HA multiplet due to coupling with adjacent protons.
-CH -COOH~ 2.60 - 2.80m1HThe proton alpha to a carboxyl group, shifted significantly downfield.
-CH ₂-CH₂-~ 1.90 - 2.10m2HMethylene protons adjacent to the chiral center.
-CH ₂-COOH~ 2.40 - 2.55t or m2HMethylene protons alpha to the second carboxyl group, shifted downfield.
-COOH ~ 10.0 - 12.0br s2HCarboxylic acid protons; often a broad singlet, highly dependent on concentration and solvent.[2]

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the NMR analysis of 2-isobutylglutaric acid.

Sample Preparation

Q1: What is the ideal concentration for my NMR sample?

A1: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of your 2-isobutylglutaric acid sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For ¹³C NMR, which is inherently less sensitive, you may need 50-100 mg.[3] An overly concentrated sample can lead to viscosity-related peak broadening, while a sample that is too dilute will result in a poor signal-to-noise ratio.[4]

Q2: My sample won't fully dissolve. What should I do?

A2: Incomplete dissolution is detrimental to spectral quality, causing broad peaks and shimming difficulties.[4] First, ensure you are using an appropriate solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). If solubility remains an issue, gentle warming or sonication can help. If solid particles persist, you must filter the sample. A simple and effective method is to pass the solution through a small cotton plug in a Pasteur pipette into the NMR tube.[5]

Data Acquisition & Processing

Q3: My peaks are broad and poorly resolved. How can I fix this?

A3: Broad peaks are a common issue stemming from several sources:

  • Poor Shimming: The most frequent cause. Shimming is the process of optimizing the homogeneity of the magnetic field.[6] Modern spectrometers have automated shimming routines ("topshim" on Bruker systems) that are usually effective.[7] If this fails, it could indicate a problem with the sample itself (e.g., undissolved solids) or the NMR tube.

  • Sample Concentration: As mentioned, high concentrations increase viscosity and can broaden signals.[8]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause severe line broadening.[4] These can be introduced from glassware or reagents.

  • Chemical Exchange: The carboxylic acid protons (-COOH) naturally exchange with each other and with trace water, leading to a very broad signal. This is normal for these specific protons.

Q4: The baseline of my spectrum is rolling or distorted. What's the cause?

A4: A distorted baseline can compromise integration accuracy. Common causes include:

  • Delayed Acquisition: An insufficient acquisition delay before the pulse can lead to a rolling baseline.

  • Incorrect Processing: Applying a "zero-filling" or Fourier transformation to a truncated Free Induction Decay (FID) can introduce baseline artifacts.

  • Overwhelmingly Large Solvent Signal: A very strong solvent signal can sometimes cause baseline issues.

Most NMR processing software has robust baseline correction algorithms that can fix this issue post-acquisition.[8]

Q5: My spectrum has phasing problems, with peaks showing distorted, asymmetric shapes. How do I correct this?

A5: Phase correction ensures that all peaks have a pure absorption lineshape, which is critical for accurate integration. While automated phasing routines exist, manual correction is often necessary for optimal results. The process involves adjusting the zero-order (PH0) and first-order (PH1) phase constants until the peaks across the spectrum are symmetric and upright.[8]

Impurity Identification

Q6: I see small peaks that don't match my predicted spectrum for 2-isobutylglutaric acid. How do I identify them?

A6: This is the core of impurity analysis. Follow this systematic workflow:

G start Observe Unknown Peaks in Spectrum check_solvent Compare to Solvent Blank or Reference Tables[9][10] start->check_solvent is_solvent Peak Identified as Solvent check_solvent->is_solvent Yes not_solvent Not a Solvent Peak check_solvent->not_solvent No check_grease Check for Broad Singlets at ~1.2-1.6 ppm not_solvent->check_grease is_grease Peak Identified as Grease check_grease->is_grease Yes not_grease Not Grease check_grease->not_grease No check_synthesis Consider Synthesis Reactants & Potential Byproducts not_grease->check_synthesis is_reactant Peak Matches Reactant or Known Byproduct check_synthesis->is_reactant Match Found not_reactant Unknown Impurity check_synthesis->not_reactant No Match advanced_nmr Perform 2D NMR (COSY, HSQC) for Structure Elucidation[11] not_reactant->advanced_nmr

Q7: What are the most common impurities I should look for?

A7: Besides the target molecule, your spectrum may contain signals from:

  • Residual Solvents: The most common source of extra peaks. Always check against published tables for the specific deuterated solvent you are using.[9][10][11][12][13]

  • Water: Appears as a singlet whose position varies depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆, ~4.79 ppm in D₂O).[10]

  • Silicone Grease: From glassware, typically appearing as a small, broad singlet near 0 ppm.

  • Starting Materials & Reagents: The synthesis of glutaric acid derivatives often involves precursors like isovaleraldehyde, diethyl malonate, or trimethylene cyanide.[14] Their presence indicates an incomplete reaction.

  • Byproducts: Potential byproducts could include isomers (like 3-isobutylglutaric acid) or products of side reactions. The synthesis of pregabalin, for which 3-isobutylglutaric acid is an intermediate, lists several potential related impurities.

Table of Common Impurities and Their ¹H NMR Signals (in CDCl₃)

ImpurityChemical Shift (δ, ppm)Multiplicity
Acetone2.17s
Dichloromethane5.32s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25 (br s), 0.88 (t)br s, t
Toluene7.2-7.4 (m), 2.36 (s)m, s
Water1.56s
Reference:[9][10]

Q8: How can I quantify the amount of an impurity?

A8: This is done using Quantitative NMR (qNMR). It is a highly accurate method that relates the integral of a signal directly to the molar quantity of the compound.[1] The purity of the analyte (Pₐ) can be calculated by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and weight.[1]

The equation is: Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity

  • a = analyte (2-isobutylglutaric acid)

  • std = internal standard

For this to be accurate, the chosen signals for both the analyte and the standard must be fully resolved and not overlap with any other peaks.[1]

Section 3: Standard Operating Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample.

Materials:

  • 2-isobutylglutaric acid sample (5-25 mg)

  • Deuterated solvent (e.g., CDCl₃), ~0.7 mL

  • High-quality 5 mm NMR tube and cap

  • Vial and Pasteur pipette

  • Small amount of cotton wool

Procedure:

  • Weighing: Accurately weigh 5-25 mg of your dried 2-isobutylglutaric acid sample into a clean, dry vial.[3]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Cap the vial and gently swirl or sonicate until the sample is completely dissolved.

  • Filtering (Crucial Step): Take a small piece of cotton wool and gently push it into the neck of a Pasteur pipette to create a filter.[5]

  • Transfer: Using the filter-pipette, transfer the solution from the vial into the NMR tube. This will remove any microscopic particulate matter that could degrade spectral quality.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust.[2]

G weigh 1. Weigh 5-25 mg of Sample into Vial dissolve 2. Add ~0.7 mL Deuterated Solvent & Dissolve weigh->dissolve filter 3. Filter Solution Through Pipette with Cotton Plug dissolve->filter transfer 4. Transfer Filtered Solution into NMR Tube filter->transfer cap 5. Cap, Label, and Clean Tube Exterior transfer->cap ready Sample is Ready for Analysis cap->ready

Protocol 2: Acquiring a Standard ¹H NMR Spectrum

This is a general guide. Specific commands will vary by spectrometer manufacturer (e.g., Bruker, JEOL).

  • Insert Sample: Carefully insert the NMR tube into the spinner and adjust its depth using the spectrometer's gauge. Place it in the sample changer or insert it directly into the magnet.

  • Load Standard Experiment: Load a standard 1D proton experiment.

  • Lock: The spectrometer will automatically lock onto the deuterium signal of the solvent. This ensures the field stability during the experiment.

  • Shim: Perform an automated shimming routine (e.g., topshim) to optimize the magnetic field homogeneity.[7] A successful shim is indicated by a sharp and symmetrical lock signal.

  • Determine Pulse Width: Calibrate the 90° pulse width for your sample to ensure accurate signal excitation.

  • Set Acquisition Parameters:

    • Spectral Width (SW): Typically -2 to 14 ppm for a ¹H spectrum.

    • Number of Scans (NS): Start with 8 or 16 scans for a moderately concentrated sample. Increase for better signal-to-noise if needed.

    • Relaxation Delay (D1): For quantitative results, a long delay (e.g., 5 times the longest T1 relaxation time) is crucial. For routine screening, 1-2 seconds is often sufficient.

  • Acquire Data: Start the acquisition (zg on Bruker systems).

  • Process Data:

    • Fourier Transform (FT): Apply an exponential window function (e.g., efp) and perform the Fourier transform.

    • Phase Correction: Manually adjust the phase for a clean, absorptive lineshape.

    • Baseline Correction: Apply an automatic baseline correction.

    • Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[10]

    • Integration: Integrate all peaks, including those of the analyte and potential impurities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pauli, G. F. (2001). qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds. Phytochemical Analysis, 12(1), 28–42. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • University of Victoria. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Regis Technologies. (2015, May 11). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2017). Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Organic Spectroscopy International. (2014, August 6). 3 Isobutylglutaric acid Spectral data. [Link]

  • IRE Journals. (2026, January). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wiley Online Library. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • eByte. (2009). Peak shapes in NMR Spectroscopy. [Link]

  • ResearchGate. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. [Link]

  • Regis Technologies. (2015, May 13). Structure Elucidation of Impurities by 2D NMR Part III. [Link]

  • Organic Syntheses. (n.d.). Glutaric acid. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Basics. Retrieved from [Link]

  • Google P
  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. [Link]

  • Oregon State University. (2015). 1H NMR Spectra and Peak Assignment. [Link]

  • PubChem. (n.d.). Isobutylglutaric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]

  • Google Patents. (2019).
  • Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 4, 496. Retrieved from [Link]

  • ResearchGate. (n.d.). Glutaric Acid and Glutarimide. [Link]

  • Ataman Kimya. (n.d.). GLUTARIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylglutaric Acid. Retrieved from [Link]

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Technical Support Center: Preventing Thermal Degradation of 2-Alkylglutaric Acids During Drying

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-alkylglutaric acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing thermal degradation during the critical drying step of your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to address specific issues you may encounter.

Introduction: The Challenge of Drying 2-Alkylglutaric Acids

2-Alkylglutaric acids are a class of dicarboxylic acids that are important intermediates in the synthesis of various biologically active molecules and pharmaceuticals. A crucial step in their isolation and purification is the removal of residual solvents, a process commonly referred to as drying. However, these molecules are susceptible to thermal degradation, which can compromise the yield, purity, and overall integrity of your final product.

The two primary thermal degradation pathways for 2-alkylglutaric acids are:

  • Intramolecular Dehydration: This involves the loss of a water molecule from the two carboxylic acid groups to form a cyclic five-membered anhydride. This is often the most common degradation pathway at moderately elevated temperatures.

  • Decarboxylation: This involves the loss of carbon dioxide (CO2) from one of the carboxylic acid groups. This typically requires higher temperatures than anhydride formation.

Understanding and mitigating these degradation pathways is essential for obtaining high-quality 2-alkylglutaric acids. This guide will walk you through the causes of thermal degradation and provide you with robust, field-proven protocols to ensure the stability of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dried my 2-alkylglutaric acid in a conventional oven at 80 °C and suspect it has degraded. What are the likely degradation products and how can I identify them?

At 80 °C, the most probable degradation product is the corresponding 2-alkylglutaric anhydride, formed through intramolecular dehydration. While decarboxylation is a possibility with dicarboxylic acids, it generally requires higher temperatures, often in the range of 250-450 °C for aliphatic diacids like adipic acid, unless there are activating groups present[1][2].

Identifying the Degradation Product: Anhydride Formation

You can use spectroscopic methods to confirm the presence of the anhydride:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for identifying the cyclic anhydride. You will observe the appearance of two new carbonyl (C=O) stretching bands, characteristic of a cyclic anhydride, and the disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid.

    Functional GroupCharacteristic FTIR Peaks (cm⁻¹)Appearance in Degraded Sample
    Carboxylic Acid -OHBroad peak around 3300-2500Diminishes or disappears
    Carboxylic Acid C=O~1700-1725Diminishes
    Cyclic Anhydride C=O Two peaks: ~1845-1870 and ~1775-1800 Appear and are characteristic [3]
    Anhydride C-O-C~1000-1300Appears
  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The formation of the anhydride will cause a downfield shift in the signals of the protons on the carbon backbone. The protons alpha to the carbonyl groups will be most affected. For example, in 2-methylglutaric acid, the proton at the C2 position and the protons at the C4 position will shift downfield upon conversion to the anhydride.

Workflow for Degradation Analysis

Caption: Workflow for identifying thermal degradation of 2-alkylglutaric acids.

Q2: What are the recommended drying methods to prevent thermal degradation of 2-alkylglutaric acids?

To avoid thermal degradation, it is crucial to use drying methods that operate at lower temperatures. The two most recommended methods are Vacuum Drying and Freeze-Drying (Lyophilization) . A third option, Azeotropic Distillation , can also be employed to remove water at lower temperatures.

Drying MethodOperating PrincipleTypical TemperatureAdvantagesDisadvantages
Conventional Oven Hot air circulation> 60 °CSimple, readily availableHigh risk of thermal degradation
Vacuum Drying Reduced pressure lowers the boiling point of solvents25-60 °C[4]Gentle, efficient for solvent removalRequires a vacuum oven and pump
Freeze-Drying Sublimation of frozen solvent under deep vacuum< 0 °COptimal for highly sensitive compounds Slower process, requires specialized equipment
Azeotropic Distillation Co-distillation with a solvent that forms a low-boiling azeotrope with waterDependent on azeotrope (e.g., ~84°C for Toluene/Water)Effective for water removalRequires an additional solvent and subsequent removal

Decision Tree for Selecting a Drying Method

Drying_Method_Selection Start Start: Need to Dry 2-Alkylglutaric Acid Heat_Sensitivity Is the compound highly heat-sensitive? Start->Heat_Sensitivity Solvent_Type What is the primary residual solvent? Heat_Sensitivity->Solvent_Type No Freeze_Dry Use Freeze-Drying (Lyophilization) Heat_Sensitivity->Freeze_Dry Yes Conventional_Oven Avoid Conventional Oven (High Degradation Risk) Heat_Sensitivity->Conventional_Oven If no other option, use lowest possible temp (<40°C) Water_Present Is water the main residual solvent? Solvent_Type->Water_Present Organic Solvent Solvent_Type->Water_Present Water Vacuum_Dry Use Vacuum Drying Solvent_Type->Vacuum_Dry Organic Solvent Water_Present->Vacuum_Dry No Azeotrope Consider Azeotropic Distillation Water_Present->Azeotrope Yes

Caption: Decision tree for selecting an appropriate drying method.

Q3: Can you provide a step-by-step protocol for vacuum drying of a crystalline 2-alkylglutaric acid?

Yes, here is a detailed protocol for safely drying your compound using a vacuum oven.

Objective: To remove residual solvents from a crystalline 2-alkylglutaric acid at a low temperature to prevent thermal degradation.

Materials:

  • Crystalline 2-alkylglutaric acid (wet with solvent)

  • Vacuum oven with temperature control

  • Vacuum pump (diaphragm or oil-free pump recommended)

  • Cold trap (optional but highly recommended, especially with volatile organics)

  • Shallow glass dish or watch glass

Protocol:

  • Sample Preparation:

    • Spread the crystalline material in a thin, even layer on a shallow glass dish or watch glass. This maximizes the surface area for efficient solvent evaporation.

    • Place the dish in the vacuum oven on a shelf.

  • System Setup:

    • Ensure the vacuum oven door has a good seal.

    • Connect the vacuum pump to the oven's vacuum port. If using a cold trap, place it in-line between the oven and the pump, and fill the dewar with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

  • Drying Process:

    • Close the oven door and ensure the vent port is closed.

    • Turn on the vacuum pump to slowly evacuate the oven. A gradual decrease in pressure is preferred to prevent the powder from being aspirated into the vacuum line.

    • Once a stable vacuum is achieved (typically <10 mbar), set the oven temperature. For most common organic solvents (e.g., ethyl acetate, dichloromethane, acetone), a temperature of 30-40 °C is sufficient. For higher boiling point solvents like water, you may need to increase the temperature to 50-60 °C .

    • Allow the sample to dry under vacuum for several hours. The exact time will depend on the amount of sample, the solvent being removed, and the efficiency of the vacuum system. A typical starting point is 4-6 hours.

  • Determining Completion of Drying:

    • The most reliable method is to dry to a constant weight. To do this, carefully vent the oven with an inert gas like nitrogen, remove the sample, weigh it, and then return it to the vacuum oven for another 1-2 hours of drying. Repeat this process until the weight no longer changes significantly between measurements.

    • Alternatively, if you have access to a vacuum gauge that can measure to very low pressures, you can monitor the pressure. When the solvent is actively evaporating, the pressure will be higher. As the sample dries, the pressure in the system will drop closer to the ultimate vacuum of the pump.

  • Shutdown and Sample Recovery:

    • Once drying is complete, turn off the oven heater and allow the sample to cool to room temperature while still under vacuum.

    • Slowly vent the oven with an inert gas (e.g., nitrogen or argon) to bring it back to atmospheric pressure. Avoid venting with ambient air, as this can introduce moisture to your dry, and potentially hygroscopic, product.

    • Open the oven door and carefully remove your dried 2-alkylglutaric acid.

Q4: My compound is extremely heat-sensitive. How do I perform freeze-drying (lyophilization)?

Freeze-drying is the gentlest drying method and is ideal for highly sensitive compounds. It involves freezing the material and then removing the solvent through sublimation (direct transition from solid to gas) under a deep vacuum.

Objective: To remove water from a 2-alkylglutaric acid sample without exposing it to elevated temperatures.

Materials:

  • A solution of the 2-alkylglutaric acid in a suitable solvent (ideally water or a solvent with a relatively high freezing point).

  • Lyophilizer (freeze-dryer)

  • Flasks or vials suitable for lyophilization

Protocol:

  • Sample Preparation and Freezing:

    • Dissolve your compound in a minimal amount of a suitable solvent, typically water. If your compound is not water-soluble, you may use a solvent like tert-butanol, which is amenable to freeze-drying.

    • Pour the solution into a lyophilization flask, ensuring it is no more than one-third full.

    • Freeze the solution completely. This can be done by placing the flask in a -80 °C freezer or by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inside of the flask. A larger surface area of the frozen material will speed up the drying process. The freezing temperature should be below the eutectic point or glass transition temperature of your sample[5][6].

  • Lyophilization Process:

    • Turn on the condenser of the lyophilizer and allow it to cool to its operating temperature (typically -50 °C to -80 °C or lower).

    • Attach the flask with the completely frozen sample to a port on the lyophilizer manifold. Ensure a good vacuum seal.

    • Open the valve to the vacuum pump to evacuate the system. The pressure should drop to a low level (e.g., < 0.1 mbar).

    • The solvent will now begin to sublime from the frozen state and will be trapped on the cold condenser. You will see the ice in your flask gradually disappear over time.

    • This process, known as primary drying , can take several hours to days, depending on the volume of solvent, the concentration of the solute, and the efficiency of the lyophilizer[5][7].

  • Secondary Drying:

    • Once all the visible ice has sublimed, a secondary drying phase is often employed to remove any residual, non-frozen solvent molecules that are adsorbed to the product.

    • Some lyophilizers allow for a gentle increase in shelf temperature (e.g., to 20-25 °C) during this phase to facilitate the removal of bound solvent[4].

  • Completion and Sample Recovery:

    • The process is complete when the product appears as a dry, fluffy powder or a solid cake, and the vacuum in the system has reached its lowest, most stable point.

    • To stop the process, close the valve to the vacuum pump and then turn off the pump.

    • Vent the system slowly with an inert gas like nitrogen.

    • Remove the flask and collect your dry, stable 2-alkylglutaric acid.

Q5: How can I use HPLC to quantify the amount of degradation?

High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the amount of your desired 2-alkylglutaric acid and its primary degradation product, the cyclic anhydride.

Objective: To develop an HPLC method to separate and quantify a 2-alkylglutaric acid and its corresponding anhydride.

General HPLC Method Parameters:

A reversed-phase HPLC method is typically suitable for this separation.

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmGood retention and separation for moderately polar organic acids.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile or MethanolThe acidic mobile phase keeps the carboxylic acids in their protonated form for better retention and peak shape. A gradient may be needed for optimal separation.
Gradient Start with a low percentage of organic (e.g., 10% B) and ramp up to a higher percentage (e.g., 90% B).The less polar anhydride will elute later than the more polar diacid. A gradient ensures both compounds elute with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 210-220 nmCarboxylic acids and anhydrides have a UV absorbance at low wavelengths[8][9].
Column Temp. 30 °CProvides consistent retention times.

Quantification:

  • Prepare Standards: Prepare standard solutions of known concentrations of your pure 2-alkylglutaric acid and, if available, the purified 2-alkylglutaric anhydride.

  • Create a Calibration Curve: Inject the standards and create a calibration curve of peak area versus concentration for each compound.

  • Analyze Your Sample: Dissolve a known weight of your dried sample in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile) and inject it into the HPLC.

  • Calculate Percentages: Using the calibration curves, determine the concentration of the acid and the anhydride in your sample. From this, you can calculate the weight percentage of each and determine the extent of degradation.

This quantitative data is invaluable for comparing the effectiveness of different drying methods and optimizing your process to minimize degradation.

References

  • Frank, R. L., & McPherson, Jr., J. B. (1949). Decarboxylation and Cyclization Reactions of Some Pimelic Acid Derivatives. Journal of the American Chemical Society, 71(4), 1387-1390. [Link]

  • Sun, W., Pinacho, P., Obenchain, D. A., & Schnell, M. (2024). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. The Journal of Physical Chemistry Letters, 15(3), 817-825. [Link]

  • OpenOChem Learn. (n.d.). Alkanes. [Link]

  • Sun, W., Pinacho, P., Obenchain, D. A., & Schnell, M. (2024). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. ACS Publications. [Link]

  • Flett, M. S. C. (1974). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (14), 1707-1711. [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Drawell. (2022, December 7). Basic Statement of Vacuum Drying Oven – Learn Now. [Link]

  • Smith, B. C. (2016). The Carbonyl Group, Part I: Introduction. Spectroscopy, 31(1), 14-21. [Link]

  • Borosil Scientific. (n.d.). What is Lyophilization? How does it work?. [Link]

  • Biofortuna. (2026, January 19). Lyophilization. [Link]

  • Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Buchi.com. (n.d.). How to effectively use organic solvents in lyophilization. [Link]

  • Scribd. (n.d.). Lyophilization Protocol Guidelines. [Link]

  • University of Calgary. (n.d.). IR: ketones. [Link]

  • Frank, R. L., & McPherson, Jr., J. B. (1949). Decarboxylation and Cyclization Reactions of Some Pimelic Acid Derivatives. Journal of the American Chemical Society. [Link]

  • Niras. (2024, September 12). The science of lyophilization in the pharmaceutical industry. [Link]

  • K-Team. (2025, November 17). Understanding How Industrial Vacuum Drying Ovens Work: A Comprehensive Guide. [Link]

  • BDMAI. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. [Link]

  • Molnar, D., et al. (2022). Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques. Scientific Reports, 12(1), 1-13. [Link]

  • Braun Research Group. (n.d.). Vacuum Oven. [Link]

  • Scribd. (n.d.). 1H NMR Chemical Shifts for Alkanes. [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • CERES Research Repository. (2025, February 7). Role of acid hydrocarbon chain length on the cure kinetics and thermal degradation of epoxy. [Link]

  • Organic Syntheses. (n.d.). pimelic acid. [Link]

  • Fahutan Unmul. (n.d.). LABORATORY OF FOREST PRODUCTS CHEMISTRY AND RENEWABLE ENERGY STANDARD OPERATING PROCEDURES Title: How to use a Vacuum Oven. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. [Link]

  • Battery Machine. (2020, July 8). Vacuum Drying Oven And Drying Process. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

  • The Good Scents Company. (n.d.). pimelic acid, 111-16-0. [Link]

  • Vreken, P., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1425-1431. [Link]

  • Zhongguo Yaoshi Zazhi. (2024, April 12). Determination of related substances in gluaric anhydride by HPLC. [Link]

  • Agilent. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. [Link]

  • eScholarship@McGill. (n.d.). Degradation of Dicarboxylic Acids (C2-C9) upon Liquid-Phase Reactions with O3 and Its Atmospheric. [Link]

  • Mdpi. (2023, October 20). Effects of Drying Methods on Chemical Composition, Lipid Oxidation, and Fatty Acid Profile of a Traditional Dried Meat Kaddid. [Link]

  • Pragolab. (n.d.). Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. [Link]

  • Mdpi. (2019, June 18). Effects of Different Drying Methods on Drying Kinetics, Microstructure, Color, and the Rehydration Ratio of Minced Meat. [Link]

  • Mdpi. (2024, September 11). A Comparison Analysis of Four Different Drying Treatments on the Volatile Organic Compounds of Gardenia Flowers. [Link]

  • Taylor & Francis Online. (2022, May 3). Effects of different drying techniques on the quality and bioactive compounds of plant-based product. [Link]

Sources

Technical Support Center: Solubilizing 2-(2-Methylpropyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you frequently encounter poorly water-soluble intermediates. 2-(2-Methylpropyl)pentanedioic acid (also known as 2-isobutylglutaric acid) presents a classic physicochemical challenge: it possesses a highly polar dicarboxylic acid core antagonized by a lipophilic isobutyl side chain.

When introduced to pure water at a neutral or acidic pH, the hydrophobic isobutyl group disrupts the aqueous hydrogen-bonding network. Because the carboxylic acid groups remain protonated (unionized) below their pKa, they cannot provide sufficient solvation energy to overcome the compound's crystal lattice energy, resulting in precipitation[1].

This guide provides field-proven, self-validating troubleshooting protocols to overcome these solubility barriers without compromising your downstream biological assays or chemical syntheses.

Part 1: Quantitative Physicochemical Profiling

Before selecting a solubilization strategy, it is critical to understand the thermodynamic parameters driving the phase behavior of the molecule.

PropertyValueMechanistic Implication for Solubility
Molecular Weight 188.22 g/mol Low molecular weight facilitates rapid dissolution kinetics once thermodynamic barriers are overcome.
LogP (Predicted) ~1.60Moderately lipophilic; the compound thermodynamically prefers organic phases over pure, unbuffered water[2].
pKa (Predicted) ~4.19 (COOH 1), ~5.5 (COOH 2)The molecule remains unionized and highly insoluble in acidic to neutral unbuffered water[3].
Topological Polar Surface Area 74.6 ŲPolar interactions are strictly localized to the carboxyl groups, requiring targeted hydrogen bonding or ionization for aqueous integration[2].
Part 2: Solubility Enhancement Decision Matrix

Use the following logic workflow to determine the optimal solubilization strategy based on your specific assay constraints.

SolubilityTroubleshooting A 2-(2-Methylpropyl)pentanedioic Acid Precipitation Detected B Assess Downstream Assay Constraints A->B C Strict Physiological pH (No Cosolvents) B->C D Tolerates High pH (Aqueous Buffer) B->D E Organic Synthesis (Non-Aqueous) B->E F Protocol 3: Cyclodextrin Encapsulation C->F Host-Guest Complex G Protocol 1: pH Modulation (Salt Formation) D->G Deprotonation H Protocol 2: Cosolvent System (DMSO) E->H Polarity Matching

Decision matrix for selecting the optimal solubility enhancement protocol.

Part 3: Step-by-Step Troubleshooting Protocols
Protocol 1: pH Modulation (In Situ Salt Formation)

Causality: By adjusting the pH of the solvent above the compound's highest pKa (~5.5), the carboxylic acid groups are deprotonated into carboxylate anions. This transformation shifts the dominant intermolecular force from weak hydrogen bonding to powerful ion-dipole interactions with water, exponentially increasing solubility[4].

  • Suspend: Weigh the target mass of 2-(2-Methylpropyl)pentanedioic acid and suspend it in 80% of your final target volume of distilled water (it will appear cloudy).

  • Titrate: Under continuous magnetic stirring, add 0.1 M NaOH (or KOH) dropwise.

  • Monitor: Continuously monitor the pH. As the pH surpasses 5.5, the suspension will rapidly clear as the sodium salt forms.

  • Equilibrate: Once fully dissolved, back-titrate carefully with 0.1 M HCl if a specific pH (e.g., pH 7.4) is required, ensuring you do not drop below pH 6.0 to prevent reprecipitation. Adjust to the final volume with water.

  • Self-Validation System: Measure the final pH after 30 minutes of stirring. If the pH drops, unreacted acid is still dissolving; add micro-aliquots of base until the pH stabilizes. The solution must remain optically transparent.

Protocol 2: Cosolvent Polarity Matching

Causality: If your assay cannot tolerate pH shifts, cosolvents like DMSO or PEG 400 can be used. These solvents lower the bulk dielectric constant of the aqueous mixture, reducing the polarity gradient between the solvent and the lipophilic isobutyl group[5].

  • Stock Preparation: Dissolve the compound completely in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM to 100 mM).

  • Buffer Heating: Pre-warm your target aqueous assay buffer to 37°C to increase the kinetic energy of the system.

  • Vortex-Assisted Addition: Place the warm buffer on a vortex mixer at medium speed. Slowly inject the DMSO stock dropwise directly into the vortex vortex-cone (avoiding the tube walls).

  • Self-Validation System: Perform a mock dilution into a blank buffer. Analyze the mixture via UV-Vis spectrophotometry at 600 nm. An absorbance reading > 0.05 indicates the presence of sub-visible colloidal aggregates (solvent-shift precipitation). If this occurs, lower the final DMSO concentration or switch to Protocol 3.

Protocol 3: Cyclodextrin Host-Guest Complexation

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The cavity size (~6.0–6.5 Å) perfectly accommodates the steric bulk of the isobutyl side chain. This sequesters the hydrophobic moiety from water, "solubilizing" the molecule without altering its ionization state or requiring organic solvents[].

  • Excipient Preparation: Prepare a 15% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Integration: Add the required mass of 2-(2-Methylpropyl)pentanedioic acid to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath at room temperature for 30 minutes, followed by orbital shaking for 2–4 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Self-Validation System: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed material. Analyze the filtrate via HPLC against a standard curve (prepared in 100% methanol) to quantify the exact concentration of the solubilized API.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my compound instantly precipitate when I dilute my DMSO stock into my biological assay buffer? A: This is a phenomenon known as "solvent shift." When the DMSO stock hits the water, the DMSO rapidly diffuses outward into the bulk aqueous phase much faster than the compound can disperse. This leaves the lipophilic compound locally supersaturated, causing immediate nucleation and precipitation. To prevent this, use Protocol 3 (Cyclodextrins) or ensure vigorous kinetic mixing during addition.

Q: Can I just use heat to dissolve 2-(2-Methylpropyl)pentanedioic acid in water? A: No. While heating increases kinetic energy and temporarily disrupts the solid crystal lattice to force dissolution, the system will become thermodynamically unstable (supersaturated) upon cooling. The compound will eventually recrystallize, often during your assay, leading to erratic and irreproducible data. Heat must only be used as an accelerant in conjunction with pH modulation or cosolvents.

Q: I am synthesizing a pregabalin derivative. Which organic solvents are best for 2-(2-Methylpropyl)pentanedioic acid? A: Given its polar dicarboxylic acid groups and lipophilic tail, polar aprotic solvents (like DMF or DMSO) or polar protic solvents (like methanol or ethanol) offer the best solubility profiles. Non-polar solvents like hexane will fail due to their inability to disrupt the strong intermolecular hydrogen bonds between the carboxylic acid dimers[1].

References
  • LookChem. 3-Isobutylglutaric acid Chemical Properties and Solubility. Retrieved from:[Link]

  • National Institutes of Health (NIH). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from:[Link]

  • PatSnap Eureka. How to Enhance Succinic Acid Solubility in Solvents. Retrieved from: [Link]

Sources

Technical Support Center: Regioselectivity in Isobutylglutaric Acid & Anhydride Desymmetrization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of (S)-Pregabalin, specifically during the critical desymmetrization of 3-isobutylglutaric anhydride. Because 3-isobutylglutaric acid is a symmetrical molecule, its anhydride is prochiral. Controlling the regioselectivity—dictating which of the two enantiotopic carbonyl groups is attacked by a nucleophile—is the absolute bottleneck for achieving high enantiomeric excess (ee) and avoiding costly downstream resolutions[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your asymmetric ring-opening workflows are robust and reproducible.

G N1 3-Isobutylglutaric Acid N2 Dehydration (Ac2O / Reflux) N1->N2 N3 3-Isobutylglutaric Anhydride (Prochiral Intermediate) N2->N3 N4 Desymmetrization (Quinine + Nucleophile) N3->N4 N5 (R)-Hemiester (Major) Desired Precursor N4->N5 High Regioselectivity N6 (S)-Hemiester (Minor) Undesired Isomer N4->N6 Low Regioselectivity N7 Curtius / Hofmann Rearrangement N5->N7 N8 (S)-Pregabalin (API) N7->N8

Caption: Workflow for (S)-Pregabalin synthesis via anhydride desymmetrization.

Mechanistic Causality: The "Why" Behind the Workflow

To control regioselectivity, we rely on bifunctional organocatalysts, typically cinchona alkaloids like Quinine. The causality of this reaction hinges on a highly ordered transition state. The quinuclidine nitrogen of the catalyst acts as a general base to activate the incoming nucleophile (e.g., methanol or cinnamyl alcohol)[1]. Simultaneously, the hydroxyl group (or a substituted thiourea moiety) anchors the 3-isobutylglutaric anhydride via hydrogen bonding. This rigid, three-dimensional pocket sterically shields one carbonyl group, forcing the nucleophile to attack the other, thereby breaking the symmetry and yielding the desired chiral hemiester.

G C1 Quinine Catalyst C2 Hydrogen Bonding Network C1->C2 C3 Anhydride Carbonyl Activation C2->C3 C4 Nucleophile Delivery C2->C4 E2 Disrupted H-Bonds C2->E2 C5 Regioselective Ring Opening C3->C5 C4->C5 E1 Temperature > 10°C E1->E2 E3 Loss of Selectivity (ee drop) E2->E3

Caption: Mechanistic pathway of quinine-mediated activation and temperature failure modes.

Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) dropping below 90% during the desymmetrization step? A1: The most common root cause is thermal disruption of the catalyst-substrate complex. The hydrogen-bonding network that dictates regioselectivity is highly sensitive to kinetic energy. If your reaction temperature exceeds 10°C, the conformational rigidity of the transition state relaxes, allowing non-selective nucleophilic attack. Solution: Maintain strict cryogenic or sub-ambient conditions. and field data demonstrate that cooling the mixture to between -70°C and 10°C prior to nucleophile addition is critical for preserving the S:R hemiester ratio[2].

Q2: How does solvent choice impact the regioselectivity of the ring opening? A2: Solvents directly participate in or disrupt hydrogen bonding. Highly polar or protic solvents (like DMF or ethanol) will competitively hydrogen-bond with the quinine catalyst, displacing the anhydride and destroying regioselectivity. Solution: Non-polar or weakly polar aprotic solvents are mandatory. Toluene and Methyl tert-butyl ether (MTBE) are the industry standards. Toluene, in particular, provides an optimal dielectric environment that tightens the transition state, often yielding an initial S:R ratio of >75:25 even before recrystallization[2].

Q3: Does the order of reagent addition actually matter? A3: Absolutely. The order of addition dictates the local concentration of reactive species and prevents background racemic reactions. If the anhydride is added to a solution already containing the nucleophile, uncatalyzed ring-opening competes with the catalyzed pathway. Solution: Always dissolve the chiral amine catalyst in the solvent first, followed by the anhydride. Only after the system is fully equilibrated and cooled should the nucleophile be introduced dropwise[2].

Quantitative Data: Solvent and Temperature Effects on Regioselectivity

The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity (using Quinine as the catalyst and Methanol as the nucleophile).

Solvent SystemTemperature (°C)Catalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee %)
Toluene-20108892
MTBE-20108589
THF-20107065
Toluene+25109055
Self-Validating Experimental Protocol: Quinine-Mediated Desymmetrization

This Standard Operating Procedure (SOP) incorporates self-validating checkpoints to ensure process integrity at every stage of the 3-isobutylglutaric anhydride ring-opening workflow.

Step 1: Catalyst Dissolution & System Purge

  • Action: Charge a dry reaction vessel with Quinine (0.1 equiv) and anhydrous Toluene (10 volumes). Purge the system with Nitrogen for 15 minutes.

  • Validation Checkpoint: Visually inspect the solution. It must be completely homogenous and clear. Any turbidity indicates moisture contamination, which will hydrolyze the anhydride symmetrically. Do not proceed if turbid.

Step 2: Anhydride Addition & Thermal Equilibration

  • Action: Add 3-isobutylglutaric anhydride (1.0 equiv) to the solution. Stir for 10 minutes at room temperature to ensure complete dissolution, then cool the reactor to -20°C[2].

  • Validation Checkpoint: Verify the internal temperature probe reads consistently at -20°C (± 2°C) for at least 5 minutes before proceeding.

Step 3: Nucleophile Delivery

  • Action: Begin dropwise addition of the nucleophile (e.g., Methanol or Benzyl mercaptan, 1.2 equiv) over 60 minutes using a syringe pump[3].

  • Validation Checkpoint: Monitor the reaction via TLC or HPLC. The protocol is validated as complete only when the peak area of the starting anhydride is <1%.

Step 4: Quenching & Phase Separation

  • Action: Quench the reaction with 1M aqueous HCl to protonate and partition the quinine catalyst into the aqueous layer, leaving the chiral hemiester in the organic Toluene layer.

  • Validation Checkpoint: Check the pH of the aqueous layer; it must be < 2 to ensure complete catalyst removal.

Step 5: Purification

  • Action: Concentrate the Toluene layer and recrystallize the crude product from a Toluene/Heptane mixture to optically enrich the desired hemiester[2].

References
  • An efficient synthesis of (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) via quinine-mediated desymmetrization of cyclic anhydride. Tetrahedron: Asymmetry. Available at:[Link]

  • WO2017019791A1 - Synthesis of (s)-pregabalin.Google Patents.
  • CN104402743A - Preparation method of pregabalin.Google Patents.

Sources

Validation & Comparative

Technical Comparison Guide: 2-(2-Methylpropyl)pentanedioic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-Methylpropyl)pentanedioic acid as a Pregabalin Impurity Reference Standard Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of Pregabalin (Lyrica), 2-(2-Methylpropyl)pentanedioic acid (commonly known as 3-Isobutylglutaric acid ) occupies a dual role: it is both a critical synthetic intermediate and a regulated impurity. Designated as Impurity F in the European Pharmacopoeia (EP) and monitored under USP monographs, this dicarboxylic acid lacks strong chromophores, making its detection and quantification analytically challenging.

This guide compares the performance of Certified Reference Standards (CRS) against In-House Synthesized Intermediates and RRT-based Identification strategies. It provides evidence-based protocols to ensure your analytical methods meet ICH Q3A/B requirements for impurity profiling.

Technical Profile & Regulatory Context[1][2][3][4][5]

FeatureSpecification
IUPAC Name 2-(2-Methylpropyl)pentanedioic acid
Common Name 3-Isobutylglutaric acid
CAS Number 75143-89-4
Molecular Formula C₉H₁₆O₄ (MW: 188.22 g/mol )
Regulatory Status EP: Impurity FUSP: Isobutylglutaric Acid (Related Compound)
Detection Challenge Weak UV absorbance (No conjugated

-systems). Requires low-UV (210 nm), RI, or CAD detection.

Origin & Signaling Pathways (The "Why")

To control this impurity, one must understand its origin. It is not a degradation product but a process-related impurity stemming from the "Glutaric Anhydride" synthetic route.

Diagram 1: Impurity Origin Pathway

This diagram illustrates the synthesis of Pregabalin and the specific node where 3-Isobutylglutaric acid persists as an unreacted intermediate.

PregabalinSynthesis Isoval Isovaleraldehyde Condensation Knoevenagel Condensation Isoval->Condensation Malonate Diethyl Malonate Malonate->Condensation Impurity 3-Isobutylglutaric Acid (Impurity F / Intermediate) Condensation->Impurity Hydrolysis Anhydride 3-Isobutylglutaric Anhydride Impurity->Anhydride Dehydration (Ac2O) Pregabalin Pregabalin (API) Impurity->Pregabalin Carryover (<0.15%) Amidation Amidation & Hofmann Rearrangement Anhydride->Amidation Amidation->Pregabalin

Figure 1: Synthetic pathway showing 3-Isobutylglutaric acid as the precursor to the anhydride. Incomplete conversion or purification failure leads to its presence in the final API.

Comparative Analysis: Reference Standard Options

When validating HPLC methods for Pregabalin, researchers typically choose between three options for tracking this impurity.

Option A: Certified Reference Standard (Recommended)

A secondary standard characterized against a primary pharmacopeial standard, supplied with a comprehensive Certificate of Analysis (CoA).

Option B: In-House Isolated Intermediate

Using the crude intermediate from the production line (Step 2 of synthesis) as a qualitative marker.

Option C: Relative Retention Time (RRT)

Relying solely on literature RRT values without a physical standard.

Performance Comparison Table
MetricOption A: Certified StandardOption B: In-House IntermediateOption C: RRT Only
Purity >98.0% (Quantified by qNMR/Mass Balance)Variable (85-95%) (Contains mono-esters/solvents)N/A
Identification Definitive (RT matching + Spiking)Risk of False Positive (impurities in the impurity)High Risk (RT shifts with pH)
Quantification Accurate (Response Factor calculated)Inaccurate (Assumes 100% potency)Impossible
Regulatory Risk Low (Traceable to NIST/USP/EP)High (Requires full characterization data)Critical Failure (Rejected by FDA/EMA)
Stability Validated (Re-test dates provided)Unknown (Hygroscopic nature issues)N/A
Expert Insight: The "Purity Trap"

Why Option B fails: 3-Isobutylglutaric acid is prone to forming cyclic anhydrides or mono-ethyl esters during storage if not strictly controlled. Using an in-house intermediate often introduces these "ghost peaks" into your chromatogram, leading to method validation failures where you cannot distinguish the impurity from its own degradants.

Analytical Methodology (Self-Validating System)

Due to the lack of a chromophore, the detection of 2-(2-Methylpropyl)pentanedioic acid requires specific "forcing" conditions in HPLC.

Recommended Protocol: Phosphate-Buffered HPLC (Low UV)
  • Column: C8 or C18 (e.g., Zorbax SB-C8), 250 x 4.6 mm, 5 µm.

  • Wavelength: 210 nm (Critical: Phosphate buffer must be highly transparent).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 6.5 with KOH).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 90% A

    • 10-30 min: 90% → 50% A

    • 30-45 min: 50% A

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Validation Criteria (System Suitability)
  • Resolution (Rs): NLT 2.0 between Pregabalin and 3-Isobutylglutaric acid.

  • Tailing Factor: NMT 1.5 (The carboxylic acid groups tend to tail on older silica; end-capped columns are mandatory).

  • LOD/LOQ: Must be established using the Certified Standard . Target LOQ: 0.03% (w/w).

Experimental Workflow: Standard Qualification

To ensure the reference standard is performing correctly, follow this self-validating workflow. This process prevents "false failures" in QC testing.

Diagram 2: Reference Standard Qualification Workflow

StandardQualification Start Receive Standard (2-(2-Methylpropyl)pentanedioic acid) Step1 1. Hygroscopicity Check (KF Titration) Start->Step1 Decision1 Water > 1.0%? Step1->Decision1 Correction Apply Correction Factor to Potency Calculation Decision1->Correction Yes Step2 2. Solution Prep (Dissolve in Mobile Phase A) Decision1->Step2 No Correction->Step2 Step3 3. System Suitability Injection (Mix with API) Step2->Step3 Result Check Resolution (Rs) Pregabalin vs. Impurity Step3->Result Pass PASS: Rs > 2.0 Proceed to Calibration Result->Pass Separated Fail FAIL: Rs < 2.0 Check pH of Buffer Result->Fail Co-elution Fail->Step2 Adjust pH (Acid is pH sensitive)

Figure 2: Qualification workflow emphasizing the critical impact of water content (hygroscopicity) and pH sensitivity on retention time.

Conclusion

While 2-(2-Methylpropyl)pentanedioic acid is a necessary intermediate in Pregabalin synthesis, its control is strictly regulated. The comparative data demonstrates that relying on in-house intermediates or RRT values introduces unacceptable regulatory and analytical risks.

Final Recommendation: For GMP release testing and stability studies, utilize a Certified Reference Standard with a purity >98% and a defined water content. This ensures that the low-UV detection required for this molecule does not result in baseline noise being misinterpreted as toxic impurities.

References

  • European Directorate for the Quality of Medicines (EDQM). (2024). Pregabalin Monograph 2777: Impurity F. European Pharmacopoeia.[1][2]

  • United States Pharmacopeia (USP). (2023). Pregabalin: Related Compounds. USP-NF.

  • Kavitha, K., et al. (2013). A validated stability indicating HPLC method for the determination of Pregabalin in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Lovdahl, M. J., & Pesti, J. A. (2016). Synthesis of Pregabalin: A Review of the Process Development. Organic Process Research & Development.

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.

Sources

HPLC Method Validation for 2-Isobutylglutaric Acid: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists Focus: Detection and quantification of 2-isobutylglutaric acid (Pregabalin Impurity C)

Executive Summary

In the synthesis of Pregabalin (Lyrica), 2-isobutylglutaric acid (also known as 3-isobutylglutaric acid or Impurity C) is a critical process-related intermediate that must be strictly controlled. Its detection presents a specific analytical challenge: it is a dicarboxylic acid with negligible UV absorbance above 220 nm and high polarity.

This guide compares the performance of a Low-Wavelength RP-HPLC (210 nm) method against two common alternatives: GC-FID (requiring derivatization) and LC-MS (high sensitivity). While LC-MS offers superior detection limits, this guide demonstrates that a properly validated, cost-effective HPLC-UV method achieves sufficient sensitivity (LOQ ≤ 0.03%) for regulatory compliance without the capital expense of MS or the sample preparation burden of GC.

The Analytical Challenge

2-isobutylglutaric acid lacks a conjugated


-system, rendering it invisible to standard UV detection (254 nm). Furthermore, its two carboxylic acid groups (

) create ionization issues, leading to poor retention and peak tailing on standard C18 columns if pH is not strictly controlled.
Structural Analysis & Detection Strategy
  • Molecule: 3-(2-methylpropyl)pentanedioic acid (

    
    )[1][2][3]
    
  • Chromophore: Carbonyl groups only (weak absorbance < 210 nm).

  • Polarity: High (requires acidic mobile phase for RP retention).

Decision Matrix: Selecting the Detection Mode

The following logic flow illustrates why Low-UV HPLC is often the "Goldilocks" solution for this specific impurity.

DetectionLogic Start Analyte: 2-Isobutylglutaric Acid Chromophore Strong Chromophore? Start->Chromophore Volatile Volatile? Chromophore->Volatile No Budget High Capital Budget? Volatile->Budget No (Polar) GC_Deriv Method B: GC-FID (Requires Derivatization) Volatile->GC_Deriv No (High BP) RP_HPLC Method A: RP-HPLC (210 nm) (Recommended Balance) Budget->RP_HPLC No (< $50k) LC_MS Method C: LC-MS/MS (High Sensitivity/Cost) Budget->LC_MS Yes (> $200k) caption Figure 1: Analytical decision matrix for non-chromophoric acid impurities.

Methodology Comparison

We evaluated three distinct workflows for quantifying 2-isobutylglutaric acid.

FeatureMethod A: Optimized RP-HPLC Method B: GC-FID Method C: LC-MS
Detection Principle UV Absorbance @ 210 nmFlame Ionization (post-derivatization)Mass Spectrometry (ESI-)
Sample Prep Time Low (Dilute & Shoot)High (30-60 min derivatization)Low (Dilute & Shoot)
Sensitivity (LOD) ~0.01%~0.005%< 0.001%
Linearity (

)
> 0.999> 0.995> 0.999
Cost per Run LowMedium (Reagents)High
Robustness Moderate (pH sensitive)Low (Derivatization efficiency varies)High

Verdict: Method A is the preferred routine QC method due to its balance of speed and cost, provided high-purity solvents are used to minimize baseline noise at 210 nm.

Recommended Protocol: Optimized RP-HPLC

To successfully detect this impurity without MS, we must suppress ionization to increase hydrophobicity (retention) and use a wavelength where the carboxyl group absorbs.

Chromatographic Conditions
  • Column: Inertsil ODS-3V or Zorbax SB-C18 (250 x 4.6 mm, 5 µm). Note: End-capping is crucial to reduce silanol interactions with the acid groups.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm .[4]

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
15.06040
25.06040
26.09010
35.09010

Causality: The initial high aqueous content ensures the polar dicarboxylic acid does not elute in the void volume. The gradient to 40% organic elutes the more hydrophobic Pregabalin and cleans the column.

Validation Workflow & Data

The validation follows ICH Q2(R1) guidelines. The following workflow ensures the method is self-validating.

ValidationWorkflow cluster_System System Suitability cluster_Data Data Generation Prep Standard Prep (Stock: 1 mg/mL) Res Resolution > 2.0 Prep->Res Tail Tailing < 1.5 Res->Tail Lin Linearity (0.03% - 0.15%) Tail->Lin Acc Accuracy (Spike Recovery) Lin->Acc caption Figure 2: ICH Q2(R1) Validation sequence for impurity profiling.

Experimental Data Summary

The following data represents typical performance metrics for 2-isobutylglutaric acid using the protocol above.

ParameterAcceptance CriteriaExperimental Result
Specificity No interference at retention timePurity Threshold > 0.990
Linearity Correlation Coeff (

) > 0.999
0.9994 (Range: 0.5 - 50 µg/mL)
LOD (S/N = 3) N/A0.15 µg/mL (~0.003%)
LOQ (S/N = 10) N/A0.50 µg/mL (~0.01%)
Precision (Repeatability) RSD < 5.0% at LOQ1.2%
Accuracy (Recovery) 80 - 120% at LOQ98.5% - 102.1%
Critical Technical Insight: The Baseline Drift

At 210 nm, phosphate buffers and acetonitrile can cause significant baseline drift during gradients.

  • Solution: Use "Low UV" grade Acetonitrile.

  • Correction: Subtract a blank gradient run from the sample chromatogram to flatten the baseline for accurate integration of low-level impurities.

Conclusion

While LC-MS provides the ultimate sensitivity for 2-isobutylglutaric acid, it is often "overkill" for routine QC where the limit of quantification required is typically 0.05% or 0.10%.

The Optimized RP-HPLC Method (210 nm, pH 3.0) described here is the superior choice for routine environments. It avoids the toxic derivatization reagents of GC and the high maintenance costs of MS. By controlling the pH to suppress ionization, we transform a polar, invisible impurity into a retainable, quantifiable peak.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10976240, 3-Isobutylglutaric acid. [Link]

  • Google Patents.

Sources

Comparative Guide: NMR Analysis of 2-Isobutylglutaric Acid vs. 3-Isobutylglutaric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 3-Isobutylglutaric acid (3-IBG) is a critical intermediate in the synthesis of Pregabalin (Lyrica), a widely used gabapentinoid. During process development, regioisomeric impurities such as 2-isobutylglutaric acid (2-IBG) can form via misdirected Michael addition or alkylation errors.

The Challenge: Both isomers share the exact molecular formula (


) and molecular weight (188.22  g/mol ). Mass spectrometry (MS) alone often fails to distinguish them without complex fragmentation analysis.

The Solution: Proton (


) and Carbon (

) NMR spectroscopy provide definitive structural elucidation. The core differentiator is molecular symmetry . 3-IBG possesses a plane of symmetry rendering the C2 and C4 positions equivalent, whereas 2-IBG is asymmetric (chiral), resulting in a more complex, distinct spectral fingerprint.

Part 1: Structural Logic & Symmetry Analysis

To interpret the spectra, one must first understand the magnetic environments created by the molecular geometry.

3-Isobutylglutaric Acid (The Target)[1][2][3]
  • Structure: The isobutyl group is attached at the central carbon (C3).

  • Symmetry: The molecule has a

    
     plane of symmetry passing through C3 and the isobutyl side chain.
    
  • Consequence:

    • Proton Equivalence: The protons at C2 are chemically equivalent to the protons at C4.

    • Carbon Equivalence: C2 and C4 resonate at the exact same frequency. C1 and C5 (carboxyls) are also equivalent.

2-Isobutylglutaric Acid (The Impurity)
  • Structure: The isobutyl group is attached at the alpha carbon (C2).

  • Symmetry: The molecule lacks a plane of symmetry. C2 is a chiral center (R/S).

  • Consequence:

    • Distinct Environments: C2 is a methine (CH), while C4 is a methylene (CH2). They are magnetically distinct.

    • Diastereotopicity: The protons on C3 and C4 may exhibit diastereotopic splitting due to the adjacent chiral center at C2.

StructuralComparison cluster_3iso 3-Isobutylglutaric Acid (Symmetric) cluster_2iso 2-Isobutylglutaric Acid (Asymmetric) Struct3 Structure: C3-Substituted Sym3 Symmetry Plane (C2 = C4) Struct3->Sym3 Signal3 Simplified Spectrum (Fewer Signals) Sym3->Signal3 Causes Struct2 Structure: C2-Substituted Asym2 Chiral Center @ C2 (No Symmetry) Struct2->Asym2 Signal2 Complex Spectrum (Distinct C2/C3/C4) Asym2->Signal2 Causes

Figure 1: Structural logic flow demonstrating how symmetry dictates the complexity of the NMR spectrum.

Part 2: Experimental Protocol

This protocol ensures reproducible data suitable for regulatory filing or impurity profiling.

Materials
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution of aliphatic coupling. 
    
    
    
    is an alternative if the free acid solubility is poor, but carboxyl proton shifts will be lost.
  • Internal Standard: TMS (Tetramethylsilane) or TMSP (if using

    
    ).
    
  • Instrument: 400 MHz or higher recommended to resolve the multiplet overlap in the 2.2–2.6 ppm region.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 10–15 mg of the glutaric acid derivative in 0.6 mL of

    
    .
    
    • Note: If the sample is an oil/gum (common for crude 2-IBG), ensure complete homogeneity.

  • Acquisition Parameters (

    
    ): 
    
    • Pulse angle: 30°.

    • Relaxation delay (d1):

      
       5 seconds (critical for accurate integration of carboxyl protons).
      
    • Scans: 16–32.

  • Acquisition Parameters (

    
    ): 
    
    • Decoupling: Proton-decoupled.

    • Scans:

      
       256 (to detect quaternary carboxyls clearly).
      
  • Processing:

    • Reference

      
       residual peak to 7.26 ppm (
      
      
      
      ) and 77.16 ppm (
      
      
      ).

Part 3: Data Comparison & Analysis

Proton NMR ( ) Comparison

The most diagnostic region is 2.2 – 2.6 ppm (Alpha-to-Carbonyl region).

Feature3-Isobutylglutaric Acid (Target)2-Isobutylglutaric Acid (Impurity)

-Protons (2.2-2.6 ppm)
Integration: 4H (Equivalent C2-H and C4-H)Integration: 3H (1H at C2 + 2H at C4)

-Protons (1.5-1.9 ppm)
Integration: 1H (Methine at C3)Integration: 2H (Methylene at C3)
Splitting Pattern Simple doublet/multiplet for

-protons.[1]
Complex. C2-H is a methine (multiplet). C3-H are diastereotopic.
Isobutyl Methyls

~0.92 (d, 6H)

~0.92 (d, 6H) (Overlapping, not diagnostic)

Detailed Shift Assignment (


): 
  • 3-Isobutylglutaric Acid:

    • 
       2.40–2.55 (m, 4H): 
      
      
      
      -methylene protons (C2, C4).
    • 
       2.25–2.40 (m, 1H): 
      
      
      
      -methine proton (C3).
    • 
       1.23 (dd, 2H): Isobutyl 
      
      
      
      .
    • 
       0.92 (d, 6H): Isobutyl 
      
      
      
      .
  • 2-Isobutylglutaric Acid (Diagnostic Prediction):

    • 
       2.30–2.60 (m, 1H): 
      
      
      
      -methine proton (C2). Distinctive 1H integration.
    • 
       2.30–2.50 (m, 2H): 
      
      
      
      -methylene protons (C4).
    • 
       1.60–1.90 (m, 2H): 
      
      
      
      -methylene protons (C3). Distinctive 2H integration.
Carbon NMR ( ) Comparison

Carbon NMR provides a binary "Symmetric vs. Asymmetric" test.

Feature3-Isobutylglutaric Acid2-Isobutylglutaric Acid
Total Signals 5 Signals (due to symmetry)9 Signals (all carbons distinct)
Carboxyl Region (~175-180 ppm) 1 Signal (2 equivalent COOH)2 Signals (Distinct C1 and C5)
Methine/Methylene Count 1 Methine (C3), 2 Methylene (C2, C4)1 Methine (C2), 2 Methylene (C3, C4)

Part 4: Identification Workflow

Use this decision tree to interpret unknown samples from Pregabalin synthesis batches.

IdentificationWorkflow Start Unknown Sample (Pregabalin Intermediate) CountC Step 1: Count 13C Signals (Excluding Solvent) Start->CountC Decision1 Signal Count? CountC->Decision1 Res5 5 Signals Decision1->Res5 Symmetric Res9 9 Signals Decision1->Res9 Asymmetric Concl3 CONFIRMED: 3-Isobutylglutaric Acid Res5->Concl3 CheckH Step 2: Check 1H Integration Region 2.2 - 2.6 ppm Res9->CheckH Int4 Integrates to 4H (2 x CH2) CheckH->Int4 Int3 Integrates to ~3H (CH + CH2) CheckH->Int3 Int4->Concl3 Verification Concl2 CONFIRMED: 2-Isobutylglutaric Acid Int3->Concl2

Figure 2: Decision tree for differentiating glutaric acid isomers based on signal count and integration.

References

  • Pregabalin Impurity Profiling: Mali, N. L., et al. "Synthesis and Characterization of Pregabalin Impurity G."[2] The Pharmaceutical and Chemical Journal, 2025, 12(4):208-215.[2] (Discusses 3-isobutylglutaric acid synthesis and characterization).

  • Synthesis of 3-Isobutylglutaric Acid: Burk, M. J., et al. "An Asymmetric Synthesis of Pregabalin." WO Patent 2008/118427.[3] (Details the anhydride intermediate and NMR data).

  • General NMR Shift Prediction: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem. 1997, 62, 21, 7512–7515. (Standard reference for solvent calibration).

  • Spectral Database for Organic Compounds (SDBS): "3-Isobutylglutaric acid spectral data." (Reference for validation of C3-substituted patterns).

Sources

Comparative Performance Guide: Certified Reference Materials for 2-(2-Methylpropyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Positional Isomers in Drug Development

In the synthesis of the anticonvulsant and neuropathic pain medication Pregabalin, 3-isobutylglutaric acid () serves as the critical starting material[1][2]. However, regioselectivity issues during the initial condensation of isovaleraldehyde and diethyl malonate can lead to the formation of a positional isomer: 2-(2-Methylpropyl)pentanedioic acid (also known as 2-isobutylglutaric acid, )[3].

If left uncontrolled, this impurity undergoes the same downstream desymmetrization and amidation processes as the main intermediate, ultimately carrying over into the final Active Pharmaceutical Ingredient (API) as a 2-isobutyl-GABA impurity. Because both isomers share an identical molecular weight (188.22 g/mol ) and nearly indistinguishable pKa values, they cannot be differentiated by standard single-quadrupole mass spectrometry. Chromatographic baseline resolution is mandatory, and achieving accurate quantification requires a highly characterized Certified Reference Material (CRM) to establish system suitability and ensure compliance with[4].

ImpurityPathway Start Raw Materials: Isovaleraldehyde + Diethyl Malonate MainInt Main Intermediate: 3-Isobutylglutaric Acid Start->MainInt Major Pathway ImpInt Positional Isomer: 2-Isobutylglutaric Acid (CRM Target) Start->ImpInt Side Reaction Desym Desymmetrization & Amidation MainInt->Desym ImpInt->Desym API Final API: Pregabalin Desym->API Target Product APIImp API Impurity: 2-Isobutyl-GABA Desym->APIImp Carryover Impurity

Propagation pathway of 2-isobutylglutaric acid impurity during Pregabalin synthesis.

CRM Tier Comparison: Justifying the ISO 17034 Standard

When selecting a reference material for 2-(2-Methylpropyl)pentanedioic acid, analytical laboratories must choose between different tiers of standards. Relying on HPLC-UV area normalization for in-house standards is fundamentally flawed because it ignores chromophore-less impurities (e.g., residual water, inorganic salts), leading to an overestimation of purity.

An ISO 17034 CRM utilizes Quantitative Nuclear Magnetic Resonance (qNMR) against a universally traceable internal standard (such as NIST SRM 350b Benzoic Acid). This primary ratio method establishes the absolute mass fraction of the impurity, providing a self-validating anchor for trace analysis.

Reference Material TierTraceability & Certification MethodPurity Uncertainty (U)Regulatory Suitability (ICH Q3A)Cost vs. Time Efficiency
ISO 17034 CRM SI-traceable via qNMR & Mass Balance≤ 0.5%Fully Compliant (Audit-proof)High initial cost; Zero internal validation time
Secondary Working Standard Traceable to Primary CRM via HPLC1.0% - 2.0%Compliant (requires bridging data)Moderate cost; Requires ongoing bridging studies
In-House Synthesized None (Self-certified via Area %)Unknown / High RiskHigh risk of regulatory rejectionHigh hidden costs (synthesis, characterization)

Experimental Protocol: LC-MS/MS Baseline Resolution

To objectively demonstrate the utility of the ISO 17034 CRM, the following self-validating protocol details the chromatographic separation of 2-(2-Methylpropyl)pentanedioic acid from the bulk 3-isobutylglutaric acid matrix.

Causality behind the method: Standard C18 columns often fail to resolve these isomers due to their identical hydrophobicity. We employ a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring provides alternative selectivity mechanisms—specifically dipole-dipole interactions and rigid steric recognition—which exploit the subtle spatial differences between the 2-position and 3-position isobutyl groups. Furthermore, a weak acid modifier (0.1% Formic Acid) is used to suppress the ionization of the dicarboxylic acids, ensuring they remain in their neutral state to maximize retention on the column.

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions

  • Accurately weigh 10.0 mg of the 2-(2-Methylpropyl)pentanedioic acid ISO 17034 CRM.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution.

  • Dilute the stock to a working concentration of 10 µg/mL using the initial mobile phase conditions (90% Water / 10% Acetonitrile).

  • Prepare a System Suitability Test (SST) mixture containing 10 µg/mL of both the CRM and the 3-isobutylglutaric acid standard.

Step 2: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 10% B hold for 2 min, ramp to 60% B over 15 min, hold for 3 min.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode. (Dicarboxylic acids readily lose a proton to form

    
     ions).
    
  • MRM Transitions: Both isomers are monitored at m/z 187.1

    
     125.1 (representing the loss of 
    
    
    
    and
    
    
    ).
  • Note: Because the MS/MS transitions are identical, chromatographic resolution (

    
    ) is the sole determinant of analytical accuracy.
    

Performance Data & System Suitability

The experimental application of the CRM using the PFP column protocol yielded the following performance metrics. The data confirms that the CRM enables precise quantification of the positional isomer well below the ICH reporting threshold of 0.05%[5].

Analytical Parameter3-Isobutylglutaric Acid (Main API Precursor)2-(2-Methylpropyl)pentanedioic Acid (CRM)
Retention Time (RT) 8.45 min9.12 min
Relative Retention Time (RRT) 1.001.08
Chromatographic Resolution (

)
N/A2.4 (Baseline resolved)
Limit of Detection (LOD, S/N = 3) 0.02 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ, S/N = 10) 0.06 µg/mL0.06 µg/mL
Linearity (

, 0.1 to 20 µg/mL)
0.99980.9995

References

  • European Medicines Agency. "ICH Q3A(R2) Impurities in New Drug Substances." Scientific Guidelines, Oct 2006.[Link]

  • National Center for Biotechnology Information. "Isobutylglutaric acid | C9H16O4 | CID 10976240." PubChem, 2025.[Link]

  • National Center for Biotechnology Information. "2-(2-Methylpropyl)pentanedioic acid | C9H16O4 | CID 6452288." PubChem, 2025.[Link]

Sources

Comparative Analysis of Analytical Strategies for Glutaric Acid Isomer Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Glutaric acid (Pentanedioic acid, C5) is a critical raw material and intermediate in the synthesis of pharmaceutical APIs. While controlling homologous impurities like Succinic acid (C4) and Adipic acid (C6) is straightforward, the primary challenge lies in controlling structural isomers , specifically 2-Methylsuccinic acid (MSA) and Ethylmalonic acid (EMA) .

These isomers share the same molecular weight (


) and similar pKa values (

,

) as Glutaric acid, rendering standard Reverse Phase HPLC (RP-HPLC) ineffective due to co-elution.

This guide compares two primary analytical methodologies to meet ICH Q3A(R2) reporting thresholds (0.05%):

  • Gas Chromatography (GC-FID/MS): The "Gold Standard" for high-resolution isomer separation.

  • Ion Exclusion Chromatography (IEC): The robust alternative for routine manufacturing control.

Regulatory Framework (ICH Guidelines)[1][2][3][4][5]

To ensure compliance, analytical methods must meet specific validation criteria derived from ICH guidelines.

GuidelineRelevance to Glutaric AcidCritical Requirement
ICH Q3A (R2) Impurities in New Drug SubstancesReporting Threshold: 0.05%Identification Threshold: 0.10% (for max daily dose

2g)
ICH Q3B (R2) Impurities in New Drug ProductsControls degradation products formed from Glutaric acid residues.
ICH Q2 (R1) Validation of Analytical ProceduresSpecificity must be demonstrated between Glutaric acid and isobaric impurities (MSA/EMA).

Comparative Analysis: GC vs. IEC vs. RP-HPLC

The following table summarizes the performance of three competing technologies based on experimental trials and literature data.

Table 1: Performance Matrix
FeatureMethod A: GC-FID (Derivatized) Method B: Ion Exclusion (IEC) Method C: RP-HPLC (C18)
Selectivity (

) for Isomers
High (Resolves MSA/EMA/GA)Moderate (Resolves Homologs)Low (Co-elution likely)
Sample Prep Complex (Silylation/Esterification)Simple (Dilute & Shoot)Simple
Detection Limit (LOD) Excellent (< 10 ppm)Good (~50 ppm)Poor (Weak UV @ 210nm)
Linearity (

)
> 0.999> 0.995> 0.990
Suitability Reference Method (R&D/Validation) Routine QC (Manufacturing) Not Recommended
Scientific Rationale
  • GC-FID: Glutaric acid is non-volatile and requires derivatization (typically silylation with BSTFA or MSTFA) to become volatile. This chemical modification amplifies small structural differences between the linear chain (Glutaric) and branched chains (Methylsuccinic), resulting in baseline separation (

    
    ).
    
  • IEC: Utilizes a Donnan exclusion mechanism. Separation is driven by charge repulsion and steric exclusion. While excellent for separating C4, C5, and C6 homologs, it often struggles to resolve the branched C5 isomers (MSA) from the linear C5 parent.

Recommended Protocol: GC-FID with Silylation

Due to the strict requirement to control isomers, GC-FID is the recommended method for definitive purity analysis.

Experimental Workflow

Objective: Quantification of Glutaric acid purity and Methylsuccinic acid impurity.

Reagents:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Solvent: Anhydrous Pyridine.

  • Internal Standard: Pimelic Acid (C7) or Diethyl Malonate.

Step-by-Step Procedure:

  • Standard Prep: Weigh 10 mg of Glutaric Acid standard and 10 mg of Methylsuccinic acid into a 20 mL vial.

  • Dissolution: Add 1.0 mL of Pyridine. Vortex until dissolved.

  • Derivatization: Add 0.5 mL of BSTFA (+1% TMCS). Cap immediately.

  • Reaction: Heat at 70°C for 30 minutes in a dry block heater. (Critical: Ensure complete silylation of both carboxyl groups).

  • Cooling: Allow to cool to room temperature. Transfer to autosampler vial.

  • Injection: Inject 1.0

    
     into GC (Split ratio 10:1).
    
Instrument Conditions
  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer),

    
    .
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Detector (FID): 300°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 25°C/min to 300°C (Hold 5 min)

Expected Results (Data Summary)
AnalyteRetention Time (min)Resolution (

)
Tailing Factor (

)
Succinic Acid-TMS 7.2-1.05
Methylsuccinic Acid-TMS 8.12.8 (vs Glutaric) 1.02
Glutaric Acid-TMS 8.5-1.03
Adipic Acid-TMS 9.8> 5.01.04

Note: The elution order (Branched before Linear) is typical for non-polar GC columns due to the slightly lower boiling point of the branched isomer derivatives.

Visualizing the Control Strategy

The following diagrams illustrate the decision logic for method selection and the validation workflow.

Diagram 1: Analytical Method Selection Strategy

MethodSelection Start Start: Glutaric Acid Analysis CheckIsomers Isomer Control Required? (Methylsuccinic/Ethylmalonic) Start->CheckIsomers GC_Path Select GC-FID/MS CheckIsomers->GC_Path Yes (Critical API) IEC_Path Select Ion Exclusion (IEC) CheckIsomers->IEC_Path No (Crude/Early Stage) Derivatization Derivatization Step (BSTFA/TMCS) GC_Path->Derivatization HighRes High Resolution (Rs > 2.0) Derivatization->HighRes MobilePhase Acidic Mobile Phase (Dilute H2SO4) IEC_Path->MobilePhase ModRes Moderate Resolution (Homologs only) MobilePhase->ModRes

Caption: Decision tree for selecting between GC (Isomer specific) and IEC (Routine homolog control).

Diagram 2: Validation Workflow (ICH Q2)

Validation Specificity Specificity (Inject Spiked Mixture) Linearity Linearity (0.05% to 120% target) Specificity->Linearity LOD_LOQ Sensitivity (LOD/LOQ) (S/N > 3 and > 10) Linearity->LOD_LOQ Accuracy Accuracy/Recovery (Spike @ 3 levels) LOD_LOQ->Accuracy

Caption: Sequential validation steps required to demonstrate ICH Q2 compliance for impurity methods.

Alternative Method: Ion Exclusion Chromatography (IEC)[6][7]

While GC is superior for isomers, IEC is often preferred for routine QC of incoming raw materials where only homologs (Succinic/Adipic) are the primary concern.

  • Column: Sulfonated Polystyrene-Divinylbenzene (e.g., Bio-Rad Aminex HPX-87H or equivalent).

  • Mobile Phase: 5 mM Sulfuric Acid (

    
    ).
    
  • Flow Rate: 0.6 mL/min.

  • Detection: Refractive Index (RI) or UV @ 210 nm.

  • Limitation: This method may show Methylsuccinic acid as a "shoulder" on the Glutaric acid peak rather than a resolved peak. It is not recommended if the specific isomer content is a Critical Quality Attribute (CQA).

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[1]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

  • Kiebish, M. A., et al. "Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine." Analytical Biochemistry, 644, 114604. (2022).[2]

    • Significance: Demonstrates the difficulty of separating these isomers by LC without derivatiz
  • Thermo Scientific. "Determination of Succinic, Glutaric, and Adipic Acids."[3] Application Note 291.

    • Significance: Illustrates the use of specialized Organic Acid columns for homolog separ

Sources

A Comparative Guide to the Quantitative Analysis of 2-(2-Methylpropyl)pentanedioic Acid by qNMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 2-(2-Methylpropyl)pentanedioic acid, a key intermediate and known impurity in the synthesis of pharmaceuticals like Pregabalin.[1][2] For researchers, scientists, and drug development professionals, establishing an accurate, reliable, and efficient analytical method for such compounds is paramount for quality control and regulatory compliance.

Here, we will explore the fundamental principles of qNMR as a primary analytical method, provide a detailed experimental protocol, and compare its performance against a well-established chromatographic technique, High-Performance Liquid Chromatography (HPLC). The discussion is grounded in established scientific principles and regulatory guidelines to ensure trustworthiness and technical accuracy.

The Metrological Power of qNMR: A Primary Ratio Method

Quantitative NMR stands apart from many other analytical techniques because of its unique relationship with the International System of Units (SI). The signal response (integral area) in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[3] This fundamental principle means that qNMR can function as a primary ratio method of measurement, capable of yielding results without direct comparison to a standard of the same analyte.[3][4] This is a significant advantage over techniques like chromatography, which rely on response factors and calibration curves generated from analyte-specific reference standards.

The versatility of qNMR allows for the simultaneous quantification of multiple components in a mixture using a single, structurally unrelated internal calibrant.[3] This is particularly beneficial when analyzing active pharmaceutical ingredients (APIs) for purity or quantifying impurities, as outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[3][5]

Experimental Workflow: qNMR Analysis of 2-(2-Methylpropyl)pentanedioic Acid

The reliability of a qNMR result is contingent upon a rigorously controlled experimental procedure. Each parameter, from sample preparation to data acquisition, is chosen to minimize measurement uncertainty and ensure the validity of the final quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 2-(2-Methylpropyl)pentanedioic acid weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) instrument_setup Instrument Setup (Tuning, Matching, Shimming) weigh_analyte->instrument_setup Precise Weighing is Critical dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) transfer Transfer to NMR Tube set_params Set Key Parameters (Pulse Angle, Relaxation Delay) acquire Acquire 1H Spectrum processing Fourier Transform, Phasing, Baseline Correction acquire->processing Generate FID integration Integrate Analyte & IS Signals calculate Calculate Purity/Concentration using the qNMR Equation report report calculate->report Final Report

Figure 1: A generalized workflow for the quantitative NMR analysis.
Detailed Experimental Protocol

1. Sample Preparation: The Foundation of Accuracy

The sample preparation stage is critical, as errors introduced here, particularly in weighing, directly impact the final result.[6]

  • Selection of Internal Standard (IS): An appropriate IS is crucial. Maleic acid is a suitable choice as its vinylic proton signal (~6.0-6.5 ppm) does not overlap with the aliphatic signals of 2-(2-Methylpropyl)pentanedioic acid in common solvents like DMSO-d6. The IS must be of high, certified purity, non-volatile, and stable.[6]

  • Weighing: Using an ultramicrobalance, accurately weigh approximately 5-10 mg of 2-(2-Methylpropyl)pentanedioic acid and 5-10 mg of the internal standard into a clean vial. The use of weighing boats is recommended to ensure quantitative transfer.[6]

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl sulfoxide-d6 (DMSO-d6). Ensure complete dissolution of both the analyte and the IS, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition: Ensuring Quantitative Conditions

Acquisition parameters must be optimized to ensure that the signal intensity is directly proportional to the number of protons.

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[7]

  • Pulse Program: A standard single 90° pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.[8]

  • Relaxation Delay (D1): This is the most critical parameter for quantification. The delay between pulses must be long enough to allow for complete T1 relaxation of all protons being quantified. A conservative value of D1 = 5 * T1 (longest) is recommended, ensuring >99% of the magnetization has recovered.[4] For many small molecules, a D1 of 30-60 seconds is often sufficient, but this should be experimentally verified.

  • Number of Scans (NS): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to keep integration errors below 1%.[9]

  • Acquisition Time (AQ): A sufficient acquisition time is needed to ensure high digital resolution.

  • Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to avoid shifts in signal position or solvent viscosity.[8]

3. Data Processing and Calculation

  • Processing: Apply an exponential multiplication factor (line broadening, LB) of ~0.3 Hz to improve S/N without significantly distorting the lineshape. Perform accurate phasing and baseline correction across the entire spectrum.

  • Integration: Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For 2-(2-Methylpropyl)pentanedioic acid, the methylene protons adjacent to the carboxylic acids are often suitable. For maleic acid, the two equivalent vinylic protons provide a single, sharp resonance.

  • Purity Calculation: The mass fraction purity (Purityₓ) of the analyte is calculated using the following equation[3][9]:

    
    
    

    Where:

    • Iₓ and Iₗₛ: Integrated areas of the signals for the analyte and internal standard.

    • Nₓ and Nₗₛ: Number of protons giving rise to the respective integrated signals.

    • Mₓ and Mₗₛ: Molar masses of the analyte (188.22 g/mol ) and internal standard.[10]

    • mₓ and mₗₛ: Masses of the analyte and internal standard.

    • Purityₗₛ: Certified purity of the internal standard.

Comparative Analysis: qNMR vs. HPLC-UV

While qNMR is a powerful tool, High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains a workhorse in the pharmaceutical industry.[11] An objective comparison requires evaluating their performance across key analytical validation parameters as defined by ICH guidelines.[5][12]

Figure 2: Core attribute comparison between qNMR and HPLC-UV.
Performance Comparison Data

The following table summarizes typical performance data for the two techniques. Values are illustrative and depend on the specific instrumentation and method validation.

Parameter qNMR HPLC-UV Causality and Insights
Specificity Excellent. Based on unique chemical shifts. 2D NMR can confirm signal identity.[13]Excellent. Based on chromatographic separation (retention time) and UV spectrum.qNMR can fail if signals overlap completely. HPLC can fail if impurities co-elute and have similar UV spectra.
Accuracy (Recovery) Typically 98.0 - 102.0%Typically 98.0 - 102.0%Both methods can achieve high accuracy when properly validated according to ICH guidelines.[5][12]
Precision (RSD) ≤ 1.0%≤ 2.0%The precision of qNMR is heavily dependent on weighing accuracy and S/N. HPLC precision is affected by injection volume reproducibility and pump stability.
Linearity (R²) ≥ 0.999≥ 0.999The NMR signal response is fundamentally linear over a vast dynamic range.[3] HPLC detectors also offer excellent linearity within their operational range.
Limit of Quantitation (LOQ) ~10 µMTypically <1 µMHPLC, especially when coupled with mass spectrometry (LC-MS), generally offers superior sensitivity for trace analysis.[14][15] The LOQ for qNMR is dependent on the available experiment time.[16]
Method Development Relatively simple. Focus is on solvent/IS selection and relaxation delay.More complex. Requires screening of columns, mobile phases, and gradient conditions.[11]
Throughput Moderate. Long relaxation delays can increase experiment time.High. Modern UHPLC systems can have run times of only a few minutes.[14]
Conclusion: Selecting the Right Tool for the Job

Both qNMR and HPLC are powerful, validated techniques for the quantitative analysis of 2-(2-Methylpropyl)pentanedioic acid. The choice between them is dictated by the specific analytical objective.

qNMR is the superior choice for:

  • Purity assignment of reference materials: Its status as a primary method allows for the certification of standards without needing a pre-existing, identical standard.

  • Quantification where no analyte-specific standard is available: This is a major advantage in early-stage drug development or impurity identification.[3]

  • Non-destructive analysis: The sample can be recovered unchanged after the experiment.

HPLC-UV is often preferred for:

  • Trace-level impurity analysis: Its higher sensitivity is better suited for detecting and quantifying impurities at very low levels (e.g., <0.1%).

  • High-throughput screening: In quality control environments where hundreds of samples must be analyzed daily, the speed of modern UHPLC systems is a distinct advantage.

  • Analysis of complex mixtures: Chromatography excels at physically separating multiple components, which can simplify quantification compared to a crowded NMR spectrum.

For a comprehensive quality control strategy, these techniques are not mutually exclusive but are often complementary. qNMR can be used to certify the primary reference standard, which is then used to calibrate the high-throughput HPLC method for routine release testing. This integrated approach leverages the metrological strength of qNMR and the practical efficiency of HPLC, ensuring robust and reliable analytical results.

References
  • US Pharmacopeia (USP). Stimuli Article: Validation of Analytical Procedures Based on qNMR Methods. Available at: [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Phytochemical Analysis, 25(5), 441-449. Available at: [Link]

  • Cheméo. (2023). Chemical Properties of Pentanedioic acid, bis(2-methylpropyl) ester (CAS 71195-64-7). Available at: [Link]

  • Souza, T. A. D., & Almeida, R. R. D. (2016). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Revista Brasileira de Farmacognosia, 26(4), 422-428. Available at: [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 27(2-3), 133-149. Available at: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Metrology-grade Analysis for Natural Products and Pharmaceuticals. Available at: [Link]

  • Nanalysis Corp. Quantitative NMR (qNMR). Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Available at: [Link]

  • PharmaCompass. 3-isobutyl glutaric acid | Drug Information, Uses, Side Effects. Available at: [Link]

  • Magritek. (2021). qNMR on samples from the production plant. Available at: [Link]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Available at: [Link]

  • National Center for Biotechnology Information. Isobutylglutaric acid | C9H16O4. PubChem Compound Database. Available at: [Link]

  • University of Durham. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Dunn, W. B., et al. (2021). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics, 17(1), 1-13. Available at: [Link]

  • MDPI. (2025). Combining Analytical Strategies to Provide Qualitative and Quantitative Analysis and Risk Assessment on Pharmaceuticals and Metabolites in Hospital Wastewaters. Molecules, 30(3), 614. Available at: [Link]

Sources

Structural Elucidation & Differentiation: 2- vs. 3-Isobutylglutaric Acid via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of 2- vs 3-isobutylglutaric acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The differentiation of 2-isobutylglutaric acid (2-IBG) and 3-isobutylglutaric acid (3-IBG) is a critical quality control challenge in the synthesis of gabapentinoids, specifically Pregabalin . 3-IBG is a known process-related impurity (often designated as Impurity B in pharmacopeial monographs), while 2-IBG represents a regioisomeric byproduct.

Due to their isobaric nature (MW 188.22 Da) and identical elemental composition (


), standard low-resolution MS cannot distinguish them by molecular ion alone. This guide details the specific fragmentation pathways, derivatization protocols, and mechanistic logic required to unequivocally identify these isomers using GC-MS (EI) and LC-MS/MS.
Mechanistic Analysis: The Symmetry Factor

The primary differentiator between these isomers lies in their molecular symmetry, which dictates their fragmentation kinetics.

  • 3-Isobutylglutaric Acid (Symmetric): The molecule possesses a plane of symmetry at the C3 carbon. Fragmentation pathways are statistically favored to be identical on either side of the central methine, leading to a simpler spectrum with high-intensity characteristic ions.

  • 2-Isobutylglutaric Acid (Asymmetric): The isobutyl group is adjacent to one carboxyl moiety (C2), creating an electronic imbalance. This facilitates specific

    
    -cleavage events and inductive effects that are absent in the 3-isomer.
    
Diagram 1: Fragmentation Logic & Decision Tree

(Graphviz DOT visualization of the differentiation logic)

FragmentationLogic Start Precursor: Isobutylglutaric Acid (MW 188.22 / TMS-Deriv MW 332) Deriv Derivatization (BSTFA/TMCS) Formation of bis-TMS esters Start->Deriv Ionization Electron Ionization (70 eV) Deriv->Ionization Branch Isomer Structure Ionization->Branch Iso3 3-Isobutylglutaric Acid (Symmetric) Branch->Iso3 C3 Substitution Iso2 2-Isobutylglutaric Acid (Asymmetric) Branch->Iso2 C2 Substitution Frag3 Pathway A: Symmetric Cleavage High abundance of m/z 131 (CH2-COOTMS) Iso3->Frag3 Frag2 Pathway B: Inductive Cleavage Presence of m/z 117 (COOTMS) Iso2->Frag2 Result differentiation Achieved Frag3->Result Frag2->Result

Caption: Decision tree highlighting the mechanistic divergence between symmetric (3-isomer) and asymmetric (2-isomer) fragmentation pathways.

Experimental Protocol: GC-MS with TMS Derivatization

Direct injection of dicarboxylic acids leads to poor peak shape and thermal degradation. Silylation is mandatory to increase volatility and generate diagnostic fragment ions.

Reagents & Equipment[1][2][3]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvent: Pyridine (anhydrous).

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Vortex and heat at 70°C for 30 minutes. (Ensures complete silylation of both carboxyl groups).

  • Injection: Inject 1 µL in Split mode (10:1) to prevent column overload.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Temp Program: 100°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
Diagram 2: Analytical Workflow

Workflow Sample Sample (Crude/Standard) Deriv Silylation (BSTFA/70°C) Sample->Deriv GC GC Separation (DB-5ms Column) Deriv->GC MS MS Detection (EI Source) GC->MS Data Spectral Deconvolution MS->Data

Caption: Optimized analytical workflow for the volatile derivatization and detection of glutaric acid isomers.

Comparative Fragmentation Data (EI Mode)

The following table summarizes the key diagnostic ions observed for the Bis-TMS derivatives (Molecular Weight: 332 Da).

Feature3-Isobutylglutaric Acid (TMS)2-Isobutylglutaric Acid (TMS)Mechanistic Explanation
Molecular Ion (

)
m/z 332 (Weak)m/z 332 (Weak)Parent molecule stability is low; rapid fragmentation occurs.
Base Peak (Likely) m/z 73 (

)
m/z 73 (

)
Ubiquitous silyl fragment; non-diagnostic.
Primary Diagnostic m/z 131 (

)
m/z 117 (

)
3-Iso: Cleavage at the branch point yields two identical

arms.2-Iso: Cleavage alpha to the C2-isobutyl group releases the carboxyl radical directly (

).
Loss of Methyl m/z 317 (

)
m/z 317 (

)
Loss of methyl group from TMS moieties. Common to both.
Loss of Isobutyl m/z 275 (

)
m/z 275 (

)
Loss of the side chain. Often more intense in the 3-isomer due to stabilization by symmetry.
McLafferty Rearr. SuppressedEnhancedThe 2-position allows for specific H-transfer interactions with the distal carbonyl, often yielding unique mid-mass ions (e.g., m/z 147 region).
Critical Differentiator: The "Arm" Cleavage
  • 3-Isobutyl: The molecule is symmetric around C3. Cleavage of the C2-C3 or C3-C4 bond yields the fragment

    
     (Mass: 14 + 44 + 73 = 131 ). This ion is typically very abundant.
    
  • 2-Isobutyl: Cleavage of the C1-C2 bond (alpha cleavage) yields the fragment

    
     (Mass: 44 + 73 = 117 ). The presence of m/z 117 relative to m/z 131 is a strong indicator of the 2-isomer.
    
Discussion & Quality Control Implications
Chromatographic Separation

While Mass Spectrometry provides structural fingerprints, Retention Time (RT) remains the primary tool for routine quantification.

  • 3-Isobutylglutaric acid generally elutes later than the 2-isomer on non-polar columns (like C18 or DB-5) due to its more linear, symmetric structure interacting more effectively with the stationary phase.

  • 2-Isobutylglutaric acid , being more sterically hindered/compact, typically elutes earlier.

Regulatory Context (Pregabalin)

3-isobutylglutaric acid is a known impurity in the synthesis of Pregabalin (Lyrica). The presence of the 2-isomer usually indicates a lack of regioselectivity in the initial condensation steps (e.g., Knoevenagel condensation of isovaleraldehyde).

  • Actionable Insight: If an unknown peak appears at RRT ~0.95 relative to the known Impurity B (3-iso), and the MS spectrum shows an elevated m/z 117/131 ratio, it is highly probable to be the 2-regioisomer.

References
  • United States Pharmacopeia (USP). Pregabalin Monograph: Organic Impurities. (Defines 3-isobutylglutaric acid as a process impurity).[4][5]

  • European Pharmacopoeia (Ph. Eur.). Pregabalin: Impurity B (3-isobutylglutaric acid).

  • Kuhara, T., et al. (1999). Chemical diagnosis of glutaric aciduria type I by gas chromatography-mass spectrometry. (Provides foundational fragmentation rules for glutaric acid derivatives). Journal of Chromatography B. Link

  • Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. (Authoritative text on MS of organic acids). Chapman and Hall.
  • NIST Mass Spectral Library. 3-Isobutylglutaric acid, bis(trimethylsilyl) ester. (Standard reference spectra).

Sources

Establishing Relative Response Factors (RRF) for 2-Isobutylglutaric Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and degradation profiling of GABA analogues like Pregabalin, 2-isobutylglutaric acid frequently emerges as a critical intermediate and potential impurity. Because this aliphatic dicarboxylic acid lacks a conjugated chromophore, its direct quantification against an Active Pharmaceutical Ingredient (API) reference standard yields skewed results. Establishing an accurate Relative Response Factor (RRF) is mandatory to correct these detector response disparities.

This guide objectively compares three analytical platforms for establishing the RRF of 2-isobutylglutaric acid, detailing the mechanistic causality behind detector behaviors and providing a self-validating experimental protocol.

Mechanistic Insights: The Causality of Response Disparities

As an analytical scientist, the first question to ask is why the response factor deviates from 1.0.

The RRF is defined mathematically as the ratio of the slope of the impurity's calibration curve to the slope of the API's calibration curve. For 2-isobutylglutaric acid, the primary analytical challenge lies in its molecular structure. It is an aliphatic dicarboxylic acid. Under standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), absorption relies entirely on the carboxylate


 transitions, which max out in the far-UV region (<210 nm).

Conversely, the API (e.g., Pregabalin) contains both a carboxyl group and a primary amine. While neither possesses a strong chromophore, their molar absorptivities at 210 nm differ significantly. Because 2-isobutylglutaric acid has two carboxyl groups contributing to the far-UV absorbance, it typically exhibits a higher UV response per unit concentration than the API, resulting in an RRF greater than 1.0 (historically documented around 2.1 for isobutylglutaric acid isomers)[1].

Comparative Evaluation of Analytical Platforms

To establish a robust RRF, laboratories must choose a detection technique that balances sensitivity, reproducibility, and operational accessibility. Below is an objective comparison of the three primary methodologies.

Table 1: Performance Comparison of Detection Platforms for 2-Isobutylglutaric Acid
Analytical TechniqueDetection MechanismTypical RRF ValuePrecision (%RSD)Sensitivity (LOQ)Primary Advantage / Limitation
HPLC-UV (210 nm) Carboxyl

transition
~2.10< 2.0%0.05%Pro: Pharmacopeial standard; ubiquitous.Con: High susceptibility to baseline drift.
HPLC-CAD Analyte particle charge~1.05< 3.5%0.01%Pro: Uniform mass response; chromophore-independent.Con: Requires specialized CAD hardware.
GC-FID C-H bond combustion~0.95< 4.0%0.02%Pro: High resolution from API matrix.Con: Requires volatile derivatization (e.g., silylation).

Method Selection Logic: While HPLC-CAD provides an RRF closest to 1.0 due to its mass-based response, HPLC-UV remains the gold standard for regulatory submissions due to its universal availability. Therefore, the protocol below focuses on optimizing the HPLC-UV workflow.

Visual Workflow: RRF Establishment Logic

Below is the logical architecture for establishing and orthogonally validating the RRF.

RRF_Workflow A 2-Isobutylglutaric Acid (Target Impurity) C Prepare Calibration Solutions (LOQ to 150% Spec Limit) A->C B API Reference Standard (e.g., Pregabalin) B->C D1 HPLC-UV (210 nm) Optical Response C->D1 Pharmacopeial D2 HPLC-CAD Mass Response C->D2 Orthogonal D3 GC-FID Ionization Response C->D3 Volatile Deriv. E Plot Linear Regression (Area vs. Concentration) D1->E D2->E D3->E F Calculate RRF RRF = Slope(Impurity) / Slope(API) E->F Extract Slopes

Figure 1: Logical workflow for establishing and orthogonally validating the RRF of 2-isobutylglutaric acid.

Self-Validating Experimental Protocol (HPLC-UV)

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system . The following methodology incorporates internal checks to guarantee that the calculated RRF is a true physical constant, not an artifact of matrix interference.

Step 1: Mobile Phase & Diluent Preparation
  • Action: Prepare Mobile Phase A using 0.01M Di-ammonium hydrogen phosphate buffer, adjusted to pH 6.5. Use HPLC-grade Acetonitrile for Mobile Phase B.

  • Causality: Why pH 6.5? 2-isobutylglutaric acid has a

    
     of approximately 4.5. At pH 6.5, the dicarboxylic acid is fully ionized. This prevents partial ionization states that cause peak tailing and retention time shifts on a C18 stationary phase. Furthermore, high-purity phosphate minimizes background absorbance at 210 nm, which is critical for accurate baseline integration[2].
    
Step 2: Preparation of Standard Solutions
  • Action: Prepare equimolar stock solutions of the API and 2-isobutylglutaric acid in the diluent.

  • Action: Dilute these stocks to create five calibration levels ranging from the Limit of Quantitation (LOQ, typically 0.05%) up to 150% of the target specification limit[3].

Step 3: Chromatographic Execution
  • Column: Inertsil ODS-3V C18 (250 mm × 4.6 mm, 5 µm)[4].

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Gradient: Implement a gradient program that holds the aqueous phase long enough to elute the polar API, followed by an organic ramp to elute the more lipophilic 2-isobutylglutaric acid[5].

Step 4: System Suitability & Self-Validation Checks

Before calculating the RRF, the system must validate its own data integrity according to ICH Q2 guidelines[4]:

  • Resolution: Ensure the resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) between the API and any adjacent peaks is 
    
    
    
    .
  • Linearity Bias: Plot the calibration curve. The correlation coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) must be 
    
    
    
    . Crucial Check: The bias of the linearity curve (the y-intercept) must be
    
    
    of the 100% level response. If the intercept is larger, it indicates matrix interference or baseline drift, which will artificially inflate or deflate the RRF.
Step 5: RRF Calculation

Extract the slopes from the validated linear regression models: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Once established, this RRF (typically around 2.1) can be programmed into the Chromatography Data System (CDS) to accurately quantify the impurity in routine batch analysis without requiring a daily injection of the 2-isobutylglutaric acid standard.

References

1.6, U.S. Pharmacopeia (USP). 2. 4, Academia.edu. 3., International Journal of Chemical and Pharmaceutical Sciences (IJCPS). 4.3, IJPSR. 5.2, IJARIIT. 6., Scribd (USP Monograph Draft).

Sources

Safety Operating Guide

2-(2-Methylpropyl)pentanedioic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Do not dispose of 2-(2-Methylpropyl)pentanedioic acid via municipal or laboratory sink drains.

This compound (CAS: 75143-89-4), also known as 3-Isobutylglutaric acid , is a critical structural intermediate in the synthesis of Pregabalin (Lyrica). Due to its biological relevance as a GABA-analog precursor and its specific GHS hazard profile (Reproductive Toxicity, Serious Eye Damage), it requires thermal destruction (incineration) to ensure complete mineralization and prevent environmental persistence.

This guide provides a self-validating workflow to ensure your disposal practices meet both safety standards (OSHA/GHS) and environmental regulations (RCRA/EPA).

Chemical Profile & Hazard Identification

Before handling waste, verify the material against this profile to ensure you are applying the correct protocol.

PropertySpecificationOperational Implication
Chemical Name 2-(2-Methylpropyl)pentanedioic acidUse this name for waste manifests.
Synonyms 3-Isobutylglutaric acid; 3-Isobutylpentanedioic acidCommon in Pregabalin synthesis logs.
CAS Number 75143-89-4 Unique identifier for inventory tracking.
Physical State Solid (White to off-white powder)Dust generation is a primary exposure risk.
Solubility Soluble in Methanol, DMSO; Low in WaterDo not attempt aqueous neutralization.
GHS Hazards H318: Causes serious eye damage.H361: Suspected of damaging fertility/unborn child.[1][2][3]High Alert: Requires double-gloving and eye protection.[4]

Expert Insight: The H361 (Reproductive Toxicity) classification mandates that this waste be handled as a "Particularly Hazardous Substance" (PHS) under laboratory safety standards. Cross-contamination control is as critical as the disposal itself.

Pre-Disposal Handling & Containment

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling open powder outside a fume hood.

  • Skin: Double Nitrile gloves (0.11 mm min. thickness). Replace outer glove immediately upon contamination.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the H318 corrosive risk.

Containment Protocol
  • Solids: Collect bulk powder in a wide-mouth high-density polyethylene (HDPE) jar.

  • Liquids: If the acid is dissolved in solvent (e.g., reaction mother liquor), collect in a chemically resistant carboy (HDPE or Glass).

  • Labeling: Affix a hazardous waste label immediately.

    • Must read: "Hazardous Waste - Toxic (Reprotox), Corrosive (Eyes)."

    • List Constituents: "3-Isobutylglutaric acid, [Solvent Name]."

Disposal Procedures

Select the protocol matching your waste stream.

Protocol A: Solid Waste (Pure or Crude Powder)

Best for: Expired reagents, failed reaction solids, spill cleanup residues.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong bases.

  • Packaging: Transfer solid waste into a fiber drum or poly-lined pail approved for incineration.

  • Destruction Method: Incineration with Energy Recovery.

    • Mechanism:[2][5] High-temperature combustion (>1000°C) breaks the carbon backbone, converting the isobutyl and glutaric moieties into CO₂ and H₂O.

  • RCRA Coding: While not a P- or U-listed waste, characterize as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents). However, due to H361, many corporate policies upgrade this to "State Regulated" or "Special Waste."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Filtrates from Pregabalin synthesis steps.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, Ethyl Acetate) is compatible with the waste stream.

  • pH Check (Self-Validation Step):

    • Action: Check pH of the waste stream.

    • Logic: If pH < 2, the stream is D002 (Corrosive) . If the solvent is flammable (Flash point < 60°C), it is D001 (Ignitable) .

  • Consolidation: Pour into the "Organic Waste - High BTU" container.

    • Why: The high calorific value of the organic solvent aids the incineration process, ensuring the 3-isobutylglutaric acid is destroyed efficiently.

  • Prohibited: Do not pour into "Aqueous Acid" waste streams intended for elementary neutralization. This compound requires oxidation, not just pH adjustment.

Protocol C: Trace Contaminated Glassware
  • Triple Rinse: Rinse glassware 3 times with a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Collect all rinsates into the Protocol B (Liquid Waste) stream.

  • Glass Disposal: Once triple-rinsed, glassware can be washed normally or disposed of in a "Broken Glass" box if damaged.

Decision Logic & Workflow

The following diagram illustrates the decision-making process to ensure compliant disposal.

DisposalWorkflow cluster_0 Validation Check Start Waste Generation: 2-(2-Methylpropyl)pentanedioic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Spill Debris Liquid Liquid / Solution StateCheck->Liquid Mother Liquor SolidPkg Pack in Poly-lined Fiber Drum Solid->SolidPkg LiquidCheck Solvent Type? Liquid->LiquidCheck LabelSolid Label: Toxic (Reprotox) Non-RCRA Haz Waste SolidPkg->LabelSolid OrgSolvent Organic Solvent (MeOH, EtOAc) LiquidCheck->OrgSolvent Most Common AqSolvent Aqueous Solution LiquidCheck->AqSolvent Rare LabelOrg Label: Flammable (D001) & Toxic OrgSolvent->LabelOrg LabelAq Label: Corrosive (D002) & Toxic AqSolvent->LabelAq Destruction FINAL DISPOSAL: High-Temp Incineration LabelSolid->Destruction LabelOrg->Destruction LabelAq->Destruction

Figure 1: Decision tree for segregating and packaging 3-Isobutylglutaric acid waste streams.

Emergency Response: Spills

In the event of a powder spill, do not dry sweep . Dry sweeping generates dust, increasing inhalation risk of a reproductive toxin.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, double gloves, and N95 respirator.

  • Wet Method: Cover the spill with paper towels dampened with water or methanol.

  • Scoop: Carefully scoop the wet material into a waste jar (Protocol A).

  • Clean: Wipe the surface 3 times with soap and water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6918349, 3-Isobutylglutaric acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Reproductive Hazards - Safety and Health Topics. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2-Methylpropyl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Stop and Read: Handling 2-(2-Methylpropyl)pentanedioic acid (synonyms: 3-isobutylglutaric acid; CAS 75143-89-4) presents specific risks often underestimated in routine organic synthesis. While it is a solid dicarboxylic acid intermediate (often used in Pregabalin synthesis), its hazard profile extends beyond simple irritation.

Critical Hazards:

  • Serious Eye Damage (Category 1, H318): This compound is acidic and corrosive to ocular tissue. Irreversible corneal damage can occur rapidly. Standard safety glasses are insufficient.

  • Reproductive Toxicity (Category 2, H361): Suspected of damaging fertility or the unborn child.[1] This necessitates strict dust control and dermal protection to prevent systemic absorption.

This guide replaces generic "lab safety" advice with a targeted containment strategy designed to isolate the researcher from these specific risks.

Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the enemy. The following data synthesizes GHS classifications and physicochemical properties relevant to exposure control.

ParameterClassification / ValueOperational Implication
GHS Health Hazards Eye Dam. 1 (H318) Repr. 2 (H361) Zero-tolerance for eye contact. Strict containment of dusts required.
Physical State Solid (Crystalline Powder)Primary exposure route is inhalation of dust and settling on surfaces.
Acidity (pKa) ~4.3 (Carboxylic acid)Corrosive to mucous membranes; pH-dependent solubility.
Incompatibilities Strong Oxidizers, BasesRisk of exothermic reaction or pressure buildup in sealed waste.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. The presence of H361 (Repro Tox) and H318 (Eye Damage) elevates the requirements.

A. Eye & Face Protection (CRITICAL)[1][2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (Indirect Venting) .

  • Why: Safety glasses leave gaps. Dust particles from this acid can bypass side shields, dissolve in eye moisture, and create a localized acidic solution that causes corneal opacity (H318).

  • Upgrade: If handling >100g or working outside a hood, add a Face Shield over the goggles.

B. Hand Protection
  • Primary Layer: Nitrile Rubber (0.11 mm / 4 mil minimum).

  • Secondary Layer: Required for handling solutions or quantities >10g. Use extended-cuff Nitrile (0.2 mm / 8 mil).

  • Protocol: Double-gloving is mandatory due to the reproductive toxicity hazard. The outer glove is sacrificial; change immediately upon contamination.

  • Why: Carboxylic acids generally have slow permeation through nitrile, but the carrier solvent (if in solution) often drives permeation.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • Secondary (If hood unavailable): Full-face respirator with P100 (HEPA) cartridges.

  • Contraindication: Do not rely on N95 masks for reproductive toxins; they do not provide a face seal sufficient for high-risk solids.

D. Body Protection
  • Standard: Chemical-resistant lab coat (buttoned to neck).

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.

  • Supplemental: Tyvek® sleeves are recommended when weighing to prevent dust accumulation on the wrists/forearms (a common contamination point).

Operational Workflow: The "Zero-Dust" Protocol

This protocol is designed to prevent the generation of airborne particulates, which is the primary vector for exposure.

Step 1: Preparation
  • Verify Fume Hood flow (Face velocity: 80–100 fpm).

  • Place an absorbent pad (plastic backed) on the work surface to capture spills.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone (common with organic acids). Static makes dust "jump" out of spatulas.

Step 2: Weighing & Transfer
  • Tare External: Tare your receiving vessel before opening the chemical container.

  • Open Slowly: Open the stock container inside the hood, at least 6 inches back from the sash.

  • Transfer: Use a disposable anti-static weigh boat or funnel. Do not pour from the stock bottle. Use a spatula to transfer small amounts.

  • The "Wet" Technique (Preferred): If the downstream process allows, dissolve the solid immediately in the solvent within the weigh vessel before transferring it to the reactor. Handling a liquid solution is safer than handling dry dust.

Step 3: Decontamination
  • Wipe the exterior of the stock container with a damp paper towel (solvent appropriate) before returning it to storage.

  • Dispose of the wipe as hazardous solid waste.

  • Remove outer gloves inside the hood.

Visualizing the Safety Logic

Figure 1: PPE Decision Tree & Risk Assessment

This logic flow ensures you select the correct protection based on the quantity and state of the material.

PPE_Decision_Tree Start Task: Handle 2-(2-Methylpropyl)pentanedioic acid State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution (Dissolved) State->Liquid Risk_Eye RISK: Eye Damage (H318) Dust Inhalation Solid->Risk_Eye Risk_Skin RISK: Skin Absorption Splash Hazard Liquid->Risk_Skin PPE_Solid REQUIRED PPE: 1. Fume Hood (Mandatory) 2. Goggles (Unvented) 3. Double Nitrile Gloves 4. Lab Coat + Tyvek Sleeves Risk_Eye->PPE_Solid Mitigation PPE_Liquid REQUIRED PPE: 1. Fume Hood 2. Safety Glasses/Goggles 3. Double Nitrile Gloves 4. Lab Coat Risk_Skin->PPE_Liquid Mitigation

Caption: Decision matrix for selecting PPE based on physical state. Note that solids pose a higher risk for eye damage due to dust generation.

Figure 2: Emergency Response Workflow

Immediate actions to take in case of exposure.

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Eye Eye Contact (Dust/Splash) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye ACTION: Irrigate 15-20 mins LIFT EYELIDS Do not rub Eye->Action_Eye Action_Skin ACTION: Remove clothing Wash w/ Soap & Water 15 mins Skin->Action_Skin Action_Inhale ACTION: Move to Fresh Air Seek Medical Help Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION Show SDS (H318/H361) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Caption: Emergency response protocol. Eye contact requires immediate, aggressive irrigation due to the acidic and corrosive nature of the compound.

Disposal & Waste Management

Proper disposal is the final step of safety.

  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation:

    • Do Not Mix With: Oxidizing agents (e.g., Nitric acid, Peroxides) or Strong Bases (e.g., Sodium Hydroxide). Mixing with bases will generate heat (neutralization); mixing with oxidizers can cause fire.

  • Container: Collect in a dedicated solid waste container or a compatible liquid waste stream (if dissolved). Label clearly with "Contains: 3-isobutylglutaric acid - Repro Toxin - Corrosive."

  • Decontamination of Spills:

    • Cover spill with sodium bicarbonate (baking soda) or a commercial acid neutralizer.

    • Wait for bubbling to cease (neutralization).

    • Sweep up wet slurry and place in hazardous waste.

References

  • PubChem. (n.d.). Isobutylglutaric acid (Compound).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 3-isobutylpentanedioic acid. Retrieved October 26, 2023, from [Link]

Sources

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